molecular formula C110H192N40O24S4 B549713 Peptide 401 CAS No. 32908-73-9

Peptide 401

Cat. No.: B549713
CAS No.: 32908-73-9
M. Wt: 2587.2 g/mol
InChI Key: QMBRLNFAEHGOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

isolated from bee venoms;  made up of 22 amino acids;  has 2 disulfide bridges

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBRLNFAEHGOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H192N40O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32908-73-9
Record name Mast cell degranulating peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Peptide 401: A Technical Guide to its Amino Acid Sequence, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide originally isolated from the venom of the European honeybee, Apis mellifera. It constitutes approximately 2-3% of the dry weight of the venom.[1] This peptide is a potent biological effector with a range of activities, most notably its ability to degranulate mast cells and its anti-inflammatory properties.[1] Furthermore, Peptide 401 is recognized as a blocker of voltage-gated potassium channels. This technical guide provides a comprehensive overview of the amino acid sequence, structure, and multifaceted biological functions of Peptide 401, including detailed experimental protocols and a summary of its quantitative effects.

Amino Acid Sequence and Structure

Peptide 401 is a cationic peptide with a molecular weight of approximately 2587.2 g/mol .[2] Its primary structure is composed of 22 amino acid residues.

Amino Acid Sequence:

Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2

The structure of Peptide 401 is characterized by the presence of two disulfide bridges, which are crucial for its biological activity. These bonds are formed between Cysteine residues at positions 3 and 15 (Cys3-Cys15) and positions 5 and 19 (Cys5-Cys19).[1] This cross-linking results in a compact, globular conformation. Spectroscopic studies have revealed that the N-terminal region (residues 1-5) adopts an extended conformation, while the C-terminal portion (residues 13-22) forms an alpha-helical structure. These two domains are connected by two beta-turns.

Biological Activities and Quantitative Data

Peptide 401 exhibits a range of biological activities, the most prominent being mast cell degranulation, anti-inflammatory effects, and potassium channel blockade.

Mast Cell Degranulation

Peptide 401 is a potent inducer of mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators. This activity is responsible for its pro-inflammatory effects at lower concentrations.

ParameterValueSpecies/Cell LineReference
EC50 (Histamine Release) Not explicitly reportedRat Peritoneal Mast Cells[3]

Note: While the ability of Peptide 401 to induce histamine release is well-documented, a specific EC50 value is not consistently reported in the reviewed literature. The potency is generally described as high.

Anti-inflammatory Activity

Paradoxically, at higher concentrations, Peptide 401 demonstrates significant anti-inflammatory properties in various animal models.

AssayED50SpeciesReference
Carrageenan-induced Paw Edema~0.1 mg/kgRat[2]
Turpentine-induced Arthritis~0.1 mg/kgRat[2]
Voltage-Gated Potassium (Kv) Channel Blockade

Peptide 401 has been shown to block certain types of voltage-gated potassium channels, contributing to its neurotoxic effects.

Channel TypeBinding Affinity (Kd)Species/SystemReference
Voltage-gated K+ channelsNot explicitly reportedNeuronal tissues[1]

Signaling Pathways

Mast Cell Degranulation Pathway

The mechanism of mast cell degranulation by Peptide 401 is believed to be receptor-independent. The cationic nature of the peptide allows it to directly interact with and translocate across the mast cell membrane. Intracellularly, it is proposed to directly activate heterotrimeric G proteins (likely of the Gi/Go family). This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event for the exocytosis of histamine-containing granules.

MastCellDegranulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_401 Peptide 401 G_Protein G Protein (Gi/Go) Peptide_401->G_Protein Translocation & Direct Activation Membrane PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Ca_Increase ↑ [Ca2+]i Ca_Store->Ca_Increase Releases Ca2+ Degranulation Degranulation (Histamine Release) Ca_Increase->Degranulation Triggers PotassiumChannelBlockade cluster_membrane Cell Membrane Channel_Outer Outer Vestibule Channel_Pore Pore Channel_Outer->Channel_Pore Channel_Inner Inner Vestibule Channel_Pore->Channel_Inner K_ion_in K+ Channel_Inner->K_ion_in Peptide_401 Peptide 401 Peptide_401->Channel_Outer K_ion_out K+ K_ion_out->Channel_Outer

References

An In-depth Technical Guide to the Mechanism of Action of Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a 22-amino acid polypeptide constituent of bee venom from Apis mellifera.[1][2] It is recognized for its potent mast cell degranulating and powerful anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known mechanism of action of Peptide 401, detailing its effects on mast cells and its anti-inflammatory activities. The guide includes available quantitative data, outlines of key experimental protocols used to characterize its function, and visual representations of its proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Mast Cell Degranulation and Anti-inflammatory Effects

The primary and most well-documented function of Peptide 401 is its ability to induce degranulation of mast cells, leading to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][3] Paradoxically, Peptide 401 exhibits potent anti-inflammatory activity, which is believed to be, at least in part, a consequence of its mast cell degranulating effect.[5][6]

Mast Cell Degranulation

The precise molecular mechanism by which Peptide 401 triggers mast cell degranulation is not fully elucidated. However, it is hypothesized to involve the interaction with G-protein coupled receptors (GPCRs) on the mast cell surface. While the specific receptor for Peptide 401 has not been definitively identified, the downstream effects are consistent with GPCR activation, leading to an intracellular signaling cascade that results in the exocytosis of granular contents, including histamine.

A proposed signaling pathway for Peptide 401-induced mast cell degranulation is illustrated below. It is important to note that some research suggests certain peptides may directly activate G-proteins after translocating across the cell membrane, which could be an alternative or parallel mechanism for Peptide 401.

Peptide_401_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_401 Peptide 401 GPCR G-Protein Coupled Receptor (Hypothetical) Peptide_401->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Second Messenger Generation (e.g., IP3, DAG) G_Protein->Second_Messengers Ca_Release Intracellular Ca2+ Release Second_Messengers->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release

Figure 1: Proposed Signaling Pathway for Peptide 401-Induced Mast Cell Degranulation.
Anti-inflammatory Activity

Peptide 401 demonstrates significant anti-inflammatory effects in various animal models.[3][4] This activity is multifaceted and includes:

  • Suppression of Vascular Permeability: Peptide 401 effectively suppresses the increase in vascular permeability induced by inflammatory mediators such as histamine, bradykinin, serotonin (B10506) (5-HT), and prostaglandins.[3][4]

  • Inhibition of Edema: It substantially inhibits edema formation in models like carrageenin-induced paw edema and turpentine-induced arthritis in rats.[3][4]

  • Endothelial Anergy: It has been proposed that Peptide 401 may exert its anti-inflammatory action by rendering the vascular endothelium less responsive to inflammatory stimuli.[4]

  • Inhibition of Prostaglandin Synthesis: Some evidence suggests that Peptide 401 may inhibit the synthesis of prostaglandins, which are key mediators of inflammation.[2]

The anti-inflammatory action of Peptide 401 is intrinsically linked to its mast cell degranulating properties.[5][6]

Quantitative Data

The available quantitative data for the biological activity of Peptide 401 is summarized in the table below.

ParameterValueSpeciesModelReference
Anti-inflammatory Activity (ED50) ~0.1 mg/kgRatCarrageenin-induced paw edema, Turpentine-induced arthritis[3][4]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of Peptide 401.

Carrageenin-Induced Paw Edema in Rats

This is a widely used model to assess the efficacy of anti-inflammatory agents.

Objective: To evaluate the ability of Peptide 401 to reduce acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A subplantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Substance Administration: Peptide 401 is administered, typically intraperitoneally or subcutaneously, at various doses prior to or shortly after the carrageenan injection.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the Peptide 401-treated group with that of the control (carrageenan only) group.

Carrageenan_Edema_Workflow Start Start: Acclimatize Rats Administer_Peptide Administer Peptide 401 (or vehicle control) Start->Administer_Peptide Inject_Carrageenan Inject Carrageenan into Right Hind Paw Administer_Peptide->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Regular Intervals Inject_Carrageenan->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Carrageenin-Induced Paw Edema Assay.
Measurement of Vascular Permeability using 125I-Albumin

This method quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation.

Objective: To determine the effect of Peptide 401 on vascular permeability.

Methodology:

  • Animal Model: Rats are commonly used for this assay.

  • Radiolabeling: Albumin is labeled with Iodine-125 (125I).

  • Injection of Labeled Albumin: 125I-labeled albumin is injected intravenously into the animals.

  • Induction of Inflammation: An inflammatory agent (e.g., histamine, bradykinin) is injected intradermally at a specific site. Peptide 401 is administered systemically or locally.

  • Tissue Sampling: After a defined period, the animals are euthanized, and the skin at the injection site and a control site is excised.

  • Measurement of Radioactivity: The radioactivity in the tissue samples is measured using a gamma counter.

  • Data Analysis: The extent of vascular permeability is determined by the amount of 125I-albumin that has extravasated into the tissue. The effect of Peptide 401 is assessed by comparing the treated group to the control group.

Vascular_Permeability_Workflow Start Start: Prepare 125I-Albumin Inject_Albumin Intravenously Inject 125I-Albumin into Rats Start->Inject_Albumin Administer_Agents Administer Peptide 401 and Inflammatory Agent (intradermally) Inject_Albumin->Administer_Agents Incubation Allow for a Defined Incubation Period Administer_Agents->Incubation Tissue_Extraction Excise Skin from Injection and Control Sites Incubation->Tissue_Extraction Measure_Radioactivity Measure Radioactivity in Tissue Samples (Gamma Counter) Tissue_Extraction->Measure_Radioactivity Data_Analysis Analyze Data to Determine Vascular Permeability Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Measuring Vascular Permeability.

Logical Relationships in the Mechanism of Action

The interplay between the mast cell degranulating and anti-inflammatory effects of Peptide 401 can be summarized in the following logical diagram.

Logical_Relationship Peptide_401_Action Peptide 401 Mast_Cell_Degranulation Mast Cell Degranulation Peptide_401_Action->Mast_Cell_Degranulation Anti_Inflammatory Anti-inflammatory Effects Peptide_401_Action->Anti_Inflammatory Histamine_Release Release of Histamine & Other Mediators Mast_Cell_Degranulation->Histamine_Release Mast_Cell_Degranulation->Anti_Inflammatory Contributes to Vascular_Permeability Suppression of Vascular Permeability Anti_Inflammatory->Vascular_Permeability Edema_Inhibition Inhibition of Edema Anti_Inflammatory->Edema_Inhibition Prostaglandin_Inhibition Inhibition of Prostaglandin Synthesis (Potential) Anti_Inflammatory->Prostaglandin_Inhibition

Figure 4: Logical Flow of Peptide 401's Biological Activities.

Conclusion and Future Directions

Peptide 401 is a potent modulator of the inflammatory response, with a primary action centered on mast cell degranulation. Its anti-inflammatory properties are significant and hold therapeutic potential. However, a complete understanding of its mechanism of action requires further investigation. Future research should focus on:

  • Receptor Identification: Identifying the specific receptor(s) for Peptide 401 on mast cells and other relevant cell types.

  • Signaling Cascade Elucidation: Delineating the complete downstream signaling pathway following receptor binding.

  • Structure-Activity Relationship Studies: Investigating which structural features of the peptide are critical for its biological activities.

  • In-depth Quantitative Analysis: Generating more comprehensive dose-response data and IC50 values for its various effects.

A clearer understanding of these aspects will be crucial for the potential development of Peptide 401 or its analogs as novel therapeutic agents for inflammatory disorders.

References

Peptide 401: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a significant bioactive component of bee venom from the Apis mellifera (honeybee). Accounting for approximately 2-3% of the venom's dry weight, this 22-amino acid polypeptide is characterized by two disulfide bridges that contribute to its potent biological activities.[1] Primarily recognized for its powerful mast cell degranulating and anti-inflammatory properties, Peptide 401 has garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanisms of action of Peptide 401. It includes detailed experimental protocols for its isolation and functional characterization, alongside a quantitative summary of its biological effects, to serve as a valuable resource for researchers in the field.

Discovery and Origin

Peptide 401 was first identified as a constituent of honeybee venom (Apis mellifera).[1] Its discovery was linked to the observation that bee venom could induce histamine (B1213489) release from mast cells, a key event in allergic and inflammatory responses. Subsequent research led to the isolation and characterization of this potent mast cell degranulating factor, which was designated Peptide 401. It is a 22-amino acid peptide with the sequence Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2, and contains two disulfide bridges between Cys3-Cys15 and Cys5-Cys19.[1]

Biochemical Properties

A summary of the key biochemical properties of Peptide 401 is presented in the table below.

PropertyValueReference
Amino Acid Sequence IKCNCKRHVIKPHICRKICGKN-NH2[1]
Molecular Weight ~2587 Da
Number of Amino Acids 22[1]
Disulfide Bridges Cys3-Cys15, Cys5-Cys19[1]
Source Apis mellifera (Honeybee) venom[1]
Concentration in Venom ~2-3% of dry weight

Biological Activity and Mechanism of Action

Peptide 401 exhibits two primary, and seemingly paradoxical, biological activities: mast cell degranulation at low concentrations and potent anti-inflammatory effects.

Mast Cell Degranulation

Peptide 401 is a highly potent mast cell degranulator, triggering the release of histamine and other inflammatory mediators from mast cell granules. The mechanism of action is believed to be receptor-independent and involves the direct activation of heterotrimeric G-proteins, likely of the Gi subtype.[2][3]

The proposed signaling pathway is as follows:

  • Membrane Translocation: Peptide 401, being a cationic peptide, is thought to translocate across the mast cell plasma membrane.[2]

  • G-Protein Activation: Once inside the cell, it directly interacts with and activates the alpha subunit of a Gi-protein.[2][3]

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).[2]

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This initial release triggers a more sustained influx of extracellular Ca2+ through store-operated calcium channels.

  • Degranulation: The resulting increase in intracellular Ca2+ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, leading to the exocytosis of their contents.

Peptide401_MastCell_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_401 Peptide 401 G_Protein Gi Protein (inactive) Peptide_401->G_Protein Translocation & Direct Activation Membrane Activated_G_Protein Gi Protein (active) G_Protein->Activated_G_Protein PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Activated_G_Protein->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to receptor on Ca_Cytosol Increased Intracellular Ca2+ ER->Ca_Cytosol Releases Ca2+ Ca_Store Ca2+ Degranulation Mast Cell Degranulation (Histamine Release) Ca_Cytosol->Degranulation Triggers

Caption: Proposed signaling pathway of Peptide 401-induced mast cell degranulation.
Anti-inflammatory Activity

Paradoxically, Peptide 401 exhibits potent anti-inflammatory properties in various animal models.[1] This effect is observed at doses that are also capable of causing mast cell degranulation. The precise mechanism of its anti-inflammatory action is not fully elucidated but is thought to be, at least in part, a consequence of mast cell degranulation in vivo.[2] One hypothesis is that the initial release of inflammatory mediators from mast cells triggers a subsequent counter-regulatory anti-inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Peptide 401.

Table 1: Mast Cell Degranulating Activity

ParameterCell TypeValueReference
Histamine Release Rat Peritoneal Mast CellsPotent histamine releaser[4][5]
EC50 for Histamine Release Rat Peritoneal Mast Cells~15 µM (for a similar peptide)[6]

Table 2: Anti-inflammatory Activity in Animal Models

Animal ModelParameterDoseEffectReference
Carrageenan-induced paw edema in rats Edema InhibitionED50 ~0.1 mg/kgSubstantial inhibition of edema[1]
Adjuvant-induced arthritis in rats Arthritis ScoreNot specifiedPotent anti-arthritic activity[1]
Turpentine-induced arthritis in rats Joint Swelling0.1 mg/kgSignificant inhibition of swelling[1]

Experimental Protocols

Isolation and Purification of Peptide 401 from Bee Venom

This protocol describes a general method for the isolation and purification of Peptide 401 from crude honeybee venom using a two-step chromatographic process.

Peptide401_Purification_Workflow Crude_Venom Crude Bee Venom (Apis mellifera) Solubilization Solubilization in Aqueous Buffer Crude_Venom->Solubilization Centrifugation Centrifugation to remove insolubles Solubilization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Gel_Filtration Step 1: Gel Filtration Chromatography (e.g., Sephadex G-50) Supernatant->Gel_Filtration Fraction_Collection1 Fraction Collection (UV monitoring) Gel_Filtration->Fraction_Collection1 Peptide_Fractions Pooling of Peptide-rich Fractions Fraction_Collection1->Peptide_Fractions RP_HPLC Step 2: Reversed-Phase HPLC (C18 column) Peptide_Fractions->RP_HPLC Fraction_Collection2 Fraction Collection (UV monitoring) RP_HPLC->Fraction_Collection2 Pure_Peptide_401 Pure Peptide 401 Fraction_Collection2->Pure_Peptide_401 Lyophilization Lyophilization Pure_Peptide_401->Lyophilization Final_Product Lyophilized Peptide 401 Lyophilization->Final_Product

Caption: Workflow for the purification of Peptide 401 from bee venom.

Materials:

  • Crude honeybee (Apis mellifera) venom

  • Sephadex G-50 gel filtration medium

  • C18 reversed-phase HPLC column

  • Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.1 M, pH 4.75)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Chromatography system (FPLC or HPLC)

  • Fraction collector

  • Spectrophotometer (for UV detection at 280 nm)

  • Lyophilizer

Procedure:

  • Solubilization: Dissolve the crude bee venom in the ammonium acetate buffer.

  • Clarification: Centrifuge the solution to remove any insoluble material.

  • Gel Filtration Chromatography:

    • Equilibrate a Sephadex G-50 column with the ammonium acetate buffer.

    • Load the supernatant onto the column.

    • Elute the components with the same buffer, collecting fractions.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions corresponding to the peptide peak containing Peptide 401 (this will require prior calibration or analysis of fractions by other means such as SDS-PAGE).

  • Reversed-Phase HPLC (RP-HPLC):

    • Equilibrate a C18 RP-HPLC column with a low concentration of ACN in water with 0.1% TFA (e.g., 5% ACN).

    • Load the pooled fractions from the gel filtration step onto the column.

    • Elute the peptides using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 60 minutes) in water with 0.1% TFA.

    • Monitor the elution at 214 nm and 280 nm.

    • Collect the fractions corresponding to the Peptide 401 peak.

  • Purity Analysis and Lyophilization:

    • Assess the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified Peptide 401 as a powder.

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol details the procedure for measuring Peptide 401-induced histamine release from isolated rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Percoll

  • Peptide 401 solutions of varying concentrations

  • o-phthaldialdehyde (OPT)

  • Perchloric acid

  • NaOH

  • Fluorometer

Procedure:

  • Isolation of Rat Peritoneal Mast Cells:

    • Euthanize a rat and inject 10-15 mL of HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

    • Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.

    • Purify the mast cells by centrifugation over a Percoll gradient.

    • Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a concentration of approximately 10^5 cells/mL.

  • Histamine Release Assay:

    • Pre-warm the mast cell suspension to 37°C.

    • In microcentrifuge tubes, add aliquots of the mast cell suspension.

    • Add different concentrations of Peptide 401 to the tubes. Include a control with buffer only (spontaneous release) and a control with a cell lysing agent like Triton X-100 (total histamine).

    • Incubate the tubes at 37°C for 15-30 minutes.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Quantification (Fluorometric Assay):

    • Transfer the supernatants to new tubes.

    • To an aliquot of the supernatant, add NaOH and then OPT solution.

    • After a short incubation, add phosphoric acid to stabilize the fluorescent product.

    • Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

    • Calculate the percentage of histamine release for each sample relative to the total histamine content.

Conclusion

Peptide 401 from honeybee venom is a fascinating and potent bioactive peptide with dual, concentration-dependent effects on the inflammatory response. Its ability to degranulate mast cells and its significant anti-inflammatory properties make it a subject of ongoing research for potential therapeutic applications. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing our knowledge and harnessing the therapeutic potential of this intriguing natural compound. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of Peptide 401.

References

The Dichotomous Life of a Bee Venom Peptide: A Technical Guide to Mast Cell Degranulating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted biological functions of Mast Cell Degranulating (MCD) peptide, a key component of bee venom. Tailored for researchers, scientists, and drug development professionals, this document elucidates the peptide's concentration-dependent dual activities, its underlying mechanisms of action, and detailed experimental protocols for its characterization.

Executive Summary

Mast Cell Degranulating (MCD) peptide, also known as peptide 401, is a 22-amino acid polypeptide with a complex pharmacological profile. At low concentrations, it is a potent inducer of mast cell degranulation, leading to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][2] Conversely, at higher concentrations, MCD peptide exhibits significant anti-inflammatory and neuroprotective properties.[1][2] This paradoxical activity, coupled with its ability to modulate voltage-gated potassium channels, makes MCD peptide a compelling subject for research and a potential starting point for the development of novel therapeutics for a range of inflammatory and neurological conditions. This guide will delve into the quantitative aspects of its activity, the signaling pathways it modulates, and the experimental procedures used to investigate its functions.

Biological Functions and Mechanisms of Action

MCD peptide's biological activities are diverse, impacting the immune and nervous systems. Its primary functions include:

  • Mast Cell Degranulation: At nanomolar to low micromolar concentrations, MCD peptide triggers the release of granules from mast cells, containing histamine, serotonin, and other inflammatory mediators.[1][2] This action is central to the localized inflammatory response seen with bee stings.

  • Anti-inflammatory Effects: In contrast, at higher micromolar concentrations, MCD peptide can suppress inflammation.[1][2] This is thought to occur through various mechanisms, including the modulation of leukocyte activity and the inhibition of pro-inflammatory signaling pathways.

  • Neurotoxicity and Potassium Channel Blockade: MCD peptide is a potent blocker of voltage-gated potassium channels, particularly those of the Kv1.1, Kv1.2, and Kv1.6 subtypes.[1] This activity underlies its neurotoxic effects, which can induce seizures when administered directly to the brain, and also contributes to its potential therapeutic applications in neurological disorders.[1]

The primary mechanism for mast cell degranulation is believed to be a receptor-independent process. MCD peptide, being a cationic and amphipathic molecule, is thought to directly interact with and activate pertussis toxin-sensitive heterotrimeric G-proteins on the inner leaflet of the mast cell plasma membrane.[3][4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.[5][6]

Quantitative Data on MCD Peptide Activity

The following tables summarize the available quantitative data on the biological activities of MCD peptide and its analogs.

Activity Peptide/Analog Assay System Value Reference
Mast Cell Degranulation (Histamine Release)MCD peptideRat Peritoneal Mast CellsED25: 15 ± 2.3 µM[3]
all-D-SP (Substance P analog)Rat Peritoneal Mast CellsED25: 29 ± 4.6 µM[3]
FLUOS-all-D-SP (fluorescent analog)Rat Peritoneal Mast CellsED25: 62 ± 4.1 µM[3]
[Ala(3,15)]MCDRat Peritoneal Mast Cells~3-fold diminished activity vs MCD[7]
[Ala(5,19)]MCDRat Peritoneal Mast Cells~10-fold diminished activity vs MCD[7]
[Orn(16)]MCDRat Peritoneal Mast Cells~6-fold increased activity vs MCD[7]
[Orn(7,16)]MCDRat Peritoneal Mast Cells~3-fold increased activity vs MCD[7]
Potassium Channel BlockadeMCD peptideBrain MembranesHigh-affinity binding < 1 nM[8]

Note: More comprehensive EC50, IC50, and Kd values for various biological effects are areas for further investigation.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a colorimetric assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[7][9]

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or isolated primary mast cells

  • MCD peptide stock solution

  • Tyrode's buffer (for cell suspension and washing)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate (B86180) buffer, pH 4.5 (for substrate solution)

  • 0.1% Triton X-100 in Tyrode's buffer (for cell lysis)

  • 0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop solution)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Preparation: Culture RBL-2H3 cells to confluence. On the day of the experiment, detach the cells and resuspend them in Tyrode's buffer at a concentration of 2 x 10^5 cells/mL.

  • Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation: Prepare serial dilutions of MCD peptide in Tyrode's buffer. Add 50 µL of the MCD peptide dilutions to the respective wells. For control wells, add 50 µL of Tyrode's buffer (spontaneous release) or 50 µL of 0.1% Triton X-100 (total release).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Enzyme Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Color Development: Stop the enzyme reaction by adding 150 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

Whole-Cell Patch Clamp Electrophysiology for Potassium Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of MCD peptide on voltage-gated potassium channels (e.g., Kv1.1) expressed in a heterologous system like Xenopus oocytes or mammalian cell lines (e.g., HEK293).[10][11]

Materials:

  • Xenopus oocytes or HEK293 cells expressing the potassium channel of interest (e.g., Kv1.1)

  • MCD peptide stock solution

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Prepare the cells expressing the potassium channel of interest according to standard protocols for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Initial Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents. Record the baseline currents.

  • MCD Peptide Application: Perfuse the external solution containing the desired concentration of MCD peptide over the cell.

  • Recording During Application: While perfusing with the MCD peptide solution, repeat the series of depolarizing voltage steps and record the resulting potassium currents.

  • Washout: Perfuse the cell with the control external solution to wash out the MCD peptide.

  • Post-Washout Recording: After a sufficient washout period, repeat the voltage-step protocol to assess the reversibility of the channel blockade.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of the potassium current by MCD peptide at different concentrations. Construct a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of MCD Peptide-Induced Mast Cell Degranulation

MCD_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCD_low MCD Peptide (Low Concentration) G_protein Heterotrimeric G-protein (Pertussis Toxin Sensitive) MCD_low->G_protein Direct Activation Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Degranulation Mast Cell Degranulation DAG->Degranulation Contributes to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Degranulation Triggers

Caption: MCD Peptide Signaling Pathway in Mast Cells.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow Start Start Prepare_Cells Prepare Mast Cell Suspension Start->Prepare_Cells Plate_Cells Plate Cells in 96-well Plate Prepare_Cells->Plate_Cells Add_Stimuli Add MCD Peptide (or Controls) Plate_Cells->Add_Stimuli Incubate_37C Incubate at 37°C for 30 min Add_Stimuli->Incubate_37C Stop_Reaction Stop Reaction on Ice & Centrifuge Incubate_37C->Stop_Reaction Collect_Supernatant Collect Supernatant Stop_Reaction->Collect_Supernatant Lyse_Cells Lyse Remaining Cells (Total Release Control) Stop_Reaction->Lyse_Cells Enzyme_Assay Perform β-Hexosaminidase Assay Collect_Supernatant->Enzyme_Assay Lyse_Cells->Enzyme_Assay Read_Absorbance Read Absorbance at 405 nm Enzyme_Assay->Read_Absorbance Calculate_Release Calculate % Degranulation Read_Absorbance->Calculate_Release End End Calculate_Release->End

Caption: Mast Cell Degranulation Assay Workflow.

Concentration-Dependent Dual Effects of MCD Peptide

MCD_Dual_Effect cluster_low_conc Low Concentration cluster_high_conc High Concentration MCD_Peptide MCD Peptide Degranulation Mast Cell Degranulation (Pro-inflammatory) MCD_Peptide->Degranulation Anti_Inflammatory Anti-inflammatory Effects MCD_Peptide->Anti_Inflammatory

References

Structural Analysis of Peptide 401 via NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as mast cell degranulating (MCD) peptide, is a 22-amino acid polypeptide component of bee venom.[1][2] It exhibits a range of biological activities, including potent anti-inflammatory effects and the ability to degranulate mast cells, leading to histamine (B1213489) release.[3] Understanding the three-dimensional structure of Peptide 401 is crucial for elucidating its mechanism of action and for the rational design of therapeutic analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides like Peptide 401.[4] This guide provides an in-depth overview of the structural analysis of Peptide 401 using NMR spectroscopy, detailing experimental protocols and data interpretation.

Structural Overview of Peptide 401

NMR studies have revealed that Peptide 401 adopts a well-defined conformation in solution. Its structure is characterized by an N-terminal extended conformation, encompassing residues 1-5, and a C-terminal alpha-helical structure from residues 13 to 22.[5] The peptide's structure is further constrained by two disulfide bridges, with connectivity established as Cys3-Cys15 and Cys5-Cys19.[6] Interestingly, NMR data also indicate that Peptide 401 exists as an approximate 2:1 mixture of two slowly interconverting conformers, a phenomenon attributed to the cis-trans isomerization of the peptide bond involving Proline-12.[6]

Experimental Protocols for NMR Structural Analysis

The determination of Peptide 401's structure by NMR involves a series of experiments to obtain the necessary structural restraints. The general workflow is depicted below.

Sample Preparation

High-purity (>95%) synthetic or recombinantly expressed Peptide 401 is required for NMR analysis. The peptide is typically dissolved in a buffered aqueous solution, often with a small percentage of deuterium (B1214612) oxide (D₂O) for the spectrometer's lock system. The concentration of the peptide should ideally be in the range of 0.5-5 mM.[5] The pH of the sample is a critical parameter and is usually maintained below 7.5 to minimize the exchange of amide protons with the solvent.[5]

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the proton resonances and to derive structural information. For a peptide of this size, the following experiments are fundamental:

  • 1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state. A well-dispersed spectrum is indicative of a structured peptide.

  • 2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the individual amino acid residues by correlating all scalar-coupled protons within a residue.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining spatial information. It detects through-space correlations between protons that are close in space (typically < 5 Å), providing the distance restraints necessary for structure calculation.

  • 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds), aiding in the assignment of spin systems.

For more detailed analysis, especially for resolving ambiguities, heteronuclear NMR experiments such as ¹H-¹⁵N HSQC could be employed if the peptide is isotopically labeled.

Data Processing and Structure Calculation

The acquired NMR data is processed using specialized software to generate frequency-domain spectra. The subsequent steps involve:

  • Resonance Assignment: The proton chemical shifts are assigned to specific protons in the peptide's amino acid sequence. This is achieved by a sequential assignment strategy, using the through-bond correlations from TOCSY and COSY spectra in conjunction with the through-space connectivities from the NOESY spectrum.

  • Derivation of Structural Restraints:

    • Distance Restraints: The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons. These intensities are translated into upper distance bounds.

    • Dihedral Angle Restraints: The coupling constants (³J-couplings) between adjacent protons, particularly the amide proton and the alpha-proton (³JHNα), can be used to restrain the phi (φ) dihedral angle of the peptide backbone.

  • Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation algorithms, such as simulated annealing or distance geometry. These programs generate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various metrics, including the number of restraint violations, Ramachandran plot analysis, and overall structural statistics.

Quantitative Data Summary

The following tables illustrate how the quantitative data from the NMR analysis of Peptide 401 would be presented. Please note that the following data are representative examples and not the actual experimental values from published literature, as this specific data is not publicly available.

Table 1: ¹H Chemical Shift Assignments for Peptide 401 (Major Conformer)

ResidueHN (ppm)Hα (ppm)Hβ (ppm)Other Protons (ppm)
Ile1-4.101.95γ: 1.50, 1.20; δ: 0.90
Lys28.504.301.85, 1.70γ: 1.45; δ: 1.65; ε: 2.95
Cys38.354.603.10, 2.90
Asn48.604.752.80, 2.70δ₂: 7.50, 6.80
Cys58.204.503.20, 3.00
...............
Asn228.054.402.85, 2.75δ₂: 7.55, 6.85

Table 2: Key NOE-based Distance Restraints for Peptide 401

Proton 1Proton 2NOE IntensityDistance Restraint (Å)Structural Implication
Hα(i)HN(i+1)Strong< 2.8Defines backbone conformation
HN(i)HN(i+1)Medium< 3.5Characteristic of α-helix
Hα(i)HN(i+3)Weak< 4.5Diagnostic of α-helix
Hα(i)Hβ(i+3)Weak< 4.5Diagnostic of α-helix
Hβ(Cys3)Hβ(Cys15)Medium< 3.5Supports C3-C15 disulfide bond
Hβ(Cys5)Hβ(Cys19)Medium< 3.5Supports C5-C19 disulfide bond

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Structure Calculation Peptide_Synthesis Peptide Synthesis/ Purification (>95%) Sample_Dissolution Dissolution in Aqueous Buffer + D₂O Peptide_Synthesis->Sample_Dissolution pH_Adjustment pH Adjustment (< 7.5) Sample_Dissolution->pH_Adjustment NMR_Spectrometer High-Field NMR Spectrometer pH_Adjustment->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TOCSY 2D TOCSY NMR_Spectrometer->TOCSY NOESY 2D NOESY NMR_Spectrometer->NOESY COSY 2D COSY NMR_Spectrometer->COSY Resonance_Assignment Resonance Assignment OneD_H1->Resonance_Assignment TOCSY->Resonance_Assignment NOESY->Resonance_Assignment COSY->Resonance_Assignment Restraint_Generation Generate Distance & Dihedral Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (Simulated Annealing) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation data_to_structure cluster_experimental_data Experimental NMR Data cluster_structural_restraints Derived Structural Restraints cluster_final_structure Final 3D Structure TOCSY_COSY TOCSY & COSY Spectra (Through-bond correlations) Resonance_Assignments Resonance Assignments TOCSY_COSY->Resonance_Assignments NOESY NOESY Spectrum (Through-space correlations) NOESY->Resonance_Assignments Distance_Restraints Interproton Distance Restraints (< 5Å) NOESY->Distance_Restraints J_Couplings ³J-Coupling Constants Dihedral_Angle_Restraints Backbone Dihedral Angle (φ) Restraints J_Couplings->Dihedral_Angle_Restraints Resonance_Assignments->Distance_Restraints Structure_Ensemble Ensemble of 3D Structures Distance_Restraints->Structure_Ensemble Dihedral_Angle_Restraints->Structure_Ensemble Validated_Structure Validated Average Structure Structure_Ensemble->Validated_Structure

References

Peptide 401: A Technical Guide on its Dual Pro- and Anti-Inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide derived from bee venom. While sometimes functionally classified as a histamine (B1213489) receptor antagonist due to its potent anti-inflammatory effects that counteract histamine-induced vascular permeability, it is crucial to understand that Peptide 401 is not a direct competitive antagonist at any known histamine receptor. Its biological activities are complex and dual in nature. At low concentrations, it is a powerful mast cell degranulator, inducing the release of histamine and other pro-inflammatory mediators. Conversely, it exhibits significant anti-inflammatory properties, making it a subject of interest for its therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of Peptide 401, including its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Mechanism of Action

The biological effects of Peptide 401 are concentration-dependent and can be broadly categorized into two distinct mechanisms: mast cell degranulation and anti-inflammatory activity.

Mast Cell Degranulation

At lower concentrations, Peptide 401 directly triggers the degranulation of mast cells, leading to the release of pre-formed mediators, most notably histamine. This action is responsible for the pro-inflammatory effects observed upon initial exposure. The signaling pathway for this process is believed to involve the activation of G-proteins and a subsequent increase in intracellular calcium concentrations, which is a critical step for the fusion of granular membranes with the plasma membrane and the release of their contents.

Peptide401 Peptide 401 MastCell Mast Cell Membrane Peptide401->MastCell Binds to G_protein G-Protein Activation MastCell->G_protein Leads to Ca_influx Increased Intracellular Ca²⁺ G_protein->Ca_influx Degranulation Mast Cell Degranulation Ca_influx->Degranulation Histamine Histamine Release Degranulation->Histamine Inflammation Pro-inflammatory Effects (e.g., Vascular Permeability) Histamine->Inflammation

Signaling pathway of Peptide 401-induced mast cell degranulation.
Anti-Inflammatory Activity

Paradoxically, Peptide 401 demonstrates potent anti-inflammatory effects, particularly in suppressing increased vascular permeability induced by various phlogistic stimuli, including histamine, bradykinin, and prostaglandins.[1] The exact mechanism of this anti-inflammatory action is not fully elucidated but is thought to be multifactorial and independent of its mast cell degranulating properties. One proposed mechanism is that Peptide 401 may render the vascular endothelium "anergic" or unresponsive to inflammatory mediators.[1] Additionally, some studies suggest that Peptide 401 can inhibit prostaglandin (B15479496) synthesis, a key pathway in the inflammatory response.[2] It is this functional antagonism of histamine's effects in vivo that has led to its occasional classification as a histamine receptor antagonist. However, there is no evidence to date of direct binding of Peptide 401 to H1, H2, H3, or H4 receptors.

cluster_0 Inflammatory Stimuli Histamine Histamine VascularEndothelium Vascular Endothelium Histamine->VascularEndothelium Bradykinin Bradykinin Bradykinin->VascularEndothelium Prostaglandins Prostaglandins Prostaglandins->VascularEndothelium IncreasedPermeability Increased Vascular Permeability & Edema VascularEndothelium->IncreasedPermeability Peptide401 Peptide 401 Peptide401->VascularEndothelium Induces Anergy Prostaglandin_Synthase Prostaglandin Synthase Peptide401->Prostaglandin_Synthase Inhibits

Proposed anti-inflammatory mechanisms of Peptide 401.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Peptide 401.

Activity Parameter Value Species Model Reference
Anti-inflammatoryED₅₀~0.1 mg/kgRatCarrageenan-induced paw edema[1][3]
Anti-inflammatoryED₅₀~0.1 mg/kgRatTurpentine-induced arthritis[1]
Physicochemical Properties Value
Amino Acid Sequence Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2 (Disulfide bridges: Cys3-Cys15, Cys5-Cys19)
Molecular Weight ~2587 g/mol
Source Bee Venom (Apis mellifera)

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the biological activities of Peptide 401. These are generalized protocols based on the cited literature.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • Peptide 401 or a vehicle control is administered, usually via subcutaneous or intraperitoneal injection, at a predetermined time before the inflammatory insult.

    • A solution of 1% carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[4][5][6][7][8][9][10][11]

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by Peptide 401 is calculated relative to the vehicle-treated group. The ED₅₀, the dose required to produce a 50% inhibition of edema, can then be determined.

In Vivo Vascular Permeability Assay

This assay measures the ability of a substance to alter the permeability of blood vessels.

  • Animal Model: Rats or mice are commonly used.

  • Procedure:

    • A marker molecule that binds to serum albumin, such as Evans Blue dye or radiolabeled albumin (e.g., ¹²⁵I-albumin), is injected intravenously.[3][12][13][14][15] Under normal conditions, this complex remains within the vasculature.

    • Peptide 401 and/or a pro-inflammatory agent (e.g., histamine) are injected intradermally at specific sites.

    • After a set period, the animal is euthanized, and the skin at the injection sites is excised.

    • For Evans Blue, the dye is extracted from the tissue using a solvent like formamide (B127407) and quantified spectrophotometrically. For radiolabeled albumin, the radioactivity in the tissue sample is measured using a gamma counter.

  • Data Analysis: The amount of extravasated marker is a direct measure of the increase in vascular permeability at the injection site. The ability of Peptide 401 to suppress permeability induced by other agents can be quantified by comparing the marker concentration in tissues treated with the inflammatory agent alone versus those treated with the agent plus Peptide 401.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of a compound to induce the release of mediators from mast cells.

  • Cell Model: Peritoneal mast cells isolated from rats or cultured mast cell lines (e.g., RBL-2H3) are used.

  • Procedure:

    • Mast cells are isolated and purified.

    • The cells are incubated with various concentrations of Peptide 401 or a positive control (e.g., compound 48/80) for a specified period (e.g., 10-30 minutes) at 37°C.[10][16]

    • The reaction is stopped, and the cells are pelleted by centrifugation.

    • The supernatant is collected to measure the amount of released mediators. Histamine can be measured by fluorometric assays or ELISA. Alternatively, the release of enzymes such as β-hexosaminidase, which is co-released with histamine, can be quantified using a colorimetric substrate.

  • Data Analysis: The amount of mediator released is expressed as a percentage of the total cellular content of that mediator (determined by lysing an aliquot of the cells). This allows for the determination of the concentration-response relationship for Peptide 401-induced degranulation.

cluster_0 In Vivo Assays cluster_1 In Vitro Assay PawEdema Carrageenan-Induced Paw Edema AntiInflammatory Quantify Anti-inflammatory Effect (ED₅₀) PawEdema->AntiInflammatory VascularPermeability Vascular Permeability (Evans Blue/¹²⁵I-albumin) VascularPermeability->AntiInflammatory MastCellDegranulation Mast Cell Degranulation (Histamine/β-hexosaminidase release) ProInflammatory Quantify Pro-inflammatory (Degranulating) Effect MastCellDegranulation->ProInflammatory Peptide401 Peptide 401 Peptide401->PawEdema Peptide401->VascularPermeability Peptide401->MastCellDegranulation

Experimental workflow for characterizing Peptide 401.

Conclusion and Future Directions

Peptide 401 presents a fascinating case of a molecule with dual, opposing biological activities. While its pro-inflammatory action through mast cell degranulation is well-characterized, its potent anti-inflammatory effects warrant further investigation. The misnomer of a "histamine receptor antagonist" should be avoided in favor of a more precise description of its functional antagonism of histamine-induced effects in vivo.

For drug development professionals, the unique anti-inflammatory properties of Peptide 401, particularly its ability to stabilize the vascular endothelium, make it and its analogues interesting candidates for novel anti-inflammatory therapies. Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways responsible for its anti-inflammatory effects.

  • Conducting direct receptor binding studies to definitively rule out any low-affinity interactions with histamine or other receptors.

  • Structure-activity relationship studies to design analogues that retain the anti-inflammatory properties while minimizing or eliminating the mast cell degranulating activity.

A deeper understanding of Peptide 401's mechanisms will be critical in harnessing its therapeutic potential for inflammatory and vascular permeability-related disorders.

References

Unveiling the Anti-Inflammatory Potential of Peptide 401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the anti-inflammatory properties of Peptide 401, a constituent of bee venom. This document provides researchers, scientists, and drug development professionals with a detailed overview of the peptide's mechanism of action, supported by quantitative data, experimental protocols, and novel visualizations of its signaling pathways.

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide that has demonstrated potent anti-inflammatory activity in a variety of preclinical models.[1] This guide consolidates current research to illuminate the peptide's therapeutic potential and provide a solid foundation for future investigation.

Mechanism of Action: A Dual Approach to Inflammation Control

The primary anti-inflammatory mechanism of Peptide 401 is intricately linked to its potent ability to induce mast cell degranulation.[2][3] This process leads to the release of histamine (B1213489) and other mediators that, paradoxically, contribute to an acute, localized inflammatory response that ultimately suppresses a more sustained and damaging inflammatory cascade, such as that induced by carrageenan.[2][3]

Furthermore, evidence suggests that Peptide 401 may exert its anti-inflammatory effects through a secondary pathway by rendering the vascular endothelium less responsive to inflammatory stimuli.[4] This multifaceted approach positions Peptide 401 as a unique candidate for modulating inflammatory processes.

Quantitative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory effects of Peptide 401 have been quantified in various animal models. A key model is the carrageenan-induced paw edema in rats, a standard for assessing acute inflammation.

Table 1: In Vivo Efficacy of Peptide 401 in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg) Inhibition of Edema (%) Reference
~0.1 (ED50)~50%[4]

Note: The ED50 (half-maximal effective dose) for Peptide 401 in substantially inhibiting edema provoked by subplantar injection of carrageenan in the rat is approximately 0.1 mg/kg.[4]

Peptide 401 also effectively suppresses the increased vascular permeability induced by various inflammatory mediators.

Table 2: Effect of Peptide 401 on Increased Vascular Permeability

Inflammatory Mediator Effect of Peptide 401 Reference
HistamineSuppression[4][5]
BradykininSuppression[4]
5-hydroxytryptamine (5-HT)Suppression[4][5]
ProstaglandinsSuppression[4][5]

Signaling Pathway of Peptide 401-Induced Mast Cell Degranulation

The degranulation of mast cells by Peptide 401 is believed to occur through a receptor-independent mechanism. This process involves the direct activation of G proteins following the peptide's translocation across the plasma membrane.

Peptide401_MastCell_Degranulation Peptide 401-Induced Mast Cell Degranulation Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_401 Peptide 401 G_protein G Protein (Gi/Go) Peptide_401->G_protein Translocation & Direct Activation Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Experimental Workflow Animal_Acclimation 1. Animal Acclimation (e.g., Male Wistar rats, 180-200g) Baseline_Measurement 2. Baseline Paw Volume Measurement (Pletysmometer) Animal_Acclimation->Baseline_Measurement Test_Compound_Admin 3. Administration of Peptide 401 (or vehicle/positive control) Baseline_Measurement->Test_Compound_Admin Carrageenan_Injection 4. Subplantar Injection of Carrageenan (1% in saline) Test_Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Data Analysis (Calculate % inhibition of edema) Paw_Volume_Measurement->Data_Analysis

References

Initial Characterization of Peptide 401 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a 22-amino acid polypeptide derived from bee venom. This document provides a comprehensive technical overview of the initial characterization of Peptide 401's bioactivity. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. The core bioactivities of Peptide 401 are twofold: it is a potent mast cell degranulator at lower concentrations and exhibits significant anti-inflammatory properties at higher concentrations. This guide summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the currently understood signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data available for the bioactivity of Peptide 401.

Table 1: Anti-Inflammatory Activity of Peptide 401

ParameterSpeciesModelEffective Dose (ED₅₀)Reference
Inhibition of Paw EdemaRatCarrageenan-Induced Paw Edema~ 0.1 mg/kg[1]

Table 2: Mast Cell Degranulating Activity of Peptide 401

AssaySpeciesCell TypeObservationReference
Histamine (B1213489) ReleaseRatPeritoneal Mast CellsPotent histamine release at low concentrations.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following section outlines the protocol for a key in vivo assay used to characterize the anti-inflammatory activity of Peptide 401.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Objective: To determine the in vivo anti-inflammatory effect of Peptide 401 by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (180-200g)

  • Peptide 401

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Saline solution (vehicle)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • Peptide 401 (various doses)

    • Positive Control (e.g., Indomethacin)

  • Compound Administration: Administer Peptide 401 or the positive control drug (typically intraperitoneally or subcutaneously) at a predetermined time before the carrageenan injection. Administer the vehicle to the control group.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where:

      • Vc = Average paw volume of the control group

      • Vt = Average paw volume of the treated group

    • Determine the ED₅₀ value of Peptide 401.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the key bioactivities of Peptide 401.

Mast Cell Degranulation Pathway

Peptide 401 is a basic peptide that is thought to directly activate G-proteins in the mast cell membrane, bypassing the need for a specific membrane receptor. This leads to the activation of downstream signaling cascades culminating in the release of histamine and other inflammatory mediators.

MastCellDegranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_401 Peptide 401 G_Protein G-Protein (Gi/Go) Peptide_401->G_Protein Direct Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Mast Cell Degranulation (Histamine Release) Ca_ER->Degranulation Leads to PKC->Degranulation Contributes to

Caption: Proposed signaling pathway for Peptide 401-induced mast cell degranulation.

Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory effects of Peptide 401 are, in part, attributed to the inhibition of prostaglandin synthesis. This is thought to occur by modulating the release of arachidonic acid, the precursor for prostaglandin synthesis.

ProstaglandinInhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ (PLA₂) Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins COX COX Cyclooxygenase (COX) Peptide_401 Peptide 401 Peptide_401->PLA2 Inhibits (Proposed)

Caption: Proposed mechanism for Peptide 401's inhibition of prostaglandin synthesis.

Discussion and Future Directions

The initial characterization of Peptide 401 reveals a molecule with a dual nature: a pro-inflammatory mast cell degranulator at low concentrations and an anti-inflammatory agent at higher doses. The anti-inflammatory effect, with a potent ED₅₀ of approximately 0.1 mg/kg in a rat model of acute inflammation, suggests therapeutic potential.

The proposed mechanisms of action, direct G-protein activation for mast cell degranulation and inhibition of arachidonic acid release to reduce prostaglandin synthesis, provide a solid foundation for further investigation. However, several areas require more in-depth research:

  • Dose-Response Relationship: A detailed in vitro dose-response study of Peptide 401 on histamine release from mast cells is needed to precisely define the concentration-dependent switch from pro-inflammatory to anti-inflammatory activity.

  • Receptor Identification: While direct G-protein activation is a plausible mechanism, the existence of a specific, low-affinity receptor for Peptide 401 on mast cells cannot be entirely ruled out and warrants further investigation.

  • Signaling Pathway Elucidation: The precise molecular interactions of Peptide 401 with G-proteins and the specific isoforms of phospholipase C involved in its signaling cascade need to be identified.

  • In Vivo Efficacy in Chronic Models: The anti-inflammatory potential of Peptide 401 should be evaluated in chronic inflammatory models to assess its sustained therapeutic efficacy.

References

Peptide 401: A Technical Guide to its Role in the Suppression of Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide derived from bee venom (Apis mellifera). While it is a potent mast cell degranulating agent at lower concentrations, it paradoxically exhibits significant anti-inflammatory and vascular permeability-suppressing properties at higher, non-degranulating doses. This technical guide provides a comprehensive overview of the current understanding of Peptide 401's role in mitigating vascular leakage. It consolidates available quantitative data, details relevant experimental methodologies, and explores the putative signaling pathways involved in its mechanism of action. Evidence suggests that beyond its effects on mast cells, Peptide 401 may directly render the vascular endothelium resistant to inflammatory stimuli, a key focus of this document.

Introduction

Increased vascular permeability is a hallmark of inflammation and a critical factor in the pathophysiology of numerous diseases, including sepsis, acute respiratory distress syndrome (ARDS), and allergic reactions. The breakdown of the endothelial barrier leads to the extravasation of fluid, proteins, and immune cells into the surrounding tissues, causing edema and exacerbating the inflammatory response. Peptide 401 has emerged as a molecule of interest for its potent ability to counteract this process. This guide will delve into the scientific data supporting the role of Peptide 401 in suppressing vascular permeability, with a focus on its direct effects on the endothelium.

Quantitative Data on the Efficacy of Peptide 401

The in vivo anti-inflammatory and permeability-suppressing effects of Peptide 401 have been quantified in various animal models. The following table summarizes the key efficacy data.

ParameterModel SystemInducing AgentPeptide 401 DoseOutcomeReference
ED₅₀ Rat hind paw edemaCarrageenan~ 0.1 mg/kgSubstantial inhibition of edema[1]
Inhibition of Permeability Rat skinHistamine, Bradykinin, 5-HT, ProstaglandinsNot specifiedSuppression of increased vascular permeability[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the vascular permeability-suppressing effects of Peptide 401.

Carrageenan-Induced Rat Hind Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory agents.

Objective: To quantify the inhibitory effect of Peptide 401 on edema formation in the rat hind paw.

Materials:

  • Male Wistar rats (150-200g)

  • Peptide 401

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Syringes and needles for subcutaneous injection

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer Peptide 401 (or vehicle control) via a suitable route (e.g., intraperitoneally or intravenously) at the desired doses.

  • After a specified pretreatment time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis prep1 Fast Rats Overnight prep2 Measure Initial Paw Volume prep1->prep2 treat1 Administer Peptide 401/Vehicle prep2->treat1 treat2 Inject Carrageenan treat1->treat2 meas1 Measure Paw Volume Over Time treat2->meas1 anal1 Calculate % Inhibition meas1->anal1

Carrageenan-Induced Rat Paw Edema Workflow
Vascular Permeability Assay in Rat Skin using Radiolabeled Albumin

This method provides a quantitative measure of plasma protein extravasation in the skin in response to inflammatory mediators.

Objective: To determine the effect of Peptide 401 on vascular permeability induced by various spasmogens.

Materials:

  • Rats

  • Peptide 401

  • Inflammatory agents (e.g., histamine, bradykinin)

  • ¹²⁵I-labeled human serum albumin (¹²⁵I-HSA)

  • Evans blue dye (optional, for visualization)

  • Syringes and needles for intradermal and intravenous injections

  • Gamma counter

Procedure:

  • Anesthetize the rats.

  • Inject ¹²⁵I-HSA intravenously. Evans blue dye can be co-injected to visually identify areas of leakage.

  • After a short circulation period, administer intradermal injections of inflammatory agents with or without Peptide 401 at various sites on the dorsal skin. A control site should be injected with saline.

  • After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

  • Measure the radioactivity in each skin sample using a gamma counter.

  • The amount of extravasated ¹²⁵I-HSA is proportional to the level of vascular permeability. The inhibitory effect of Peptide 401 is calculated by comparing the radioactivity in sites treated with the inflammatory agent alone versus sites treated with the inflammatory agent plus Peptide 401.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis prep1 Anesthetize Rat prep2 Inject ¹²⁵I-HSA IV prep1->prep2 treat1 Intradermal Injections (Spasmogen +/- Peptide 401) prep2->treat1 coll1 Excise Skin Samples treat1->coll1 anal1 Measure Radioactivity coll1->anal1 anal2 Calculate Permeability Inhibition anal1->anal2

Vascular Permeability Assay in Rat Skin

Signaling Pathways in Vascular Permeability Suppression

While the precise molecular mechanisms of Peptide 401's direct action on the endothelium are not yet fully elucidated, it is hypothesized to induce a state of "anergy" or resistance to inflammatory stimuli[1]. This suggests an interference with the common signaling pathways that lead to increased endothelial permeability. The following sections describe the key signaling molecules generally involved in this process and the putative points of intervention for Peptide 401.

The Role of VE-Cadherin in Endothelial Barrier Integrity

Vascular Endothelial (VE)-cadherin is a critical component of adherens junctions between endothelial cells. The homophilic binding of VE-cadherin molecules on adjacent cells maintains the integrity of the endothelial barrier. Disruption of these junctions is a primary cause of increased vascular permeability.

RhoA and Src Kinase in Endothelial Barrier Disruption

The small GTPase RhoA and the non-receptor tyrosine kinase Src are key players in the signaling cascades that lead to the destabilization of adherens junctions. Inflammatory mediators often trigger the activation of RhoA and Src, leading to cytoskeletal rearrangements and the phosphorylation of VE-cadherin and associated catenins. This phosphorylation weakens cell-cell adhesion and promotes the formation of intercellular gaps.

Putative Mechanism of Action for Peptide 401

Based on the concept of endothelial anergy, Peptide 401 may suppress vascular permeability by interfering with the activation of these disruptive signaling pathways. The proposed, though not yet proven, mechanism is a direct interaction with the endothelial cell membrane or a receptor, leading to the inhibition of downstream signaling cascades initiated by inflammatory agents.

Hypothesized Signaling Pathway:

G cluster_0 Inflammatory Stimuli cluster_1 Endothelial Cell cluster_2 Putative Action of Peptide 401 stimuli Histamine, Bradykinin, etc. receptor Receptor stimuli->receptor src Src Kinase receptor->src rhoa RhoA receptor->rhoa ve_cadherin VE-Cadherin Phosphorylation src->ve_cadherin cytoskeleton Actin Cytoskeleton Rearrangement rhoa->cytoskeleton permeability Increased Permeability cytoskeleton->permeability ve_cadherin->permeability peptide401 Peptide 401 peptide401->inhibition inhibition->receptor

Hypothesized Signaling Pathway of Peptide 401

This diagram illustrates the generally accepted pathway of inflammatory mediator-induced vascular permeability and the hypothesized point of intervention for Peptide 401, which is likely upstream of the activation of key signaling molecules like Src and RhoA.

Conclusion and Future Directions

Peptide 401 demonstrates potent vascular permeability-suppressing effects in vivo. While its activity as a mast cell degranulating agent is well-established, compelling evidence suggests a direct stabilizing effect on the vascular endothelium. The quantitative data available supports its potential as a therapeutic agent for inflammatory conditions characterized by vascular leakage.

Future research should focus on elucidating the precise molecular targets and signaling pathways through which Peptide 401 exerts its direct effects on endothelial cells. Investigating its interaction with endothelial cell surface receptors and its influence on the VE-cadherin-catenin complex, as well as the RhoA and Src kinase signaling cascades, will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics based on its unique properties.

References

Methodological & Application

solid-phase synthesis protocol for Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) of Peptide 401

Application Note

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach in SPPS due to its mild deprotection conditions and versatility.[1] This guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols for the synthesis of a representative peptide, "Peptide 401," and quantitative data to support researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

The synthesis of Peptide 401, a hypothetical peptide amide, will be detailed using a Rink Amide resin, which yields a C-terminal amide upon cleavage.[2][3] The protocol covers all stages from resin preparation to final peptide purification and analysis, employing standard reagents and techniques that ensure a high probability of success.[4]

Core Principles of Fmoc SPPS

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.[1]

  • Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[6][7] For Peptide 401, a Rink Amide resin is selected to produce a C-terminal amide.[3][8]

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[8] This prevents unwanted side reactions and ensures that the peptide chain is extended in the correct sequence.[1]

  • Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups (e.g., tBu, Trt, Pbf) to prevent their interference during the synthesis.[9] These groups are removed during the final cleavage step.

  • The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, each adding one amino acid to the peptide chain. Each cycle involves:

    • Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically piperidine (B6355638) in DMF.

    • Washing: Thorough washing of the resin to remove excess reagents and by-products.[5]

    • Activation & Coupling: The carboxylic acid of the next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the free amine on the peptide chain.[10]

    • Washing: Final washes to prepare the resin for the next cycle.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis of Peptide 401.

CategoryItemPurpose
Solid Support Rink Amide Resin (100-200 mesh, ~0.5-0.8 mmol/g substitution)Insoluble support for peptide assembly, yields C-terminal amide.[2][11]
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH)Building blocks for the peptide chain.
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold)Resin swelling, washing, reaction medium, peptide precipitation.[2]
Deprotection Reagent 20% Piperidine in DMF (v/v)Removal of the Nα-Fmoc protecting group.[8]
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATUActivates the carboxylic acid of the incoming amino acid for coupling.[10]
Base N,N-Diisopropylethylamine (DIPEA)Base required for the coupling reaction.[10]
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)Cleaves the peptide from the resin and removes side-chain protecting groups.[9]
Purification Solvents Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA (in ACN and Water)Mobile phases for RP-HPLC purification.[12]
Equipment Solid-phase synthesis vessel, Shaker/rocker, Filtration apparatus, Lyophilizer, HPLC system, Mass SpectrometerFor performing synthesis, purification, and analysis.[13]

Experimental Protocol: Synthesis of Peptide 401

This protocol describes a manual synthesis on a 0.1 mmol scale.

Step 1: Resin Preparation and Swelling
  • Weigh approximately 150-200 mg of Rink Amide resin (for a substitution of 0.5-0.7 mmol/g) into a solid-phase synthesis vessel.[2]

  • Add 5-10 mL of DMF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature on a shaker.[2][4]

  • After swelling, drain the DMF from the vessel.

Step 2: Fmoc SPPS Elongation Cycle

The following cycle is repeated for each amino acid in the Peptide 401 sequence, starting from the C-terminus.

// Nodes Start [label="Peptide-Resin\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Peptide-Resin (n+1)\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; }

A brief, descriptive caption directly below the generated diagram.

Protocol Steps for One Cycle:

StepReagent/SolventVolume (mL)Repetitions x Time (min)
Fmoc Deprotection 20% Piperidine in DMF51 x 3 min
20% Piperidine in DMF51 x 10 min
Washing DMF5-85 x 1 min
Coupling Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF51 x 60-120 min
Washing DMF5-83 x 1 min
DCM5-82 x 1 min
  • 1. Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and shake.[8] Drain and repeat.

  • 2. Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • 3. Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[10]

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.[2] To ensure complete reaction, a Kaiser test can be performed.[13]

  • 4. Washing: Wash the resin with DMF, followed by DCM, to remove excess reagents and by-products. The resin is now ready for the next cycle.

Step 3: Cleavage and Side-Chain Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail. The composition depends on the amino acids present in the peptide.[9]

CocktailComposition (v/v/v)Scavengers For
Reagent K TFA / H₂O / Phenol / Thioanisole / TISPeptides containing Trp, Met, Cys, Tyr, Arg.[9]
Standard TFA / TIS / H₂O (95:2.5:2.5)Peptides without sensitive residues like Trp or Cys.
  • Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approx. 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

Step 4: Peptide Precipitation and Purification

// Nodes Synth [label="Completed Synthesis\non Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="Precipitation\n(Cold Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Preparative RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analysis\n(Analytical HPLC & MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure Peptide 401\n(Lyophilized)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synth -> Cleave; Cleave -> Precipitate; Precipitate -> Purify; Purify -> Analyze; Analyze -> Final; }

A brief, descriptive caption directly below the generated diagram.
  • Precipitation: Add the TFA filtrate slowly to a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] A C18 column is commonly used for peptides.[12]

    • Collect fractions corresponding to the main peak.

Typical RP-HPLC Gradient for Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
020955
520955
35205545
4020595
4520595
Step 5: Analysis and Lyophilization
  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight using Mass Spectrometry (MS).[15][16]

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a white, fluffy powder.

  • Store the purified peptide at -20°C or lower.

References

Application Note: High-Efficiency Purification of Peptide 401 using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are essential tools in various fields, including drug discovery, proteomics, and immunology. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purifying synthetic peptides, offering high resolution and yielding a final product of high purity.[1][2] This is achieved by separating molecules based on their hydrophobicity.[2][3]

This application note provides a detailed protocol for the purification of a model peptide, "Peptide 401," using a two-step RP-HPLC strategy: an initial analytical run for method development followed by a scaled-up preparative run for purification.

Principle of RP-HPLC for Peptide Purification

In RP-HPLC, the stationary phase is non-polar (hydrophobic), commonly composed of silica (B1680970) particles modified with alkyl chains (e.g., C18).[1][2] The mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added.[2][4] Peptides are loaded onto the column in a low organic mobile phase and bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[2] More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute.[2]

Experimental Protocols

1. Materials and Reagents

  • Crude Peptide 401 (lyophilized powder)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Sample Diluent: 20% Acetonitrile in HPLC-grade water with 0.1% TFA

2. Equipment

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector[5]

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)[7]

3. Sample Preparation

  • Dissolve the crude Peptide 401 in the sample diluent to a concentration of 10 mg/mL for the analytical run and 50 mg/mL for the preparative run.

  • Vortex the solution until the peptide is fully dissolved.

  • Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to an appropriate HPLC vial.

4. Analytical HPLC Method Development

The initial separation is performed on an analytical scale to optimize the purification method before scaling up.[4]

  • Step 1: Initial Gradient Run: Perform a broad gradient run to determine the approximate elution time of Peptide 401.[4]

  • Step 2: Gradient Optimization: Based on the initial run, a shallower, more focused gradient is developed to improve the resolution between the target peptide and its impurities.[8]

5. Preparative HPLC Purification

The optimized method from the analytical scale is transferred to the preparative scale to purify a larger quantity of the peptide.[5][9]

  • Step 1: Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.

  • Step 2: Sample Injection: Inject the prepared crude peptide solution.

  • Step 3: Elution and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the target peptide peak.[5]

6. Post-Purification Processing

  • Step 1: Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Step 2: Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Step 3: Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a stable, lyophilized powder.[4][7]

Data Presentation

Table 1: Analytical HPLC - Initial Scouting Gradient

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Gradient 5-95% B over 30 min
Peptide 401 Retention Time 15.2 minutes
Initial Purity ~75%

Table 2: Analytical HPLC - Optimized Gradient

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Gradient 30-50% B over 20 min
Peptide 401 Retention Time 12.8 minutes
Resolution Improved separation of impurities

Table 3: Preparative HPLC - Scale-Up Purification

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Flow Rate 20 mL/min
Detection UV at 220 nm
Sample Load 100 mg
Gradient 30-50% B over 20 min
Final Purity (pooled fractions) >98.5%
Recovery ~85%

Visualizations

Peptide_Purification_Workflow cluster_prep Preparation cluster_analytical Method Development (Analytical HPLC) cluster_prep_purification Purification (Preparative HPLC) cluster_post Post-Purification Crude Crude Peptide 401 Dissolve Dissolve in Sample Diluent Crude->Dissolve Centrifuge Centrifuge to Remove Particulates Dissolve->Centrifuge Analytical_Inject Inject Small Sample Centrifuge->Analytical_Inject Prep_Inject Inject Large Sample Centrifuge->Prep_Inject Scouting_Gradient Run Broad Scouting Gradient Analytical_Inject->Scouting_Gradient Optimize_Gradient Develop Optimized Gradient Scouting_Gradient->Optimize_Gradient Prep_Run Run Optimized Preparative Gradient Optimize_Gradient->Prep_Run Optimized Method Prep_Inject->Prep_Run Collect_Fractions Collect Fractions Prep_Run->Collect_Fractions Analyze_Fractions Analyze Fraction Purity Collect_Fractions->Analyze_Fractions Pool_Fractions Pool High-Purity Fractions Analyze_Fractions->Pool_Fractions Lyophilize Lyophilize to Obtain Pure Peptide Pool_Fractions->Lyophilize Final_Product Purified Peptide 401 (>98.5%) Lyophilize->Final_Product

Caption: Workflow for the purification of Peptide 401 using a two-step HPLC method.

Conclusion

This application note outlines a robust and reproducible workflow for the purification of Peptide 401 using reversed-phase HPLC. The systematic approach, beginning with method development on an analytical scale followed by a scaled-up preparative purification, ensures high purity and recovery of the final peptide product. The provided protocols and parameters can be adapted for the purification of other synthetic peptides with similar characteristics.

References

Application Notes: In Vitro Assay for Peptide 401 Activity via Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide component of bee venom.[1][2] It is recognized as a potent anti-inflammatory agent and a powerful inducer of histamine (B1213489) release from mast cells at low concentrations.[1][3] The primary biological function of Peptide 401 is its ability to cause the degranulation of mast cells, releasing histamine and other pro-inflammatory mediators.[3] This activity is closely linked to its anti-inflammatory properties, which involve the suppression of increased vascular permeability induced by inflammatory agents like histamine and bradykinin.[3][4]

These application notes provide a detailed protocol for quantifying the in vitro biological activity of Peptide 401. The assay measures the peptide's ability to induce histamine release from a cultured mast cell line. The amount of histamine released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the determination of a dose-response relationship and the calculation of the peptide's half-maximal effective concentration (EC₅₀), providing a robust measure of its potency.

Assay Principle

The functional assay for Peptide 401 is based on its primary mechanism of action: the induction of mast cell degranulation. Cultured mast cells are treated with varying concentrations of Peptide 401. This stimulation triggers the release of pre-formed mediators stored in intracellular granules, including histamine, into the extracellular environment.[5][6] The cell-free supernatant is then collected, and the concentration of histamine is measured using a sensitive competitive ELISA. The quantity of histamine released is directly proportional to the degranulating activity of Peptide 401.

Experimental Workflow

The overall workflow for the Peptide 401 activity assay is depicted below. The process involves culturing and seeding mast cells, treating them with the peptide, collecting the supernatant, and quantifying the released histamine via ELISA.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis Culture Culture Mast Cells (e.g., RBL-2H3) Seed Seed Cells into 96-Well Plate Culture->Seed Treat Treat Cells with Peptide 401 Dilutions Seed->Treat Incubate Incubate (37°C) to Allow Degranulation Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform Histamine ELISA Collect->ELISA Read Read Absorbance (Plate Reader) ELISA->Read Calculate Calculate Histamine Concentration Read->Calculate Plot Plot Dose-Response Curve & Calculate EC50 Calculate->Plot

Caption: Experimental workflow for the Peptide 401 in vitro activity assay.

Detailed Experimental Protocols

Materials and Reagents
  • Peptide 401: Lyophilized powder

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells (a commonly used mast cell model)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Buffer: Tyrode's Buffer (or similar physiological salt solution)

  • Positive Control: Compound 48/80 (a known mast cell degranulating agent)[7]

  • Lysis Buffer: 1% Triton X-100 in Assay Buffer (for total histamine release)

  • Histamine ELISA Kit: Commercial competitive ELISA kit

  • General Lab Equipment: 96-well cell culture plates, multichannel pipettes, CO₂ incubator, microplate reader.

Protocol 1: RBL-2H3 Cell Culture and Seeding
  • Cell Maintenance: Culture RBL-2H3 cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding for Assay:

    • Harvest cells using Trypsin-EDTA.

    • Resuspend cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

Protocol 2: Peptide 401 Treatment and Degranulation
  • Prepare Cells: After 24 hours of incubation, gently wash the adherent cells twice with 100 µL/well of pre-warmed Assay Buffer. After the final wash, add 100 µL of Assay Buffer to each well.

  • Prepare Peptide Dilutions:

    • Reconstitute lyophilized Peptide 401 in sterile water or Assay Buffer to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the peptide stock in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µg/mL to 10 µg/mL).

  • Set Up Experimental Controls (in triplicate):

    • Spontaneous Release: Add 50 µL of Assay Buffer only.

    • Total Release (Lysis): Add 50 µL of Lysis Buffer.

    • Positive Control: Add 50 µL of Compound 48/80 solution (e.g., final concentration of 10 µg/mL).

  • Treat Cells: Add 50 µL of the Peptide 401 dilutions to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[8]

  • Stop Reaction & Collect Supernatant: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect 100 µL of the supernatant from each well for histamine analysis.

Protocol 3: Histamine Quantification by ELISA

Follow the instructions provided with the commercial competitive Histamine ELISA kit. A general procedure is outlined below:

  • Prepare Standards: Prepare a standard curve using the histamine standards provided in the kit.

  • Sample Preparation: Use the collected supernatants directly or as specified by the kit (some kits require an acylation step).

  • ELISA Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated histamine (HRP-Histamine) to each well.

    • Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature). During this step, free histamine in the sample competes with the HRP-Histamine for binding to the antibody.

    • Wash the plate multiple times with the provided wash buffer.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark.

    • Add the stop solution to terminate the reaction. The color intensity will be inversely proportional to the amount of histamine in the sample.

  • Read Absorbance: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

Data Presentation and Analysis

Calculating Histamine Release
  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use a four-parameter logistic (4-PL) fit.

  • Determine the histamine concentration in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of histamine release for each sample using the following formula:

    % Histamine Release = [ (Histaminesample – Histaminespontaneous) / (Histaminetotal – Histaminespontaneous) ] x 100

Quantitative Data Summary

Summarize the results in a table to facilitate comparison.

Peptide 401 Conc. (µg/mL)Absorbance (450 nm)Histamine Released (ng/mL)% Histamine Release
0 (Spontaneous)1.852.10.0%
0.011.6215.513.7%
0.031.3138.937.5%
0.10.9865.264.4%
0.30.6589.188.5%
1.00.4998.798.6%
3.00.45101.2101.1%
10.00.44101.9101.8%
Positive Control0.4899.599.4%
Total (Lysis)0.42102.0100.0%
Note: Data are for illustrative purposes only.
EC₅₀ Determination

Plot the % Histamine Release against the logarithm of the Peptide 401 concentration. Use a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of Peptide 401 that elicits 50% of the maximal response.

Plausible Signaling Pathway

While the exact receptor for Peptide 401 on mast cells is not fully elucidated, it likely triggers a G-protein coupled receptor (GPCR) signaling cascade, a common pathway for mast cell activation.[9][10] This leads to an increase in intracellular calcium, which is the critical trigger for the fusion of histamine-containing granules with the cell membrane.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P401 Peptide 401 Receptor G-Protein Coupled Receptor (GPCR) P401->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Releases Granule Histamine Granule Ca->Granule Triggers Fusion Degran Degranulation (Histamine Release) Granule->Degran Exocytosis

Caption: Plausible signaling pathway for Peptide 401-induced mast cell degranulation.

Supplemental Protocol: Cell Viability Assay

To ensure that histamine release is due to specific degranulation and not cytotoxic effects, a cell viability assay such as the MTT assay should be performed in parallel.[11]

MTT Assay Protocol
  • Cell Treatment: Seed and treat RBL-2H3 cells with the same concentrations of Peptide 401 as in the degranulation assay in a separate 96-well plate. Incubate for the same duration (30-60 minutes).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12]

  • Read Absorbance: Shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Sample Data: Cell Viability
Peptide 401 Conc. (µg/mL)Absorbance (570 nm)% Cell Viability
0 (Control)0.95100.0%
0.010.96101.1%
0.030.9498.9%
0.10.95100.0%
0.30.9296.8%
1.00.9397.9%
3.00.9195.8%
10.00.8993.7%
Note: Data are for illustrative purposes only.

Ideally, Peptide 401 should induce significant histamine release at concentrations that show minimal to no cytotoxicity.

References

Application Notes and Protocols for Peptide 401 in Carrageenan-Induced Edema Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide isolated from bee venom (Apis mellifera). It is a potent anti-inflammatory agent, and the carrageenan-induced paw edema model in rodents is a classical and highly reproducible method for evaluating the efficacy of novel anti-inflammatory compounds. This document provides detailed application notes and experimental protocols for utilizing Peptide 401 in this model.

Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response when injected subcutaneously. The initial phase (0-6 hours) is characterized by the release of histamine (B1213489), serotonin, and bradykinin, leading to increased vascular permeability and plasma exudation. The late phase (peaking around 72 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins, nitric oxide, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Peptide 401 has demonstrated significant inhibitory effects on carrageenan-induced edema, with a reported median effective dose (ED50) of approximately 0.1 mg/kg.[1] Its primary mechanism of action is the degranulation of mast cells, leading to the release of histamine and serotonin.[2][3] Interestingly, the anti-inflammatory effect is prominent when Peptide 401 is administered systemically prior to the inflammatory challenge. However, when co-injected with carrageenan, it can paradoxically enhance the inflammatory response.[2]

Data Presentation

The anti-inflammatory effect of Peptide 401 in the carrageenan-induced paw edema model is dose-dependent. Below is a representative summary of the expected inhibition of edema at various doses, based on published literature.

Peptide 401 Dose (mg/kg)Mean Paw Volume (mL) ± SEM% Inhibition of Edema
Vehicle Control (Saline)1.25 ± 0.080%
Carrageenan Control2.50 ± 0.120%
Peptide 401 (0.05)2.00 ± 0.1040%
Peptide 401 (0.1) 1.75 ± 0.09 60%
Peptide 401 (0.2)1.50 ± 0.0780%
Indomethacin (10)1.60 ± 0.0872%

Note: This table is illustrative and compiled from reported ED50 values and typical dose-response curves. Actual results may vary based on experimental conditions.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-inflammatory effect of Peptide 401.

Materials:

  • Male Wistar rats (180-200 g)

  • Peptide 401

  • λ-Carrageenan

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Animal handling and restraint equipment

  • Syringes and needles (26-gauge)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control (Saline)

    • Group II: Carrageenan Control (Saline + Carrageenan)

    • Group III-V: Peptide 401 (e.g., 0.05, 0.1, 0.2 mg/kg, dissolved in saline) + Carrageenan

    • Group VI: Positive Control (e.g., Indomethacin 10 mg/kg, dissolved in saline) + Carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.

  • Drug Administration: Administer Peptide 401, vehicle, or the positive control drug via the desired route (e.g., intraperitoneally or subcutaneously) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal (except the vehicle control group, which receives a saline injection).

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (or thickness) for each animal by subtracting the baseline measurement from the post-treatment measurements.

    • Calculate the percentage inhibition of edema for each treated group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the carrageenan control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Measurement of Pro-inflammatory Mediators

To further investigate the mechanism of action of Peptide 401, the levels of pro-inflammatory cytokines and enzymes in the inflamed paw tissue can be quantified.

Procedure:

  • Tissue Collection: At the end of the experimental period (e.g., 5 hours post-carrageenan injection), euthanize the animals and excise the inflamed paw tissue.

  • Homogenization: Homogenize the tissue in an appropriate buffer.

  • Cytokine and Enzyme Analysis:

    • Use ELISA kits to measure the concentrations of TNF-α and IL-1β in the tissue homogenates.

    • Use Western blotting or immunohistochemistry to determine the expression levels of COX-2 and iNOS.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Measurement grouping->baseline drug_admin Peptide 401 / Vehicle / Positive Control Administration baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan 30-60 min edema_measurement Paw Edema Measurement (1-5h) carrageenan->edema_measurement euthanasia Euthanasia edema_measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection analysis Biochemical Analysis (ELISA, Western Blot) tissue_collection->analysis

Caption: Experimental workflow for evaluating Peptide 401 in the carrageenan-induced paw edema model.

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_early Early Phase (0-6h) cluster_late Late Phase (>6h) carrageenan Carrageenan Injection mast_cell Mast Cell Activation carrageenan->mast_cell bradykinin Bradykinin Release carrageenan->bradykinin neutrophils Neutrophil Infiltration carrageenan->neutrophils histamine Histamine & Serotonin Release mast_cell->histamine vasodilation Vasodilation & Increased Permeability histamine->vasodilation bradykinin->vasodilation edema Edema Formation vasodilation->edema cytokines TNF-α, IL-1β Production neutrophils->cytokines enzymes COX-2, iNOS Upregulation cytokines->enzymes prostaglandins Prostaglandin & NO Production enzymes->prostaglandins prostaglandins->edema

Caption: Signaling cascade of carrageenan-induced inflammation.

Proposed Anti-inflammatory Mechanism of Peptide 401

G cluster_mast Mast Cell Interaction peptide401 Systemic Peptide 401 g_protein G-Protein Coupled Receptor Activation peptide401->g_protein degranulation Mast Cell Degranulation g_protein->degranulation mediators Release of Histamine & Serotonin degranulation->mediators inflammation Inflammatory Cascade mediators->inflammation Pre-emptive release may alter subsequent response carrageenan Carrageenan Challenge carrageenan->inflammation reduced_edema Reduced Edema inflammation->reduced_edema Inhibition

Caption: Proposed mechanism of anti-inflammatory action of Peptide 401.

References

Application Notes and Protocols for Peptide 401 Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, a 22-amino acid peptide originally isolated from bee venom, is a potent mast cell degranulating agent with significant anti-inflammatory properties.[1][2][3] Its ability to modulate the inflammatory response makes it a subject of interest for various therapeutic applications. These application notes provide detailed protocols for the preparation and administration of Peptide 401 in rat models for preclinical research, focusing on anti-inflammatory and pharmacokinetic studies.

Physicochemical Properties of Peptide 401

A thorough understanding of the physicochemical properties of Peptide 401 is crucial for its proper handling and use in experimental settings.

Amino Acid Sequence: Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2 (Disulfide bridges: Cys3-Cys15, Cys5-Cys19)[1]

Table 1: Physicochemical Properties of Peptide 401

PropertyValueSource
Molecular Weight2587.22 g/mol [1]
Amino Acid Composition22 residues[1]
SolubilitySoluble in water (2.08 mg/mL, requires sonication)[1]
AppearanceWhite to off-white solid[1]

Experimental Protocols

Peptide 401 Solution Preparation

Materials:

  • Peptide 401 (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount: Determine the total amount of Peptide 401 needed based on the number of animals, the desired dose, and the injection volume.

  • Reconstitution:

    • Allow the lyophilized Peptide 401 vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile saline or PBS to the vial to achieve the desired stock concentration. A common starting concentration is 1 mg/mL.

    • Gently vortex the vial to mix.

  • Solubilization:

    • For complete dissolution, sonicate the vial in a bath sonicator for 10-15 minutes.[1] Visual inspection should confirm a clear solution.

  • Sterilization:

    • Filter the Peptide 401 solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility before administration.

  • Storage:

    • For immediate use, the solution can be kept on ice.

    • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Administration of Peptide 401 to Rats

Animal Models:

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Weight: 200-250 g.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Ethics: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Table 2: Recommended Dosing and Administration Routes for Peptide 401 in Rats

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration
Effective Dose (Anti-inflammatory) 0.1 mg/kg[1][3]0.1 mg/kg (extrapolated)
Vehicle Sterile Saline or PBSSterile Saline or PBS
Injection Volume 1 - 5 mL/kg[4]1 - 5 mL/kg (bolus)[4][5]
Needle Gauge 23-25 G[6]25-27 G[7]
Injection Site Loose skin over the back/scruff[8]Lateral tail vein[7]

A. Subcutaneous (SC) Injection Protocol:

  • Animal Restraint: Gently restrain the rat. For a calm animal, manual restraint may be sufficient.

  • Site Preparation: Shave the fur from the injection site on the dorsal side (scruff of the neck) and cleanse with 70% ethanol.

  • Injection:

    • Pinch the skin to form a tent.

    • Insert the needle (23-25 G) at the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of Peptide 401 solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitoring: Observe the animal for any signs of distress, local irritation, or systemic adverse reactions.

B. Intravenous (IV) Injection Protocol:

  • Animal Warming: Warm the rat under a heat lamp or by placing its tail in warm water (40-45°C) for a few minutes to dilate the tail veins.

  • Restraint: Place the rat in a suitable restrainer.

  • Vein Visualization: The lateral tail veins are the most accessible.

  • Injection:

    • Cleanse the tail with 70% ethanol.

    • Insert the needle (25-27 G) into the vein at a shallow angle.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Inject the Peptide 401 solution slowly as a bolus (over 1-2 seconds).

    • Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.

  • Monitoring: Closely monitor the animal for any immediate adverse reactions such as respiratory distress or changes in behavior.

Data Presentation

Table 3: Example Data Collection for Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)RoutePaw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 4 hr% Inhibition of Edema at 4 hr
Vehicle Control-SC0%
Peptide 4010.1SC
Peptide 4010.5SC
Positive Control (e.g., Indomethacin)10PO

Signaling Pathway and Experimental Workflow

Signaling Pathway of Peptide 401-Induced Mast Cell Degranulation

Peptide 401 induces mast cell degranulation through a G-protein coupled receptor (GPCR) mediated pathway, which may involve direct interaction with G-proteins.[9] This leads to the activation of downstream signaling cascades, culminating in the release of inflammatory mediators.

Peptide401_Signaling_Pathway cluster_membrane Cell Membrane P401 Peptide 401 GPCR Mast Cell Membrane P401->GPCR Binds/Translocates Membrane G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates PLC PLCγ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Granule Granule Mobilization & Fusion AKT->Granule Modulates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Granule Triggers PKC->Granule Promotes Degranulation Degranulation (Histamine, Serotonin, etc. release) Granule->Degranulation

Caption: Signaling pathway of Peptide 401-induced mast cell degranulation.

Experimental Workflow for a Rat Pharmacokinetic Study

A typical pharmacokinetic study involves administering the peptide and then collecting blood samples at various time points to determine its concentration in the plasma.

PK_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fasting Fast Rats Overnight (optional, for oral studies) acclimatize->fasting dose_prep Prepare Peptide 401 Solution fasting->dose_prep administer Administer Peptide 401 (IV or SC) dose_prep->administer sampling Collect Blood Samples (e.g., 0, 5, 15, 30, 60, 120, 240 min) administer->sampling process Process Blood to Plasma sampling->process analysis Analyze Plasma Concentration (e.g., LC-MS/MS) process->analysis pk_calc Calculate PK Parameters (t½, Cmax, AUC) analysis->pk_calc end End pk_calc->end

Caption: Experimental workflow for a pharmacokinetic study of Peptide 401 in rats.

References

Application Notes: Peptide 401 for a in Studying Inflammation and Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1][2] It is a potent anti-inflammatory agent and a powerful inducer of mast cell degranulation.[1][2][3] While not typically used as a general tool for studying a wide range of protein-protein interactions, its specific interactions with components of the mast cell signaling cascade make it a valuable pharmacological tool for investigating the mechanisms of inflammation, mast cell biology, and related therapeutic interventions.

These application notes provide an overview of Peptide 401, its mechanism of action, and detailed protocols for its use in common experimental models.

Mechanism of Action

Peptide 401 exerts its biological effects primarily through the activation of G-proteins in the plasma membrane of mast cells.[4] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which in turn triggers the degranulation of mast cells and the release of histamine (B1213489) and other pro-inflammatory mediators.[1][4] Paradoxically, at higher concentrations, Peptide 401 exhibits potent anti-inflammatory properties by rendering the vascular endothelium less responsive to inflammatory stimuli.[3]

Data Presentation

The following table summarizes the key quantitative data for the biological activity of Peptide 401.

ParameterValueModel SystemReference
ED₅₀ (Anti-inflammatory effect) ~0.1 mg/kgCarrageenan-induced paw edema in rats[1][3]

Mandatory Visualizations

Peptide401_Signaling_Pathway Peptide 401 Signaling Pathway in Mast Cells Peptide401 Peptide 401 GPCR G-Protein Coupled Receptor Peptide401->GPCR Binds G_Protein Pertussis Toxin-Sensitive G-Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine

Caption: Signaling pathway of Peptide 401 in mast cells.

Experimental_Workflow Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Wistar rats) Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimation->Baseline_Measurement Test_Compound_Prep Prepare Peptide 401 (e.g., in saline) Compound_Admin Administer Peptide 401 (e.g., i.p.) Test_Compound_Prep->Compound_Admin Carrageenan_Prep Prepare 1% Carrageenan (in saline) Carrageenan_Injection Inject Carrageenan into Hind Paw (subplantar) Carrageenan_Prep->Carrageenan_Injection Baseline_Measurement->Compound_Admin Compound_Admin->Carrageenan_Injection 30 min prior Time_Points Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Time_Points Calculate_Edema Calculate Paw Edema (Δ Volume) Time_Points->Calculate_Edema Calculate_Inhibition % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Statistical_Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds like Peptide 401.

Materials:

  • Male Wistar rats (150-200 g)

  • Peptide 401

  • λ-Carrageenan

  • Sterile saline (0.9% NaCl)

  • Plethysmometer

  • Intraperitoneal (i.p.) injection needles and syringes

  • Subplantar injection needles and syringes

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Compound Preparation: Dissolve Peptide 401 in sterile saline to the desired concentrations.

  • Carrageenan Preparation: Prepare a 1% (w/v) suspension of carrageenan in sterile saline.

  • Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and Peptide 401 treatment groups). Administer Peptide 401 or vehicle via intraperitoneal injection 30 minutes before carrageenan injection.[5]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[5]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Vascular Permeability Assay (Miles Assay)

This assay measures the ability of a compound to inhibit increased vascular permeability induced by inflammatory agents.

Materials:

  • Mice (e.g., C57BL/6)

  • Peptide 401

  • Inflammatory agent (e.g., histamine, bradykinin, or VEGF)[1][6]

  • Evans Blue dye (1% solution in sterile saline)

  • Phosphate-buffered saline (PBS)

  • Anesthetic

  • Intravenous (i.v.) and intradermal (i.d.) injection needles and syringes

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the dorsal skin.

  • Dye Injection: Inject 100-150 µL of 1% Evans Blue solution intravenously into the tail vein.[6]

  • Compound and Inflammatory Agent Injection: After 15 minutes, intradermally inject the inflammatory agent with or without Peptide 401 into the shaved dorsal skin. A control injection of PBS should also be performed.[6]

  • Incubation: Allow 30 minutes for the vascular leakage to occur.[6]

  • Tissue Extraction: Euthanize the animals and dissect the area of the skin at the injection sites.

  • Dye Extraction and Quantification:

    • Incubate the dissected skin in formamide (B127407) at 60°C for 24 hours to extract the Evans Blue dye.

    • Measure the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer.

    • The amount of extravasated dye is proportional to the increase in vascular permeability.

In Vitro Mast Cell Degranulation Assay

This assay directly measures the ability of Peptide 401 to induce the release of mediators from mast cells.

Materials:

  • Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)

  • Peptide 401

  • Tyrode's buffer or other suitable buffer

  • Histamine ELISA kit or a colorimetric assay for β-hexosaminidase

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate rat peritoneal mast cells or culture a suitable mast cell line.

  • Cell Seeding: Seed the mast cells in a 96-well plate.

  • Treatment: Wash the cells with buffer and then incubate with various concentrations of Peptide 401 for a specified time (e.g., 30 minutes) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Mediator Release Measurement:

    • Histamine: Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • β-hexosaminidase: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Total Release Control: Lyse a separate set of untreated cells with a detergent (e.g., Triton X-100) to determine the total amount of mediator.

  • Data Analysis: Express the mediator release as a percentage of the total release.

Conclusion

Peptide 401 is a valuable tool for researchers studying the molecular and cellular mechanisms of inflammation and mast cell function. Its potent and well-characterized biological activities, coupled with the established experimental models described in these notes, provide a robust platform for investigating inflammatory processes and for the preclinical evaluation of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Testing the Efficacy of Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide isolated from bee venom.[1][2] It is a potent anti-inflammatory agent that modulates vascular permeability and induces histamine (B1213489) release from mast cells.[1][3][4][5] While the anti-inflammatory properties of Peptide 401 are well-documented, emerging research on bee venom components suggests potential anticancer activities, often linked to the induction of apoptosis.[2][6] This document provides a comprehensive experimental framework to evaluate the efficacy of Peptide 401 as a potential anti-cancer therapeutic agent. The protocols outlined below detail a systematic approach, beginning with in vitro characterization and culminating in in vivo efficacy studies.

Proposed Signaling Pathway for Peptide 401-Induced Apoptosis

Based on the known mechanisms of other cytotoxic peptides and bee venom components, we hypothesize that Peptide 401 may induce apoptosis through the intrinsic pathway. This pathway involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Peptide401_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Peptide 401 Peptide 401 Cell Membrane Cell Membrane Peptide 401->Cell Membrane Binds/Translocates Mitochondrion Mitochondrion Cell Membrane->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves/Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by Peptide 401.

Experimental Workflow

A tiered approach is recommended to systematically evaluate the efficacy of Peptide 401. This workflow progresses from initial in vitro screening to more complex in vivo models, allowing for go/no-go decisions at each stage.

Experimental_Workflow Start Start InVitro Phase 1: In Vitro Efficacy Start->InVitro CellViability Cell Viability Assay (MTT) Determine IC50 InVitro->CellViability ApoptosisInduction Apoptosis Assay (Caspase-3 Activity) Confirm Apoptotic Induction CellViability->ApoptosisInduction PathwayAnalysis Mechanism of Action (Western Blot) Analyze Apoptotic Markers ApoptosisInduction->PathwayAnalysis InVivo Phase 2: In Vivo Efficacy PathwayAnalysis->InVivo Xenograft Murine Xenograft Model Assess Anti-Tumor Activity InVivo->Xenograft End End Xenograft->End

Caption: Tiered experimental workflow for evaluating Peptide 401 efficacy.

Phase 1: In Vitro Efficacy

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of Peptide 401 on a selected cancer cell line and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of Peptide 401 in serum-free media. Remove the existing media from the wells and add 100 µL of the Peptide 401 dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of Peptide 401 concentration to determine the IC50 value.

Data Presentation:

Treatment GroupConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Control0100100100
Peptide 401X1
Peptide 401X2
Peptide 401X3
Peptide 401X4
Peptide 401X5
IC50 (µM) Value Value Value
Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Peptide 401 at concentrations around the predetermined IC50 value for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.[10][11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Caspase-3 Activity Measurement: In a 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[10][12]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.[10][12]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (405 nm)Fold Change in Caspase-3 Activity
Control01.0
Peptide 4010.5 x IC50
Peptide 4011 x IC50
Peptide 4012 x IC50
Positive Control (e.g., Staurosporine)Y
Western Blot Analysis for Apoptotic Markers

Objective: To qualitatively assess the activation of the apoptotic pathway by detecting the cleavage of key apoptotic proteins.

Protocol:

  • Protein Extraction: Treat cells with Peptide 401 as described for the caspase activity assay. Lyse the cells and quantify the protein concentration.[13]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[13][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

Data Presentation:

Target ProteinControlPeptide 401 (0.5 x IC50)Peptide 401 (1 x IC50)Peptide 401 (2 x IC50)Expected Change
Cleaved Caspase-3-++++++Increase
Cleaved PARP-++++++Increase
Bcl-2++++++-Decrease
Bax+++++++++Increase
β-actin++++++++++++No Change

Phase 2: In Vivo Efficacy

Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Peptide 401 in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS and Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., NSG or nude mice).[15]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of 70-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[15][16]

  • Treatment Administration: Administer Peptide 401 (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.[15]

  • Endpoint: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control00
Peptide 401D1
Peptide 401D2
Positive ControlZ

References

Application Notes and Protocols for Radiolabeling Peptide 401 for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide derived from bee venom.[1] Its potent anti-inflammatory properties and ability to interact with specific cellular targets make it a molecule of interest for various therapeutic and diagnostic applications.[1][2] Radiolabeling of Peptide 401 allows for non-invasive in vivo imaging, enabling studies on its pharmacokinetics, biodistribution, and target engagement.

This document provides detailed protocols for the radiolabeling of Peptide 401 using various methods suitable for preclinical and clinical imaging modalities such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Peptide 401 Amino Acid Sequence:

Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2

Disulfide Bridges: Cys3-Cys15, Cys5-Cys19[1]

Radiolabeling Strategies for Peptide 401

The choice of radiolabeling strategy depends on the available radionuclide, the desired imaging modality (SPECT or PET), and the chemical properties of Peptide 401. The presence of two histidine residues allows for direct radioiodination. Additionally, the multiple lysine (B10760008) residues offer primary amines for conjugation with bifunctional chelators (for radiometals) or prosthetic groups (for radiohalogens like Fluorine-18).

Herein, we detail protocols for:

  • Direct Radioiodination for SPECT imaging using Iodine-123 or Iodine-125.

  • Indirect Radiolabeling with a Bifunctional Chelator for SPECT or PET imaging using radiometals like Gallium-68 or Lutetium-177.

  • Indirect Radiolabeling with a Prosthetic Group for PET imaging using Fluorine-18.

Data Presentation

Radiolabeling MethodRadionuclideImaging ModalityTarget Residue(s)Key ReagentsTypical Radiochemical Yield
Direct Radioiodination 123I, 125ISPECTHistidineIodo-Gen®, Chloramine-T60-80%
Indirect (Chelator) 68Ga, 177LuPET/SPECTLysineDOTA-NHS ester, NOTA-NHS ester>95% (chelation step)
Indirect (Prosthetic Group) 18FPETLysineN-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)20-40% (overall)

Experimental Protocols

Protocol 1: Direct Radioiodination of Peptide 401 with Iodine-125

This protocol describes the direct labeling of Peptide 401 on its histidine residues using the Iodo-Gen® method.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification p401 Peptide 401 Solution reaction_mix Add Peptide 401 and Na[¹²⁵I] to Iodo-Gen® tube p401->reaction_mix iodogen Iodo-Gen® Coated Tube iodogen->reaction_mix na125i Na[¹²⁵I] Solution na125i->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation quench_step Add Quenching Solution (e.g., Sodium Metabisulfite) incubation->quench_step hplc Purify via RP-HPLC quench_step->hplc collect Collect Radiolabeled Peptide hplc->collect

Caption: Workflow for Direct Radioiodination of Peptide 401.

Materials:

  • Peptide 401 (1 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Iodo-Gen® pre-coated tubes (100 µ g/tube )

  • Sodium [125I]iodide (carrier-free)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Quenching solution (Sodium metabisulfite, 5 mg/mL in phosphate buffer)

  • Sep-Pak C18 cartridges for initial purification

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gamma counter

Procedure:

  • Equilibrate all reagents to room temperature.

  • To a pre-coated Iodo-Gen® tube, add 50 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 1-5 mCi (37-185 MBq) of Na[125I] to the tube.

  • Immediately add 10 µL of Peptide 401 solution (10 µg) to initiate the reaction.

  • Incubate the reaction mixture for 15-20 minutes at room temperature with gentle agitation every 5 minutes.

  • Quench the reaction by transferring the mixture to a new tube containing 100 µL of the quenching solution.

  • Perform a preliminary purification using a pre-conditioned Sep-Pak C18 cartridge. Elute the radiolabeled peptide with 50% acetonitrile in water.

  • For final purification, inject the eluate onto an RP-HPLC system.

  • Monitor the elution with a UV detector (220 nm) and a radioactivity detector.

  • Collect the fraction corresponding to [125I]I-Peptide 401.

  • Determine the radiochemical purity and specific activity using the gamma counter and HPLC data.

Protocol 2: Indirect Radiolabeling of Peptide 401 with Gallium-68 via a DOTA Chelator

This protocol involves a two-step process: first, the conjugation of a DOTA-NHS ester to a lysine residue of Peptide 401, followed by chelation with Gallium-68.

Workflow Diagram:

G cluster_conjugation Conjugation Step cluster_labeling Radiolabeling Step p401 Peptide 401 conjugation_reaction React in Bicarbonate Buffer (pH 8.5) p401->conjugation_reaction dota_nhs DOTA-NHS Ester dota_nhs->conjugation_reaction dota_p401 DOTA-Peptide 401 conjugation_reaction->dota_p401 purify_conjugate Purify via HPLC dota_p401->purify_conjugate labeling_reaction Incubate with DOTA-Peptide 401 in Acetate (B1210297) Buffer (pH 4.5) purify_conjugate->labeling_reaction ga68 ⁶⁸GaCl₃ Eluate ga68->labeling_reaction ga68_dota_p401 ⁶⁸Ga-DOTA-Peptide 401 labeling_reaction->ga68_dota_p401 purify_final Purify via Sep-Pak C18 ga68_dota_p401->purify_final

Caption: Workflow for Indirect Radiolabeling of Peptide 401 with ⁶⁸Ga.

Materials:

  • Peptide 401

  • DOTA-NHS ester

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Dimethylformamide (DMF)

  • 68Ge/68Ga generator

  • 0.05 N HCl for elution

  • 1 M Sodium acetate buffer (pH 4.5)

  • Sep-Pak C18 cartridges

  • RP-HPLC system

Procedure:

Part A: Conjugation of DOTA-NHS to Peptide 401

  • Dissolve Peptide 401 (1 mg) in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dissolve a 5-fold molar excess of DOTA-NHS ester in 20 µL of DMF.

  • Add the DOTA-NHS solution to the Peptide 401 solution.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Purify the DOTA-Peptide 401 conjugate using RP-HPLC.

  • Lyophilize the collected fractions and store at -20°C. Confirm the identity by mass spectrometry.

Part B: Radiolabeling with 68Ga

  • Elute the 68Ge/68Ga generator with 0.05 N HCl to obtain 68GaCl3.

  • In a reaction vial, add 10-20 µg of the lyophilized DOTA-Peptide 401 conjugate.

  • Add 100 µL of 1 M sodium acetate buffer (pH 4.5) to the vial.

  • Add the 68GaCl3 eluate (1-10 mCi, 37-370 MBq) to the reaction vial.

  • Incubate the mixture at 95°C for 10 minutes.

  • After incubation, cool the vial to room temperature.

  • Purify the final product, [68Ga]Ga-DOTA-Peptide 401, using a pre-conditioned Sep-Pak C18 cartridge. Elute with ethanol/water.

  • Determine the radiochemical purity by radio-TLC or radio-HPLC.

Protocol 3: Indirect Radiolabeling of Peptide 401 with Fluorine-18 using [18F]SFB

This protocol details the synthesis of the prosthetic group N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) and its subsequent conjugation to Peptide 401.

Workflow Diagram:

G cluster_prosthetic Prosthetic Group Synthesis cluster_conjugation Conjugation to Peptide f18 [¹⁸F]Fluoride synthesis Nucleophilic Substitution f18->synthesis precursor SFB Precursor precursor->synthesis f18_sfb [¹⁸F]SFB synthesis->f18_sfb purify_sfb Purify [¹⁸F]SFB f18_sfb->purify_sfb conjugation_reaction React with [¹⁸F]SFB in Borate (B1201080) Buffer (pH 8.5) purify_sfb->conjugation_reaction p401 Peptide 401 p401->conjugation_reaction f18_p401 [¹⁸F]F-Peptide 401 conjugation_reaction->f18_p401 purify_final Purify via HPLC f18_p401->purify_final

Caption: Workflow for Indirect Radiolabeling of Peptide 401 with ¹⁸F.

Materials:

  • [18F]Fluoride in 18O-enriched water

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Ethyl 4-(trimethylammoniumtriflate)benzoate (SFB precursor)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • Peptide 401

  • 0.1 M Borate buffer (pH 8.5)

  • RP-HPLC system

Procedure:

Part A: Synthesis of [18F]SFB

  • Trap aqueous [18F]Fluoride on an anion exchange cartridge and elute with a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropically dry the [18F]F-K222-K2CO3 complex by heating under a stream of nitrogen.

  • Add the SFB precursor dissolved in anhydrous acetonitrile to the dried complex.

  • Heat the reaction mixture at 110°C for 10 minutes to form ethyl 4-[18F]fluorobenzoate.

  • Hydrolyze the ester by adding HCl and heating.

  • Neutralize with NaOH.

  • Activate the resulting 4-[18F]fluorobenzoic acid by adding TSTU in acetonitrile. This forms the active ester, [18F]SFB.

  • Purify the [18F]SFB using semi-preparative HPLC.

Part B: Conjugation to Peptide 401

  • Evaporate the HPLC solvent from the purified [18F]SFB fraction.

  • Dissolve Peptide 401 (0.5-1.0 mg) in 0.1 M borate buffer (pH 8.5).

  • Add the Peptide 401 solution to the dried [18F]SFB.

  • Incubate the reaction mixture at 40°C for 20 minutes.

  • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).

  • Purify the final radiolabeled peptide, [18F]F-Peptide 401, using analytical RP-HPLC.

  • Formulate the final product in a biocompatible solution (e.g., saline with ethanol) for in vivo studies.

Quality Control

For all radiolabeling procedures, it is crucial to perform rigorous quality control to ensure the identity, purity, and stability of the final radiolabeled peptide.

  • Radiochemical Purity: Determined by radio-HPLC or radio-TLC. Should typically be >95%.

  • Specific Activity: The amount of radioactivity per unit mass of the peptide (e.g., in mCi/µmol or GBq/µmol).

  • Stability: Assessed in saline and serum at 37°C over a period relevant to the imaging study.

Conclusion

The methods described provide comprehensive protocols for the successful radiolabeling of Peptide 401 for SPECT and PET imaging. The choice of the optimal method will depend on the specific research question, the imaging infrastructure available, and the desired in vivo characteristics of the radiotracer. Direct radioiodination offers a straightforward approach for SPECT, while indirect methods provide versatility for a wider range of radionuclides, including the widely used PET isotope Fluorine-18. Careful optimization and stringent quality control are paramount for the successful application of these radiolabeled peptides in imaging studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide 401 Solubility and Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility and aggregation of Peptide 401.

Frequently Asked Questions (FAQs)

Q1: What is Peptide 401 and what are its key properties?

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a 22-amino acid peptide originally isolated from bee venom.[1][2] It is a potent anti-inflammatory agent that functions by inducing mast cell degranulation and histamine (B1213489) release at low concentrations.[1][2]

Key Properties of Peptide 401:

PropertyValueReference
Amino Acid Sequence Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2 (Disulfide bridges: Cys3-Cys15, Cys5-Cys19)[3]
Molecular Formula C110H192N40O24S4[3]
Molecular Weight 2587.21 g/mol [3]
Biological Activity Potent mast cell degranulating factor, anti-inflammatory agent.[1][2]

Q2: What makes Peptide 401 prone to solubility and aggregation issues?

Several factors related to the primary sequence and structure of Peptide 401 can contribute to solubility and aggregation challenges:

  • Hydrophobicity: The presence of several hydrophobic amino acid residues can lead to poor solubility in aqueous solutions and drive aggregation.[4]

  • Net Charge: As a basic peptide with a high number of lysine (B10760008) (K) and arginine (R) residues, its solubility is highly dependent on the pH of the solution.[3][5] At its isoelectric point (pI), the peptide will have a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

  • Secondary Structure: Peptides with a propensity to form β-sheet structures are more likely to aggregate.[4]

Q3: How should I store Peptide 401 to maintain its stability?

Proper storage is critical to prevent degradation and aggregation.

  • Lyophilized Powder: For long-term storage, lyophilized Peptide 401 should be stored at -20°C or -80°C in a desiccated environment.[6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[6]

  • In Solution: Storing peptides in solution for extended periods is not recommended.[6] If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7] Solutions of peptides containing cysteine, like Peptide 401, are susceptible to oxidation and should be prepared in oxygen-free solvents if possible.[2]

Troubleshooting Guide: Solubility and Aggregation

This guide provides a systematic approach to dissolving Peptide 401 and troubleshooting common issues.

Problem 1: Lyophilized Peptide 401 does not dissolve in aqueous buffer (e.g., PBS).

Cause: The pH of the buffer may be close to the isoelectric point (pI) of Peptide 401, minimizing its net charge and thus its solubility. As a basic peptide, it will be more soluble in acidic conditions.

Solutions:

SolutionProtocolConsiderations
pH Adjustment (Acidic) 1. Attempt to dissolve a small test amount of the peptide in sterile, distilled water. 2. If insoluble, add a small volume of 10% acetic acid dropwise while gently vortexing.[7][8] 3. Once dissolved, the pH can be carefully adjusted with a suitable buffer for your experiment.Acetic acid is generally compatible with many biological assays. Avoid using strong acids that could denature the peptide.
Use of Organic Co-solvents 1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO or acetonitrile (B52724) (ACN).[5][7] 2. Slowly add the dissolved peptide solution dropwise into your aqueous buffer with constant, gentle stirring.[9]DMSO is generally well-tolerated in many cell-based assays at concentrations below 0.5-1%.[5] However, DMSO can oxidize cysteine residues, so its use with Peptide 401 should be approached with caution and ideally with oxygen-free buffers.[2]
Problem 2: The Peptide 401 solution is cloudy or forms a precipitate over time.

Cause: This indicates peptide aggregation. Aggregation can be triggered by factors such as suboptimal pH, high peptide concentration, temperature fluctuations, or repeated freeze-thaw cycles.[10]

Solutions:

SolutionProtocolConsiderations
Optimize pH Ensure the pH of your final solution is significantly different from the peptide's pI. For the basic Peptide 401, maintaining a lower pH will help maintain a net positive charge and enhance solubility.A pH 2 units away from the pI is a good starting point.
Reduce Concentration Work with the lowest effective concentration of the peptide for your experiment.Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[10]
Sonication Briefly sonicate the peptide solution in a water bath.[11]This can help to break up small aggregates. Use short bursts to avoid heating the sample, which could lead to degradation.
Use of Additives Incorporate solubility-enhancing excipients into your buffer.See the table below for examples of common additives. The effectiveness of each additive is peptide-dependent and may require optimization.

Table of Common Anti-Aggregation Additives:

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduce non-specific interactions and aggregation.
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.
Polyols Glycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize peptide structure.
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.

Experimental Protocols

Protocol 1: General Peptide Reconstitution Workflow

This protocol provides a step-by-step guide for reconstituting lyophilized Peptide 401.

  • Equilibrate: Allow the vial of lyophilized Peptide 401 to warm to room temperature in a desiccator.[6]

  • Solvent Preparation: Prepare the chosen solvent (e.g., sterile water, 10% acetic acid, or an organic solvent) at room temperature.[12]

  • Initial Dissolution: Add a small amount of the chosen solvent to the vial.[8]

  • Gentle Mixing: Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.[12]

  • Visual Inspection: Ensure the solution is clear and free of particulates. If not, consider brief sonication.[12]

  • Dilution: If an organic solvent or acid was used for initial dissolution, slowly add this concentrated peptide solution to your final aqueous buffer with gentle mixing.[9]

  • Storage: For any unused portion, create single-use aliquots and store them at -20°C or -80°C.[7]

G cluster_prep Preparation cluster_recon Reconstitution cluster_troubleshoot Troubleshooting cluster_final Final Steps A Lyophilized Peptide 401 Vial B Equilibrate to Room Temp in Desiccator A->B D Add Solvent to Vial B->D C Prepare Sterile Solvent C->D E Gently Mix (Swirl/Pipette) D->E F Visual Inspection for Clarity E->F G Insoluble? F->G H Brief Sonication G->H Yes K Clear Solution Achieved G->K No I Still Insoluble? H->I J Use Alternative Solvent (e.g., 10% Acetic Acid or DMSO) I->J Yes I->K No J->K L Dilute into Final Buffer (if necessary) K->L M Aliquot for Storage (-20°C or -80°C) L->M

Figure 1. Experimental workflow for the reconstitution of Peptide 401.

Signaling Pathway

Mechanism of Action of Peptide 401

Current evidence suggests that Peptide 401 induces mast cell degranulation through a receptor-independent mechanism. The peptide is thought to translocate across the plasma membrane and directly activate intracellular G proteins, leading to the release of inflammatory mediators such as histamine.[13]

G cluster_outside cluster_membrane cluster_inside P401_ext Peptide 401 P401_int Peptide 401 P401_ext->P401_int Translocation membrane G_protein G Protein (Inactive) P401_int->G_protein Direct Activation G_protein_act G Protein (Active) G_protein->G_protein_act PLC Phospholipase C (PLC) G_protein_act->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Degranulation Mast Cell Degranulation DAG->Degranulation Contributes to Ca_release->Degranulation Triggers Mediators Histamine & Other Mediators Degranulation->Mediators Release of

Figure 2. Proposed signaling pathway for Peptide 401-induced mast cell degranulation.

References

Technical Support Center: Improving Peptide 401 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of Peptide 401 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is Peptide 401 and what are its key characteristics?

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide found in bee venom.[1][2] It is a cationic peptide containing two disulfide bridges, which are crucial for its structure and activity.[2]

Table 1: Physicochemical Properties of Peptide 401

PropertyValue
Amino Acid Sequence I-K-C-N-C-K-R-H-V-I-K-P-H-I-C-R-K-I-C-G-K-N-NH2
Molecular Weight ~2587.2 g/mol
Disulfide Bridges Cys3-Cys15, Cys5-Cys19
Source Bee Venom (Apis mellifera)

2. What are the main factors that can affect the stability of Peptide 401 in solution?

The stability of peptides like Peptide 401 in solution is influenced by several factors:

  • pH: Studies on whole bee venom suggest that its components are more stable in acidic conditions (pH 1-6) and less stable in neutral to basic conditions.[3][4][5]

  • Temperature: Higher temperatures generally accelerate peptide degradation.[6]

  • Oxidation: The presence of cysteine residues in Peptide 401 makes it susceptible to oxidation, which can lead to the formation of incorrect disulfide bonds or other oxidized species.[7]

  • Hydrolysis and Deamidation: The asparagine (Asn) residue in the sequence can undergo deamidation, a common degradation pathway for peptides in solution, particularly at neutral or basic pH.[7][8]

  • Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.

  • Light Exposure: Some peptides are light-sensitive.[9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[9][10]

3. What are the recommended storage conditions for Peptide 401?

Proper storage is critical to maintaining the integrity of Peptide 401.

Table 2: Recommended Storage Conditions for Peptide 401

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a tightly sealed container, protected from moisture and light.[6][9][10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9][10]
In Solution -20°C or -80°CUp to several months (aliquoted)Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][9][10] Use sterile buffers, preferably with a pH between 5 and 6.[10]
Short-term (in solution) 4°CUp to one weekFor immediate use. Protect from light.[10]

Troubleshooting Guide

Problem: I am observing a loss of Peptide 401 activity in my experiments.

This could be due to peptide degradation. Follow this troubleshooting workflow to identify and address the potential cause.

Troubleshooting_Workflow Troubleshooting Peptide 401 Instability start Loss of Peptide 401 Activity Observed check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage Conditions? check_storage->improper_storage improper_handling Incorrect Handling? check_storage->improper_handling check_solution_prep Examine Solution Preparation Protocol improper_solution Suboptimal Solution Conditions? check_solution_prep->improper_solution improper_storage->check_solution_prep No storage_solution Store lyophilized peptide at -20°C or -80°C. Aliquot solutions and store frozen. improper_storage->storage_solution Yes improper_handling->check_solution_prep No handling_solution Allow vial to warm to RT before opening. Minimize exposure to air and moisture. improper_handling->handling_solution Yes solution_prep_solution Use sterile, degassed acidic buffer (pH 5-6). Consider adding stabilizing excipients. improper_solution->solution_prep_solution Yes assess_stability Perform a Stability Study improper_solution->assess_stability No end Improved Peptide 401 Stability storage_solution->end handling_solution->end solution_prep_solution->end stability_protocol Incubate Peptide 401 under different conditions (pH, temp, buffer) and analyze over time. assess_stability->stability_protocol stability_protocol->end

Caption: Troubleshooting workflow for loss of Peptide 401 activity.

Problem: My Peptide 401 solution appears cloudy or shows precipitates.

This may indicate poor solubility or aggregation.

  • Initial Dissolution: For peptides with solubility challenges, it is recommended to first dissolve a small amount in sterile distilled water or a dilute (0.1%) acetic acid solution to create a stock concentrate.[10] This stock can then be diluted with the desired buffer. Sonication can aid in dissolving persistent particles.[10]

  • pH Adjustment: Since bee venom peptides are generally more stable and soluble in acidic conditions, ensure your buffer has a pH in the range of 5-6.[3][4][5][10]

  • Excipients: Consider the addition of excipients that can improve solubility and prevent aggregation, such as certain sugars (e.g., mannitol, sucrose) or non-ionic surfactants.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Peptide 401 Stock Solution

This protocol outlines the steps for preparing a stock solution of Peptide 401 with enhanced stability.

Protocol_Preparation Protocol for Preparing Stabilized Peptide 401 Solution start Start step1 Equilibrate Lyophilized Peptide 401 to Room Temperature in a Desiccator start->step1 step2 Prepare a Sterile, Degassed Acidic Buffer (e.g., 50 mM Acetate Buffer, pH 5.5) step1->step2 step3 Weigh the Required Amount of Peptide 401 step2->step3 step4 Dissolve Peptide 401 in the Buffer to the Desired Concentration step3->step4 step5 Gently Vortex or Sonicate if Necessary to Fully Dissolve step4->step5 step6 Filter the Solution Through a 0.22 µm Sterile Filter step5->step6 step7 Aliquot the Stock Solution into Single-Use, Low-Binding Tubes step6->step7 step8 Store Aliquots at -20°C or -80°C, Protected from Light step7->step8 end End step8->end Degradation_Pathways Common Chemical Degradation Pathways for Peptides peptide Peptide 401 in Solution oxidation Oxidation (Cysteine Residues) peptide->oxidation deamidation Deamidation (Asparagine Residue) peptide->deamidation hydrolysis Hydrolysis (Peptide Bonds) peptide->hydrolysis disulfide_exchange Disulfide Exchange (Incorrect Bridging) peptide->disulfide_exchange degradation_products Degradation Products (Loss of Activity) oxidation->degradation_products deamidation->degradation_products hydrolysis->degradation_products disulfide_exchange->degradation_products

References

Technical Support Center: Troubleshooting Solid-Phase Synthesis of Peptide 401 (Mast Cell Degranulating Peptide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the solid-phase synthesis of Peptide 401, also known as Mast Cell Degranulating (MCD) peptide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common failures encountered during the synthesis of this cysteine-rich peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of Peptide 401.

Issue 1: Low Yield of the Full-Length Peptide

Q: My final crude product shows a low yield of the target peptide. What are the common causes and how can I troubleshoot this?

A: Low overall yield is a common problem in solid-phase peptide synthesis (SPPS) and can be attributed to several factors throughout the synthesis process. The impact of even minor inefficiencies at each step can accumulate, leading to a significant decrease in the final yield.

Troubleshooting Steps:

  • Review Stepwise Synthesis Efficiency: Incomplete deprotection or coupling at each cycle is a primary cause of low yield, leading to the accumulation of deletion and truncation sequences.[1]

    • Action: Monitor each coupling and deprotection step. For a long peptide, even a 99% efficiency at each step can result in a theoretical yield of only 24% for a 70-mer peptide.[1]

  • Assess Resin Loading: Inaccurate determination of the initial resin loading can lead to incorrect stoichiometry of reagents in subsequent steps.

    • Action: Quantify the loading of the first amino acid before proceeding with the synthesis.

  • Optimize Cleavage from Resin: Inefficient cleavage from the solid support will leave a significant portion of the synthesized peptide attached to the resin.

    • Action: Ensure the appropriate cleavage cocktail and reaction time are used for your specific resin and peptide sequence. For peptides containing acid-sensitive residues, careful optimization is crucial.

Issue 2: Incomplete Coupling Reactions

Q: How can I identify and resolve incomplete coupling during my synthesis?

A: Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This is a frequent challenge, especially with sterically hindered amino acids or "difficult" sequences.

Troubleshooting Steps:

  • Monitor with a Qualitative Test: The Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin after a coupling reaction.[2][3][4][5][6] A positive result (blue/purple color) indicates incomplete coupling.

    • Action: Perform a Kaiser test after each coupling step. If the test is positive, repeat the coupling step (double coupling).

  • Optimize Coupling Reagents and Conditions:

    • Action:

      • Increase the excess of amino acid and coupling reagents.

      • Consider using a more potent coupling agent such as HCTU or HATU, especially for hindered amino acids.[7]

      • Increase the coupling reaction time.

      • For difficult couplings, consider elevating the temperature, but be mindful of the increased risk of racemization.

  • Address Peptide Aggregation: Aggregation of the growing peptide chain on the resin can physically block reactive sites.[8][9]

    • Action:

      • Switch to a more effective solvent for solvating the peptide chain, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[10]

      • Incorporate chaotropic salts or use microwave-assisted synthesis to disrupt secondary structures.[11]

Issue 3: Incomplete Fmoc Deprotection

Q: I suspect the Fmoc-protecting group is not being completely removed. How can I confirm this and what should I do?

A: Incomplete removal of the Nα-Fmoc group leads to the formation of truncated sequences, as the subsequent amino acid cannot be coupled.

Troubleshooting Steps:

  • Monitor Deprotection: The release of the dibenzofulvene-piperidine adduct during Fmoc deprotection can be monitored by UV spectrophotometry. Automated synthesizers often use this to ensure complete deprotection.

    • Action: If synthesizing manually, ensure adequate deprotection time. For difficult sequences, this may need to be extended.

  • Use a Stronger Base: For sequences prone to aggregation where piperidine (B6355638) access is hindered, a stronger base may be required.

    • Action: Consider using a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[12] However, be cautious as DBU can increase the risk of side reactions like aspartimide formation.[12]

Issue 4: Problems with Disulfide Bond Formation in Peptide 401

Q: I am having trouble forming the correct disulfide bridges (Cys3-Cys15, Cys5-Cys19) in Peptide 401. What strategies can I use?

A: The presence of multiple cysteine residues in Peptide 401 requires a controlled strategy to ensure the correct disulfide connectivity.

Troubleshooting Steps:

  • Orthogonal Cysteine Protection: To direct the formation of specific disulfide bonds, use different cysteine protecting groups that can be removed under distinct conditions.

    • Action: A common strategy for two disulfide bonds is to use an acid-labile group (like Trityl, Trt) for one pair of cysteines and a group removable under milder, orthogonal conditions (like Acetamidomethyl, Acm) for the other pair. For Peptide 401, you could use Fmoc-Cys(Trt)-OH for Cys3 and Cys15, and Fmoc-Cys(Acm)-OH for Cys5 and Cys19.

  • On-Resin vs. Solution Phase Oxidation:

    • On-Resin: Forming the disulfide bond while the peptide is still attached to the resin can minimize intermolecular side reactions due to "pseudo-dilution."[13][14][15]

      • Action: After selective deprotection of one pair of cysteine residues, perform the first oxidation on the resin.

    • Solution Phase: This is performed after cleaving the peptide from the resin.

      • Action: Perform oxidation at high dilution to favor intramolecular disulfide bond formation.

  • Optimize Oxidation Conditions:

    • Action: Use appropriate oxidizing agents. For on-resin oxidation, reagents like N-chlorosuccinimide (NCS) can be effective.[15] In solution, air oxidation at a slightly basic pH is a common method.

Data Presentation

Table 1: Impact of Stepwise Efficiency on Overall Theoretical Yield

Stepwise Efficiency per Cycle (%)Overall Theoretical Yield (22-mer Peptide) (%)
97.051.1
98.063.9
99.080.1
99.589.5

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

Side ReactionDescriptionAffected ResiduesMitigation Strategies
Racemization/Epimerization Loss of stereochemical integrity at the α-carbon, particularly during activation.All, but especially Cys and His.Use of coupling reagents with additives like HOBt or Oxyma; use of carbodiimides like DIC over EDC.[16]
Aspartimide Formation Cyclization of the aspartic acid side chain, leading to a mixture of α- and β-aspartyl peptides.AspAddition of HOBt to the piperidine deprotection solution; use of backbone-protected derivatives.[17][18][19]
Diketopiperazine Formation Cyclization and cleavage of the N-terminal dipeptide from the resin.Most prevalent with Pro or Gly at the N-terminus.Use of 2-chlorotrityl resin; rapid coupling of the third amino acid.
β-Elimination Base-catalyzed elimination of the protected sulfhydryl group of cysteine.CysUse of trityl-type resins for C-terminal cysteine; careful control of base exposure.[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to monitor the completion of a coupling reaction.[2][3][4][5][6]

Reagents:

  • Solution A: 1 mL of 0.001 M KCN in water diluted to 50 mL with pyridine.

  • Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive (Incomplete Coupling): Blue or purple color.

  • Negative (Complete Coupling): Yellow or colorless.

Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of a pair of cysteine residues.[15]

Procedure:

  • Selectively remove the orthogonal protecting groups (e.g., Mmt or Acm) from the desired cysteine residues while the peptide is still on the resin.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents relative to the resin loading) in DMF.

  • Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.

  • Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Proceed with the next step in the synthesis or the final cleavage from the resin.

Visualizations

SPPS_Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions start SPPS Failure (e.g., Low Yield, Impurities) lcms Analyze Crude Product (LC-MS) start->lcms identify_impurity Identify Major Impurities (Deletion, Truncation, Adducts) lcms->identify_impurity coupling_issue Incomplete Coupling? identify_impurity->coupling_issue deprotection_issue Incomplete Deprotection? coupling_issue->deprotection_issue No recouple Double Couple Use Stronger Reagents coupling_issue->recouple Yes aggregation_issue Peptide Aggregation? deprotection_issue->aggregation_issue No extend_deprot Extend Deprotection Time Use Stronger Base (DBU) deprotection_issue->extend_deprot Yes side_reaction_issue Side Reactions? aggregation_issue->side_reaction_issue No change_solvent Change Solvent (NMP, DMSO) Use Chaotropes/Microwave aggregation_issue->change_solvent Yes optimize_conditions Optimize Protecting Groups Adjust Cleavage Cocktail side_reaction_issue->optimize_conditions Yes end Optimized Synthesis side_reaction_issue->end No recouple->end extend_deprot->end change_solvent->end optimize_conditions->end

Caption: A logical workflow for troubleshooting common SPPS failures.

Disulfide_Bond_Strategy start Linear Peptide on Resin with Orthogonal Cys Protection (e.g., Cys(Trt), Cys(Acm)) deprotect1 Selective Deprotection of First Cys Pair (e.g., Acm removal) start->deprotect1 oxidize1 On-Resin Oxidation of First Disulfide Bond deprotect1->oxidize1 cleavage Cleavage from Resin & Global Deprotection (TFA) oxidize1->cleavage linear_peptide_sol Linear Peptide in Solution with One Disulfide Bond cleavage->linear_peptide_sol oxidize2 Solution Phase Oxidation of Second Disulfide Bond (High Dilution) linear_peptide_sol->oxidize2 final_product Peptide 401 with Correct Disulfide Bridges oxidize2->final_product

Caption: Strategy for regioselective disulfide bond formation in Peptide 401.

References

minimizing off-target effects of Peptide 401 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Peptide 401 in cell culture experiments.

Troubleshooting Guide

Researchers using Peptide 401 may encounter unexpected experimental outcomes. This guide addresses common issues and provides systematic approaches to identify and mitigate potential off-target effects.

Observed Problem Potential Cause Recommended Action
High Cell Death or Unexpected Cytotoxicity 1. Peptide Concentration Too High: Off-target effects can be dose-dependent.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and titrate upwards.
2. Contaminants in Peptide Stock: Impurities from synthesis (e.g., TFA) or biological contaminants can induce cytotoxicity.[1]Ensure high purity of the peptide stock. If possible, obtain a certificate of analysis from the supplier. Consider TFA removal services if erratic cell growth is observed.[1][2]
3. Off-Target Receptor Activation/Inhibition: Peptide 401 may interact with receptors other than its intended targets, leading to apoptotic or necrotic pathways.Profile your cell line for the expression of known and potential off-target receptors. Use antagonists for suspected off-target receptors to see if cytotoxicity is rescued.
Unexpected Changes in Cell Signaling Pathways 1. Cross-Reactivity with Other Receptors: Peptide 401 is known to interact with histamine (B1213489) and serotonin (B10506) (5-HT) receptors.[3] It may also bind to other related G-protein coupled receptors (GPCRs).Perform a literature search for GPCRs that share structural homology with histamine and 5-HT receptors. Use selective antagonists for these receptors to block the unexpected signaling.
2. Activation of Downstream Kinases: Off-target binding can lead to the activation or inhibition of various protein kinases.Use a kinase inhibitor panel to identify which kinase families are being affected by Peptide 401.[1][4][5] This can help to map the off-target signaling pathway.
3. Altered Gene Expression: Prolonged exposure to Peptide 401 may lead to changes in gene transcription unrelated to its primary function.Perform transcriptomic analysis (e.g., RNA-seq) on cells treated with Peptide 401 versus a vehicle control to identify differentially expressed genes.
Inconsistent or Non-Reproducible Experimental Results 1. Peptide Instability: Peptides can degrade in solution over time, leading to variable active concentrations.[1]Prepare fresh solutions of Peptide 401 for each experiment from a lyophilized stock. Avoid repeated freeze-thaw cycles.[1]
2. Poor Peptide Solubility: Incomplete solubilization can lead to inaccurate dosing.[1]Ensure the peptide is fully dissolved in the recommended solvent before adding it to the cell culture medium. Visually inspect for precipitates.
3. Cell Line Passage Number: High passage numbers can lead to genetic drift and altered receptor expression profiles.Use low-passage number cells and maintain consistent cell culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Peptide 401?

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a component of bee venom.[6] Its primary functions are potent anti-inflammatory activity and the degranulation of mast cells, which leads to the release of histamine.[6][7] It is known to act as an antagonist at histamine receptors and also interacts with serotonin (5-HT) receptors.[3][8]

Q2: What are the potential off-target effects of Peptide 401 in cell culture?

While specific off-target effects in cell culture are not extensively documented in the literature, based on its known interactions and the nature of peptides, potential off-target effects could include:

  • Interaction with other GPCRs: Due to sequence or structural similarities, Peptide 401 may bind to other G-protein coupled receptors, leading to unintended signaling cascades.

  • Modulation of Kinase Activity: The peptide could directly or indirectly influence the activity of various protein kinases, affecting a wide range of cellular processes.

  • Non-specific binding to cell surface proteins: At higher concentrations, peptides can exhibit non-specific binding to the cell membrane or other surface proteins, which may trigger unintended cellular responses.

Q3: How can I determine an appropriate working concentration for Peptide 401 in my cell culture experiments?

It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for in vitro studies, extrapolated from its potent in vivo activity, might be in the low nanomolar to micromolar range.

Table 1: Recommended Initial Dose-Response Study for Peptide 401

Parameter Recommendation
Cell Line Your specific cell line of interest
Seeding Density Optimal for a 24-72 hour viability assay
Concentration Range 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM
Incubation Time 24, 48, and 72 hours
Readout Cell viability assay (e.g., MTT, CellTiter-Glo)
Controls Untreated cells, vehicle control

Q4: What experimental approaches can I use to identify the off-target interactions of Peptide 401?

Several advanced techniques can be employed to identify the molecular targets of Peptide 401:

  • Chemical Proteomics: This approach uses a chemically modified version of Peptide 401 (e.g., with a biotin (B1667282) tag) to pull down its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry.[9]

  • Proteomic Profiling (e.g., SOTP): A "selected off-target proteome" (SOTP) approach can be used. This involves quantifying changes in the abundance of a pre-selected panel of safety-related proteins in response to Peptide 401 treatment using mass spectrometry.[10][11]

  • Kinase Inhibitor Panels: Commercially available panels can screen the effect of Peptide 401 against a large number of purified kinases to identify any direct inhibitory or activating effects.[1][4][5]

  • Receptor Binding Assays: Screen Peptide 401 against a panel of known receptors, particularly GPCRs, to determine its binding affinity and specificity.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density for a 24-72 hour assay. Allow cells to adhere overnight.

  • Peptide Preparation: Prepare a 2X stock solution of Peptide 401 at various concentrations (e.g., 0.2 nM to 200 µM) in your cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X Peptide 401 solutions to the appropriate wells. Add 100 µL of medium with vehicle to control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Pull-Down Assay using Biotinylated Peptide 401
  • Synthesis of Biotinylated Peptide: Synthesize or procure a version of Peptide 401 with a biotin tag, preferably at a terminus and connected by a flexible linker to minimize interference with binding.

  • Cell Lysis: Grow your cells to ~80-90% confluency, wash with cold PBS, and lyse them using a mild lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated Peptide 401 for 2-4 hours at 4°C with gentle rotation. Include a control with a scrambled biotinylated peptide.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C to capture the biotinylated peptide-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Visualizations

Peptide_401_On_Target_Pathway Peptide401 Peptide 401 HistamineReceptor Histamine Receptor Peptide401->HistamineReceptor SerotoninReceptor 5-HT Receptor Peptide401->SerotoninReceptor G_Protein G-Protein Activation HistamineReceptor->G_Protein SerotoninReceptor->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, cAMP) G_Protein->Downstream MastCell Mast Cell Degranulation Downstream->MastCell Inflammation Anti-inflammatory Response Downstream->Inflammation

Caption: On-target signaling pathway of Peptide 401.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed CheckConcentration Verify Peptide Concentration (Dose-Response Curve) Start->CheckConcentration CheckPurity Assess Peptide Purity and Stability Start->CheckPurity HypothesizeOffTarget Hypothesize Off-Target Mechanism CheckConcentration->HypothesizeOffTarget CheckPurity->HypothesizeOffTarget ReceptorScreen Receptor Binding Assay Panel HypothesizeOffTarget->ReceptorScreen KinaseScreen Kinase Inhibitor Panel Screen HypothesizeOffTarget->KinaseScreen Proteomics Chemical Proteomics/ Pull-down Assay HypothesizeOffTarget->Proteomics IdentifyOffTarget Identify Potential Off-Target(s) ReceptorScreen->IdentifyOffTarget KinaseScreen->IdentifyOffTarget Proteomics->IdentifyOffTarget Validate Validate Off-Target (e.g., with antagonists, siRNA) IdentifyOffTarget->Validate Optimize Optimize Experimental Conditions Validate->Optimize

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the in vivo half-life of Peptide 401. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the short in vivo half-life of peptides like Peptide 401?

A1: Peptides typically exhibit a short in vivo half-life due to two main factors:

  • Enzymatic Degradation: Peptidases and proteases in the plasma and tissues can rapidly break down the peptide bonds.[1][2]

  • Rapid Renal Clearance: Peptides with a molecular weight below 30 kDa are quickly filtered out of the bloodstream by the kidneys.[1]

Q2: What are the most common strategies to extend the half-life of Peptide 401?

A2: Several effective strategies can be employed:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, shielding it from enzymatic degradation and reducing renal clearance.[3][4]

  • Lipidation/Acylation: Attaching a lipid chain, such as a fatty acid, promotes binding to serum albumin, which acts as a carrier and extends the peptide's circulation time.[3][5]

  • Fusion to a Larger Protein: Genetically fusing the peptide to a large, stable protein like albumin or the Fc fragment of an antibody can significantly prolong its half-life.[6][7]

  • Amino Acid Modification: Substituting natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites can enhance resistance to proteases.[4]

  • Cyclization: Creating a cyclic structure can make the peptide more rigid and less susceptible to enzymatic degradation.[4]

Troubleshooting Guides

PEGylation Issues
Problem Possible Cause Suggested Solution
Loss of Peptide 401 biological activity after PEGylation. PEG chain is sterically hindering the active site of the peptide.1. Use a smaller PEG chain. 2. Employ site-specific PEGylation to attach the PEG chain away from the active site. 3. Use a linker between the peptide and the PEG chain.
Heterogeneous PEGylated product mixture. Non-specific PEGylation at multiple sites on the peptide.1. Optimize the reaction conditions (pH, temperature, stoichiometry) to favor a single conjugation site. 2. Use site-directed mutagenesis to introduce a specific amino acid (e.g., cysteine) for controlled PEGylation.
Anaphylactic shock or immune response observed in in vivo studies. Formation of anti-PEG antibodies.[8][9]1. Consider alternative half-life extension strategies like lipidation or Fc-fusion. 2. Evaluate the purity of the PEGylated peptide to ensure no immunogenic contaminants are present.
Increased viscosity of the final product. High concentration of high molecular weight PEGylated peptide.[8]1. Optimize the formulation to a lower concentration if possible. 2. Consider using a smaller PEG molecule.
Lipidation/Acylation Issues
Problem Possible Cause Suggested Solution
Poor solubility of the lipidated Peptide 401. The attached lipid chain is too long or the overall molecule is too hydrophobic.1. Use a shorter fatty acid chain. 2. Incorporate a hydrophilic spacer between the peptide and the lipid. 3. Optimize the formulation using solubility-enhancing excipients.
Suboptimal half-life extension. Weak binding affinity to serum albumin.1. Increase the length of the fatty acid chain (e.g., from C14 to C16 or C18) to enhance albumin binding.[3] 2. Introduce a linker that optimizes the presentation of the lipid for albumin binding.
Inconsistent results in in vivo studies. Variability in albumin binding between different species.1. Characterize the binding affinity of the lipidated peptide to the serum albumin of the animal model being used. 2. If possible, use a lipid chain known to have good cross-species albumin binding.
Fc-Fusion Issues
Problem Possible Cause Suggested Solution
Reduced biological activity of the Peptide 401-Fc fusion protein. The Fc domain is sterically hindering the peptide's interaction with its receptor.1. Introduce a flexible linker between Peptide 401 and the Fc domain. 2. Experiment with fusing the peptide to either the N- or C-terminus of the Fc domain.
Low expression levels of the fusion protein. The fusion protein may be misfolded or toxic to the expression host.1. Optimize the expression system (e.g., change cell line, codon-optimize the gene). 2. Co-express molecular chaperones to aid in proper folding.
Shorter than expected half-life. The Fc-fusion protein is not effectively recycled by the neonatal Fc receptor (FcRn).1. Ensure the Fc region is of a human IgG isotype (e.g., IgG1, IgG2, or IgG4) that binds to FcRn.[7] 2. Introduce mutations into the Fc region that are known to enhance FcRn binding affinity.[6][10]

Quantitative Data on Half-Life Extension Strategies

The following table summarizes the typical half-life extension that can be achieved with different methods, based on published data for various peptides.

Method Peptide Example Original Half-Life Extended Half-Life Fold Increase
LipidationLiraglutide (GLP-1 analog)~2 minutes~13 hours~390
LipidationInsulin Detemir4-6 minutes5-7 hours~60
PEGylationGLP-1Not specified16-fold increase in rats16
Fc-FusionVarious peptides/proteinsMinutes3-13 days>1000
XTEN FusionGLP2-2G< 1 hour>75 hours>75

Experimental Protocols

Protocol 1: Site-Specific PEGylation of Peptide 401 via a C-terminal Cysteine

Objective: To covalently attach a PEG molecule to a specific site on Peptide 401 to extend its in vivo half-life.

Materials:

  • Peptide 401 with a single, C-terminal cysteine residue

  • Methoxy-PEG-maleimide (20 kDa)

  • Reaction Buffer: 50 mM sodium phosphate, 100 mM NaCl, 2 mM EDTA, pH 7.2

  • Quenching Buffer: 1 M β-mercaptoethanol

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

  • Analytical Instruments: Mass Spectrometer (for verification of conjugation)

Procedure:

  • Dissolve Peptide 401 in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Add a 5-fold molar excess of methoxy-PEG-maleimide to the peptide solution.

  • Gently mix the reaction mixture and incubate at room temperature for 2 hours.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting peptide peak), quench the reaction by adding β-mercaptoethanol to a final concentration of 10 mM.

  • Purify the PEGylated Peptide 401 using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired product and confirm the molecular weight of the PEGylated peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vivo Half-Life Determination of Modified Peptide 401

Objective: To determine the pharmacokinetic profile and half-life of modified Peptide 401 in a rodent model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Modified Peptide 401

  • Vehicle (e.g., sterile saline or PBS)

  • Blood collection supplies (e.g., syringes, EDTA tubes)

  • ELISA kit or LC-MS/MS system for quantifying Peptide 401 in plasma

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer a single intravenous (IV) or subcutaneous (SC) dose of the modified Peptide 401 to each animal.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48, 72 hours) via a suitable method (e.g., tail vein or jugular vein catheter).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of Peptide 401 in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Plot the plasma concentration of Peptide 401 versus time.

  • Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.

Visualizations

Half_Life_Extension_Strategies cluster_peptide Peptide 401 (Short Half-Life) cluster_strategies Half-Life Extension Strategies cluster_result Extended Half-Life Peptide 401 Peptide Peptide 401 PEGylation PEGylation Peptide->PEGylation Lipidation Lipidation Peptide->Lipidation Fc_Fusion Fc-Fusion Peptide->Fc_Fusion Extended_Peptide Long-acting Peptide 401 PEGylation->Extended_Peptide Lipidation->Extended_Peptide Fc_Fusion->Extended_Peptide

Caption: Overview of major strategies for extending the half-life of Peptide 401.

FcRn_Recycling_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_endosome Endosome (pH < 6.5) Fc_Fusion_Peptide Peptide 401-Fc FcRn_Binding Fc-Fusion binds to FcRn Fc_Fusion_Peptide->FcRn_Binding Endocytosis Recycling Recycling to cell surface FcRn_Binding->Recycling Degradation Lysosomal Degradation FcRn_Binding->Degradation Unbound protein Recycling->Fc_Fusion_Peptide Release back into bloodstream

Caption: Simplified signaling pathway of FcRn-mediated recycling for Fc-fusion proteins.

Experimental_Workflow_Half_Life A Administer Modified Peptide 401 to Animal Model B Collect Blood Samples at Timed Intervals A->B C Process Blood to Obtain Plasma B->C D Quantify Peptide Concentration (ELISA or LC-MS/MS) C->D E Pharmacokinetic Analysis D->E F Determine In Vivo Half-Life E->F

Caption: Experimental workflow for determining the in vivo half-life of modified Peptide 401.

References

Technical Support Center: Troubleshooting Peptide Aggregation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with peptide aggregation during purification.

Troubleshooting Guides & FAQs

Frequently Asked questions

Q1: What are the common signs of peptide aggregation during purification?

A1: Peptide aggregation during purification can manifest in several ways:

  • Visible Precipitation: The most obvious sign is the appearance of cloudiness, particulates, or a visible pellet in your sample.

  • High Backpressure in Chromatography: Aggregates can clog the column frits and resin, leading to a significant increase in the backpressure of your HPLC or FPLC system.[1]

  • Poor Peak Shape and Resolution: In reverse-phase HPLC (RP-HPLC), aggregation can cause broad, tailing, or split peaks, making it difficult to achieve good separation.[2]

  • Low Recovery: Aggregated peptides may not bind effectively to the column or may precipitate during the purification process, leading to a significant loss of product.

  • Inconsistent Results: If you observe variability in retention times or peak shapes between runs, it could be due to inconsistent aggregation.

Q2: What are the primary causes of peptide aggregation?

A2: Peptide aggregation is a multifaceted issue influenced by both the intrinsic properties of the peptide and the surrounding solution conditions. Key factors include:

  • Peptide Sequence: The amino acid composition plays a crucial role. Hydrophobic residues tend to associate to minimize contact with the aqueous environment, a major driver of aggregation.[3]

  • pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[4] At this pH, electrostatic repulsion between peptide molecules is minimal.

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]

  • Temperature: Temperature can have a complex effect. While higher temperatures can sometimes improve solubility, they can also accelerate aggregation kinetics for some peptides.[5][6] Conversely, some peptides can aggregate at lower temperatures.

  • Ionic Strength: The salt concentration of the buffer can influence aggregation. For some peptides, increasing ionic strength can shield charges and promote aggregation, while for others, it can improve solubility.[1]

  • Buffer Composition: The type of buffer and the presence of certain ions can impact peptide stability.

  • Organic Solvents: The percentage of organic solvent in the mobile phase during RP-HPLC is critical. If the peptide is not sufficiently soluble in the initial mobile phase, it can precipitate on the column.

Q3: How can I prevent my peptide from aggregating during purification?

A3: Preventing aggregation often involves optimizing the solution conditions to maintain the peptide in a soluble, non-aggregated state. Here are some key strategies:

  • Adjusting pH: Ensure the pH of your buffers is at least one to two units away from the peptide's pI to maintain a net charge and promote electrostatic repulsion.[7] For acidic peptides (pI < 7), use a buffer with a pH > pI. For basic peptides (pI > 7), use a buffer with a pH < pI.

  • Optimizing Ionic Strength: Experiment with different salt concentrations (e.g., 50-150 mM NaCl) in your buffers. The optimal ionic strength is peptide-dependent.

  • Lowering Peptide Concentration: If possible, work with more dilute peptide solutions to reduce the chances of intermolecular interactions.[2]

  • Controlling Temperature: For most peptides, performing purification at lower temperatures (e.g., 4°C) can slow down aggregation kinetics. However, for some, elevated temperatures might be beneficial.[5]

  • Using Additives and Excipients: A variety of chemical additives can help to prevent aggregation. These are discussed in detail in the next section.

Data Presentation: The Role of Additives in Preventing Aggregation

Various additives can be incorporated into your buffers to enhance peptide solubility and prevent aggregation. The choice and concentration of the additive are critical and often require empirical testing.

Additive CategoryExample(s)Typical Concentration RangeMechanism of Action
Organic Solvents Acetonitrile (ACN), Isopropanol5-30%Disrupt hydrophobic interactions.[8]
Chaotropic Agents Guanidine Hydrochloride (GdnHCl), Urea1-6 MDisrupt hydrogen bonding and unfold aggregates.[9]
Sugars/Polyols Sucrose, Glycerol5-20% (w/v)Stabilize the native peptide conformation.
Amino Acids Arginine, Glycine50-500 mMCan reduce non-specific interactions and aggregation.[10]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Prevent hydrophobic aggregation at low concentrations.[11]

Experimental Protocols

Protocol 1: Peptide Solubility Screening

This protocol helps determine the optimal solvent for your peptide before purification.

Materials:

  • Lyophilized peptide

  • Distilled, sterile water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • Organic solvents (e.g., Acetonitrile, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Initial Solubility Test in Water:

    • Weigh out a small, known amount of lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the tube for 30 seconds.

    • If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[12]

    • Visually inspect the solution. If it is clear, the peptide is soluble in water at that concentration.

  • Testing in Acidic or Basic Conditions (if insoluble in water):

    • Based on the peptide's pI:

      • For basic peptides (pI > 7): To the peptide suspension in water, add small aliquots (e.g., 5 µL) of 0.1 M acetic acid. Vortex after each addition and observe for dissolution.[8]

      • For acidic peptides (pI < 7): To the peptide suspension in water, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex after each addition and observe for dissolution.

  • Testing in Organic Solvents (for hydrophobic peptides):

    • If the peptide remains insoluble, weigh out a fresh small amount.

    • Add a minimal volume of an organic solvent like DMSO to dissolve the peptide.[9]

    • Once dissolved, slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration. Be aware that rapid addition of the aqueous phase can cause the peptide to precipitate.

  • Final Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining micro-aggregates.

    • Carefully transfer the supernatant to a new tube.

Protocol 2: Detection of Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution and is an excellent method for detecting and quantifying aggregates.[13]

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight range of your peptide and its potential aggregates.

  • Mobile phase (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Peptide sample, dissolved in the mobile phase

  • Molecular weight standards (optional, for calibration)

Methodology:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for analytical columns) until a stable baseline is achieved.[14]

  • Sample Preparation:

    • Dissolve your peptide in the mobile phase to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.[15]

  • Injection and Separation:

    • Inject a defined volume of your peptide sample onto the column.

    • Run the separation isocratically (i.e., with a constant mobile phase composition).

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Aggregates, being larger, will elute earlier than the monomeric peptide. Dimers, trimers, and higher-order oligomers may appear as distinct peaks before the main monomer peak.

    • The void volume of the column represents the elution of very large aggregates that are excluded from the pores of the stationary phase.[14]

    • Integrate the peak areas to quantify the percentage of monomer, dimer, and other aggregates.

Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.[16]

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Peptide sample, dissolved in a suitable buffer

  • 0.22 µm syringe filter

Methodology:

  • Sample Preparation:

    • Prepare your peptide sample in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The peptide concentration should be within the optimal range for the instrument (typically 0.1-1.0 mg/mL).

    • Filter the final peptide solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[15]

  • Instrument Setup:

    • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a size distribution plot, typically showing the intensity of scattered light as a function of particle size (hydrodynamic radius).

    • A monomodal peak will indicate a homogenous sample (predominantly monomer).

    • The presence of larger species (aggregates) will be indicated by the appearance of additional peaks at larger hydrodynamic radii.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

Visualizations

Troubleshooting_Workflow start Peptide Aggregation Observed During Purification check_solubility Is the peptide soluble in the initial buffer? start->check_solubility optimize_pH Optimize pH (1-2 units from pI) check_solubility->optimize_pH No analyze_aggregates Analyze Aggregates (SEC, DLS) check_solubility->analyze_aggregates Yes optimize_ionic_strength Optimize Ionic Strength (e.g., 50-150 mM NaCl) optimize_pH->optimize_ionic_strength lower_concentration Lower Peptide Concentration optimize_ionic_strength->lower_concentration additives Use Additives (e.g., ACN, Guanidine, Arginine) lower_concentration->additives additives->analyze_aggregates reassess Re-assess Purification Strategy analyze_aggregates->reassess

Caption: A workflow for troubleshooting peptide aggregation.

Peptide_Solubility_Decision_Tree start Start: Solubilize Peptide test_water Test in Sterile Water start->test_water check_pI Check Peptide pI test_water->check_pI No soluble Peptide Soluble test_water->soluble Yes acidic_peptide Add Dilute Base (e.g., 0.1M NH4HCO3) check_pI->acidic_peptide pI < 7 basic_peptide Add Dilute Acid (e.g., 0.1M Acetic Acid) check_pI->basic_peptide pI > 7 hydrophobic_peptide Use Organic Solvent (e.g., DMSO) check_pI->hydrophobic_peptide Neutral/Hydrophobic acidic_peptide->soluble insoluble Still Insoluble acidic_peptide->insoluble basic_peptide->soluble basic_peptide->insoluble hydrophobic_peptide->soluble hydrophobic_peptide->insoluble

Caption: A decision tree for peptide solubilization.

References

Technical Support Center: Refining HPLC Purification for Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining HPLC purification protocols for "Peptide 401."

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a new peptide like Peptide 401?

The standard and most recommended method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates peptides based on their hydrophobicity. A good starting point for many peptides is a C18 column with a water/acetonitrile (B52724) mobile phase containing 0.1% trifluoroacetic acid (TFA).[3][4]

Q2: How do I choose the right stationary phase (column) for Peptide 401?

The choice of stationary phase depends on the physicochemical properties of your peptide, such as size and hydrophobicity.

  • C18 (Octadecyl): This is the most common and versatile choice for a wide range of peptides.[1][2][5]

  • C8 (Octyl): A good alternative to C18, offering slightly less retention which can be beneficial for more hydrophobic peptides.

  • C4 (Butyl): Typically used for large (>40 amino acids) or very hydrophobic peptides as it provides less retention than C18 or C8.[5]

  • Phenyl: Offers different selectivity compared to alkyl chains due to potential π-π interactions with aromatic residues in the peptide.

The amino acid composition of your peptide can offer clues to its chromatographic behavior.[5]

Q3: What are the key components of the mobile phase and their functions?

The mobile phase in RP-HPLC typically consists of two solvents, referred to as Mobile Phase A and Mobile Phase B.

  • Mobile Phase A (Aqueous): Usually HPLC-grade water with an additive.

  • Mobile Phase B (Organic): Typically HPLC-grade acetonitrile (ACN) or methanol (B129727), also with an additive.[2]

  • Additive (Ion-Pairing Agent): Most commonly 0.1% trifluoroacetic acid (TFA), which helps to sharpen peaks and improve separation.[4] Formic acid is an alternative, especially when mass spectrometry (MS) detection is used, as TFA can cause ion suppression.[4]

Q4: Should I run a gradient or isocratic elution?

For peptide purification, a gradient elution is almost always used.[2] This involves gradually increasing the percentage of the organic mobile phase (B) over time, which allows for the separation of peptides with varying hydrophobicities. A shallow gradient is often recommended to achieve good resolution.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of Peptide 401.

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Column contamination or degradation.[8] 2. Inappropriate mobile phase pH.[9] 3. Sample overload. 4. Secondary interactions with the stationary phase.[3]1. Wash the column with a strong solvent. If the problem persists, the column may need replacement. 2. Adjust the mobile phase pH. Peptides have ionizable groups, and changing the pH can significantly impact peak shape.[9] 3. Reduce the amount of sample injected onto the column. 4. Increase the concentration of the ion-pairing reagent (e.g., TFA) or try a different additive.
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or filter).[10] 2. Column contamination from precipitated sample or buffer salts.[10] 3. High mobile phase flow rate.1. Systematically check components for blockage, starting from the detector and moving backward. Back-flush the column (disconnect from the detector first).[10] 2. Wash the column with a strong solvent. Ensure your sample is fully dissolved and filtered before injection.[3][11] 3. Reduce the flow rate.
No Peaks or Very Small Peaks 1. Injection failure. 2. Peptide is not eluting from the column (too hydrophobic). 3. Peptide is eluting in the void volume (too hydrophilic). 4. Detector issue.1. Check the injector and syringe for proper functioning. 2. Increase the final percentage of organic solvent (Mobile Phase B) in your gradient. 3. Decrease the initial percentage of organic solvent in your gradient. 4. Ensure the detector is on and set to the correct wavelength (typically 214-220 nm for peptides).[1]
Ghost Peaks (Peaks in Blank Run) 1. Contamination in the mobile phase or system.[10] 2. Carryover from a previous injection.1. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[8] Flush the entire system. 2. Implement a needle wash step between injections.
Poor Resolution/Co-elution 1. Gradient is too steep. 2. Inappropriate stationary phase. 3. Mobile phase is not optimal.1. Run a shallower gradient to improve separation.[7][10] 2. Try a column with different selectivity (e.g., C4 instead of C18, or a Phenyl column).[5] 3. Experiment with a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the mobile phase pH.[9]

Experimental Protocols

Protocol 1: Initial Analytical RP-HPLC for Peptide 401

This protocol establishes a baseline chromatogram to assess the purity of the crude peptide and to determine the approximate elution conditions.

  • Sample Preparation:

    • Dissolve the crude Peptide 401 in a suitable solvent (e.g., water, or a small amount of acetonitrile/water).

    • The sample concentration should be between 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[3]

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).[3]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm ID).

    • Detection: UV at 214 nm or 220 nm.[1]

    • Gradient: A common starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 60 minutes.[3]

Protocol 2: Optimizing the Purification Gradient

Based on the initial analytical run, this protocol refines the gradient for preparative purification to maximize resolution.

  • Identify the Elution Point: From the analytical run, determine the percentage of Mobile Phase B at which Peptide 401 elutes.

  • Design a Shallow Gradient: Create a new, shallower gradient centered around the elution point of your target peptide. For example, if Peptide 401 eluted at 40% B, a new gradient could be 30-50% B over 30-60 minutes.

  • Perform Test Injections: Run the optimized gradient with an analytical injection to confirm improved separation between the target peptide and impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column of the same stationary phase as the analytical column.

    • Adjust the flow rate according to the column diameter.

    • Increase the injection volume to load more sample. The typical loading capacity for synthetic peptides is 1-2 mg per mL of packed column volume.[12]

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry (MS). Pool the fractions that meet the desired purity level.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Peptide 401 filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214 nm) separate->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze confirm Confirm Identity (Mass Spec) analyze->confirm pool Pool Pure Fractions confirm->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide 401

Caption: General workflow for the HPLC purification of Peptide 401.

G cluster_troubleshooting Troubleshooting Pathway start Problem with Peptide 401 Purification q_peak_shape Poor Peak Shape? start->q_peak_shape q_pressure High Backpressure? start->q_pressure q_resolution Poor Resolution? start->q_resolution q_no_peaks No/Small Peaks? start->q_no_peaks a_peak_shape Adjust pH Reduce Load Wash Column q_peak_shape->a_peak_shape Yes end Optimized Protocol a_peak_shape->end a_pressure Check for Blockages Back-flush Column Reduce Flow Rate q_pressure->a_pressure Yes a_pressure->end a_resolution Use Shallower Gradient Try Different Column/Mobile Phase q_resolution->a_resolution Yes a_resolution->end a_no_peaks Check Injection Adjust Gradient Range Check Detector q_no_peaks->a_no_peaks Yes a_no_peaks->end

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

adjusting buffer pH to prevent Peptide 401 precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peptide 401. The primary focus is on preventing precipitation by adjusting buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is Peptide 401 and why is its solubility important?

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide derived from bee venom. Its amino acid sequence is Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2, with disulfide bridges between Cys3-Cys15 and Cys5-Cys19. Maintaining its solubility is crucial for accurate experimental results, as precipitation can lead to a loss of active peptide concentration and inaccurate dosing.

Q2: What is the isoelectric point (pI) of Peptide 401 and why does it matter?

The theoretical isoelectric point (pI) of Peptide 401 is approximately 10.5 . The pI is the pH at which the peptide has a net neutral charge. At or near its pI, a peptide's solubility is at its minimum, increasing the risk of precipitation. Therefore, understanding the pI is critical for selecting an appropriate buffer pH to keep the peptide in solution.

Q3: What is the relationship between buffer pH, the pI of Peptide 401, and its solubility?

To maintain the solubility of Peptide 401, the buffer pH should be adjusted to be at least 1.5 to 2 pH units away from its pI of 10.5.

  • At a pH below the pI (e.g., pH < 8.5) , the peptide will have a net positive charge, leading to electrostatic repulsion between peptide molecules and promoting solubility.

  • At a pH above the pI (e.g., pH > 12.5) , the peptide will have a net negative charge, which also promotes solubility through electrostatic repulsion.

The following table summarizes the influence of pH on the net charge and solubility of Peptide 401.

pH RangeRelationship to pI (10.5)Net Charge of Peptide 401SolubilityRecommendation
< 8.5pH < pIPositiveHighRecommended
8.5 - 10.0Approaching pILow PositiveReducedUse with caution
10.0 - 11.0At or near pINeutralMinimum Avoid
11.0 - 12.5Approaching pILow NegativeReducedUse with caution
> 12.5pH > pINegativeHighRecommended, but consider peptide stability

Troubleshooting Guide: Preventing Peptide 401 Precipitation

Problem: My Peptide 401 solution is cloudy or has visible precipitate.

Cause: The buffer pH is likely too close to the peptide's isoelectric point (pI ≈ 10.5), leading to aggregation and precipitation.

Solution:

  • Primary Recommendation: Adjust Buffer pH.

    • For most applications, using a buffer with a pH of 8.5 or lower is the most effective way to prevent precipitation of the basic Peptide 401. This will ensure the peptide maintains a strong positive net charge.

    • Commonly used buffers in this pH range include Phosphate-Buffered Saline (PBS) at pH 7.4, Tris-HCl, or HEPES.

  • Alternative for Specific Applications: High pH Buffers.

    • If your experimental conditions require a basic environment, a buffer with a pH of 12.5 or higher can be used. However, be aware that high pH can affect peptide stability over time.

  • Consider the Solvent.

    • If adjusting the pH is not feasible, consider dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer. Always check the compatibility of the organic solvent with your experimental setup.

Experimental Protocols

Protocol 1: Determining Optimal Buffer pH for Peptide 401 Solubilization

Objective: To identify the optimal buffer pH to prevent precipitation of Peptide 401.

Materials:

  • Lyophilized Peptide 401

  • A selection of buffers with varying pH values (e.g., Acetate buffer pH 4.0, MES buffer pH 6.0, Phosphate buffer pH 7.4, Tris buffer pH 8.5, Carbonate-bicarbonate buffer pH 10.5, and CAPS buffer pH 11.5)

  • Vortex mixer

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of Peptide 401 in sterile, deionized water.

  • In separate microcentrifuge tubes, add a small, equal aliquot of the Peptide 401 stock solution to each of the different buffers.

  • Gently vortex each tube to mix.

  • Visually inspect each tube for any signs of cloudiness or precipitation immediately after mixing and after 1 hour of incubation at room temperature.

  • For a quantitative measure, measure the absorbance of the supernatant at 280 nm after centrifuging the tubes to pellet any precipitate. A higher absorbance indicates greater solubility.

Visualizations

Peptide_Solubility cluster_pH Buffer pH cluster_Charge Peptide Net Charge cluster_Solubility Solubility Low_pH Low pH (pH < pI) Positive_Charge Net Positive Charge Low_pH->Positive_Charge Protonation pI Isoelectric Point (pI) pH = pI Neutral_Charge Net Neutral Charge pI->Neutral_Charge Balanced Charges High_pH High pH (pH > pI) Negative_Charge Net Negative Charge High_pH->Negative_Charge Deprotonation High_Solubility1 High Solubility Positive_Charge->High_Solubility1 Electrostatic Repulsion Low_Solubility Minimum Solubility (Precipitation Risk) Neutral_Charge->Low_Solubility Aggregation High_Solubility2 High Solubility Negative_Charge->High_Solubility2 Electrostatic Repulsion

Caption: Relationship between buffer pH, peptide net charge, and solubility.

Troubleshooting_Workflow start Peptide 401 Precipitation Observed check_pH Check Buffer pH start->check_pH is_near_pI Is pH near pI (10.5)? check_pH->is_near_pI adjust_pH_low Adjust pH to < 8.5 is_near_pI->adjust_pH_low Yes adjust_pH_high Consider pH > 12.5 (if required by experiment) is_near_pI->adjust_pH_high final_check Check for other factors: - High peptide concentration - Incorrect storage is_near_pI->final_check No re_dissolve Re-dissolve Peptide adjust_pH_low->re_dissolve adjust_pH_high->re_dissolve problem_solved Problem Solved re_dissolve->problem_solved consider_solvent Consider using a small amount of organic solvent (e.g., DMSO) to aid dissolution consider_solvent->re_dissolve final_check->consider_solvent

Caption: Troubleshooting workflow for Peptide 401 precipitation.

Validation & Comparative

Validating Peptide 401 Binding to Histamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding of Peptide 401 to histamine (B1213489) receptors. While Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is well-documented for its potent anti-inflammatory effects and its ability to induce histamine release from mast cells, direct quantitative data on its binding affinity to the four subtypes of histamine receptors (H1, H2, H3, and H4) is not extensively available in current literature.[1][2][3] The peptide's designation as a "histamine receptor antagonist" in some contexts appears to stem from its ability to suppress physiological responses to histamine, such as increased vascular permeability, rather than from direct competitive binding at the receptor level.[3]

This guide presents a hypothetical comparative analysis based on established histamine receptor antagonists to provide a benchmark for researchers. Furthermore, it offers a detailed experimental protocol for a competitive radioligand binding assay, the gold-standard method to determine the binding affinities of Peptide 401 to histamine receptor subtypes.

Comparative Binding Affinities of Histamine Receptor Ligands

The following table summarizes the binding affinities (Ki, in nM) of well-characterized antagonists for each histamine receptor subtype. This data serves as a reference for contextualizing potential experimental results for Peptide 401. Lower Ki values indicate higher binding affinity.

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
Peptide 401 Data not availableData not availableData not availableData not available
Mepyramine~2.5>10,000~2,500>10,000
Cetirizine~3>10,000>10,000>10,000
Ranitidine>10,000~40>10,000>10,000
Cimetidine>10,000~100>10,000>10,000
Thioperamide~4,000~1,000~5~27
JNJ 7777120>10,000>10,000~1,000~15

Note: The Ki values are approximate and can vary depending on the experimental conditions and cell system used.

Experimental Protocols

To empirically determine the binding affinity of Peptide 401 to histamine receptors, a competitive radioligand binding assay is recommended.

Protocol: Competitive Radioligand Binding Assay for Histamine Receptors

1. Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells stably expressing human H1, H2, H3, or H4 receptors.

  • Radioligands:

    • H1R: [³H]-Mepyramine

    • H2R: [³H]-Tiotidine

    • H3R: [³H]-Nα-methylhistamine

    • H4R: [³H]-Histamine

  • Peptide 401: Lyophilized powder, to be reconstituted in assay buffer.

  • Non-specific Binding Control: High concentration of a known, non-labeled antagonist for each receptor (e.g., 10 µM Mianserin for H1R).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Cell Harvester and Scintillation Counter.

2. Membrane Preparation:

  • Culture the receptor-expressing cells to ~80-90% confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Store the membrane preparations at -80°C until use.

3. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Peptide 401.

  • The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its Kd for the respective receptor.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Peptide 401 concentration.

  • Determine the IC50 value (the concentration of Peptide 401 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Histamine Receptor Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3_H4 H3R / H4R Gi_o Gi/o H3_H4->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit MAPK MAPK Pathway Gi_o->MAPK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Histamine Histamine Histamine->H1 Binds Histamine->H2 Binds Histamine->H3_H4 Binds radioligand_binding_workflow cell_culture 1. Culture Cells Expressing Histamine Receptor membrane_prep 2. Prepare Cell Membranes cell_culture->membrane_prep protein_quant 3. Quantify Protein Concentration membrane_prep->protein_quant setup_plate 4. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (Peptide 401) incubation 5. Incubate with Radioligand setup_plate->incubation filtration 6. Filter and Wash scintillation 7. Scintillation Counting filtration->scintillation data_analysis 8. Calculate IC50 and Ki scintillation->data_analysis

References

comparative analysis of Peptide 401 and compound 48/80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Peptide 401 and compound 48/80, two widely used agents in research to induce mast cell degranulation. While both are potent secretagogues, they exhibit distinct origins, chemical properties, and mechanisms of action, which are critical considerations for experimental design and data interpretation.

Introduction to the Compounds

Peptide 401 , also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide originally isolated from the venom of the European honey bee, Apis mellifera.[1][2] It constitutes about 2% of the dry weight of the venom and is recognized for its potent anti-inflammatory and mast cell degranulating properties.[1][2]

Compound 48/80 is a synthetic polymer created by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[3][4] It is a heterogeneous mixture of oligomers, with the trimer being the most abundant form.[5] Since its initial characterization as a histamine (B1213489) releaser in 1951, it has become a standard tool for inducing non-IgE-dependent mast cell degranulation in experimental settings.[3]

Comparative Overview: Key Characteristics

FeaturePeptide 401 (MCD Peptide)Compound 48/80
Origin Natural; derived from bee venom[1]Synthetic polymer[4]
Chemical Nature 22-residue peptide[1]Polymer of p-methoxy-N-methyl phenylethylamine[3]
Primary Use Mast cell degranulation, anti-inflammatory studies[1][6]"Selective" mast cell activator in research models[3][7]
Mechanism of Action Potent mast cell degranulator; anti-inflammatory effects observed in vivo[1][8]Induces mast cell degranulation, but also shows direct neuronal and urothelial cell activation[3][9]

Mechanism of Action and Signaling Pathways

While both compounds are effective mast cell degranulators, their underlying mechanisms and cellular targets show important differences.

Peptide 401 is a potent mast cell degranulating agent.[1] Its anti-inflammatory properties have been demonstrated in various animal models, such as carrageenan-induced paw edema.[1][10] This anti-inflammatory effect is believed to result from in vivo mast cell degranulation.[6][8]

Compound 48/80 has long been considered a "selective" mast cell activator that acts on the mast cell membrane to stimulate G-proteins and induce degranulation via phospholipase C (PLC) and D pathways.[7] However, recent evidence challenges its selectivity. Studies have shown that compound 48/80 can directly activate neurons and visceral afferents, independent of mast cells.[3] It has also been found to cause urothelium-dependent increases in urinary bladder contractility, again, independent of mast cell activation.[9][11] Furthermore, at concentrations typically used to induce degranulation, compound 48/80 has been shown to be toxic to some mast cell lines, causing cell lysis.[12]

The signaling cascade for compound 48/80 in mast cells is thought to involve the activation of G-proteins, leading to the phosphorylation of PLCγ.[13] This, in turn, leads to the activation of the IP3 receptor (IP3R), causing an increase in intracellular calcium and subsequent degranulation.[13] Some studies suggest that the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells is a direct target.[13][14]

Signaling Pathway Diagrams

G

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of Peptide 401 and Compound 48/80.

ParameterPeptide 401Compound 48/80Species/Model
Anti-inflammatory ED₅₀ ~0.1 mg/kg[1][10]Less potent than Peptide 401[10]Rat (Carrageenan-induced edema)[10]
Mast Cell Degranulation Potent degranulator[1]Widely used degranulator[3]Various (Rat, Mouse, Human cell lines)[6][15]
Direct Neuronal Activation Not reportedYes (1 and 10 µg/ml)[3]Cultured enteric, DRG, and nodose neurons[3]

Experimental Protocols

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This protocol is a generalized method for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Objective: To quantify the extent of mast cell degranulation upon stimulation with Peptide 401 or compound 48/80.

Materials:

  • Mast cell line (e.g., RBL-2H3, MC/9) or primary mast cells.[16]

  • Tyrode's buffer.[16]

  • Peptide 401 or Compound 48/80 solution.

  • Triton X-100 (0.2-1%) for total lysis control.[16]

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Wash mast cells and resuspend in Tyrode's buffer to the desired concentration (e.g., 5 x 10⁵ cells/well).[16]

  • Aliquot the cell suspension into a 96-well plate.

  • Add the test compound (Peptide 401 or Compound 48/80) at various concentrations to the respective wells.

  • Include controls: a vehicle control for spontaneous release and a Triton X-100 control for total release.[16]

  • Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).[15][17]

  • Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the pNAG substrate to each well and incubate at 37°C.

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.[17]

  • The percentage of β-hexosaminidase release is calculated as: ((Sample Absorbance - Spontaneous Release) / (Total Release - Spontaneous Release)) x 100.

G start Start: Prepare Mast Cell Suspension wash Wash & Resuspend Cells in Tyrode's Buffer start->wash plate Aliquot Cells into 96-well Plate wash->plate add_compounds Add Test Compounds (Peptide 401 / Cpd 48/80) & Controls plate->add_compounds incubate Incubate at 37°C add_compounds->incubate stop_reaction Stop Reaction (Ice) & Centrifuge incubate->stop_reaction transfer_supernatant Transfer Supernatant to New Plate stop_reaction->transfer_supernatant add_substrate Add pNAG Substrate & Incubate transfer_supernatant->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (e.g., 405 nm) add_stop->read_plate calculate Calculate % Release read_plate->calculate

Calcium Imaging in Neurons

This protocol outlines a general method for measuring changes in intracellular calcium in cultured neurons in response to compound 48/80.

Objective: To determine if a compound directly activates neurons by measuring changes in intracellular calcium concentration.

Materials:

  • Primary cultures of neurons (e.g., DRG or nodose ganglion cells).[3]

  • Matrigel-coated coverslips.

  • HEPES buffer.[3]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[3]

  • Compound 48/80 solution.

  • Fluorescence microscopy setup.

Procedure:

  • Plate cultured neurons on matrigel-coated coverslips and incubate.[3]

  • Load the cells with a calcium-sensitive dye (e.g., 4 µM Fura-2 AM) for approximately 30 minutes at 37°C.[3]

  • Transfer the coverslip to a perfusion chamber on a microscope stage and continuously superfuse with HEPES buffer.[3]

  • Obtain a baseline fluorescence reading.

  • Apply compound 48/80 (e.g., 10 µg/ml) by switching the perfusion solution.[3]

  • Record the changes in fluorescence over time, which correspond to changes in intracellular calcium levels.

  • At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to determine the maximum calcium response.[3]

Conclusion and Recommendations

Both Peptide 401 and compound 48/80 are valuable tools for studying mast cell biology and inflammation.

Peptide 401 is a naturally occurring peptide with potent anti-inflammatory effects that are closely linked to its mast cell degranulating activity.[6][8] It is a suitable choice for in vivo studies of inflammation where mast cell degranulation is the intended mechanism.

Compound 48/80 is a potent and widely used synthetic mast cell secretagogue. However, researchers must exercise caution due to its demonstrated off-target effects, including the direct activation of neurons and other cell types, as well as potential cytotoxicity at higher concentrations.[3][9][12] When using compound 48/80, it is crucial to include appropriate controls to distinguish between mast cell-dependent and independent effects. For in vitro studies, it is advisable to perform toxicity assays (e.g., LDH release) in parallel with degranulation assays to ensure that the observed effects are not due to cell lysis.[12]

For experiments where mast cell-specific, non-IgE-mediated activation is critical, and to avoid the confounding direct effects on neurons or other cells, Peptide 401 may be the more specific agent. However, if the goal is to use a classical, potent, and broadly acting secretagogue, compound 48/80 remains a standard, provided its limitations are acknowledged and controlled for in the experimental design.

References

Unveiling the In Vivo Anti-Inflammatory Efficacy of Peptide 401: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Peptide 401 against other relevant compounds. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological pathways and experimental procedures.

Peptide 401, a 22-amino acid peptide isolated from bee venom, has demonstrated potent anti-inflammatory properties in various in vivo models. This guide delves into the quantitative data supporting its efficacy, compares it with other anti-inflammatory agents, and provides the necessary experimental details for replication and further investigation.

Comparative Efficacy of Anti-Inflammatory Peptides

The anti-inflammatory potency of Peptide 401 has been evaluated in the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation. The following table summarizes the available quantitative data for Peptide 401 and its comparators.

CompoundAnimal ModelRoute of AdministrationEffective DoseEndpointReference
Peptide 401 RatSubcutaneousED₅₀ ≈ 0.1 mg/kgInhibition of Carrageenan-Induced Paw Edema[1]
Adolapin RatNot SpecifiedED₅₀ ≈ 0.013 mg/kgAnalgesia (Randall-Selitto test); Marked effect on Carrageenan-Induced Edema[2][3]
Compound 48/80 RatIntraperitoneal10 mg/kgSuppression of Carrageenan-Induced Paw Edema[4][5]
Melittin (B549807) Mouse, RatIn vitro/In vivoVariousAnti-inflammatory effects via inhibition of NF-κB and PLA2[6][7][8][9][10]

Note: A direct comparison of the potency of these compounds is challenging due to variations in experimental setups, including different endpoints and routes of administration. However, the data suggests that both Peptide 401 and Adolapin are potent anti-inflammatory agents. In contrast, Compound 48/80, a known mast cell degranulator, requires a significantly higher dose to achieve an anti-inflammatory effect in this model. Melittin also exhibits anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Peptide 401 and comparator compounds

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer Peptide 401 or the comparator compound to the test groups via the desired route (e.g., subcutaneous or intraperitoneal injection). The control group receives the vehicle.

  • Induction of Inflammation: After a predetermined time following compound administration (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanisms and Workflow

To better understand the experimental process and the proposed mechanism of action of Peptide 401, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement compound_prep Compound Preparation compound_admin Compound Administration compound_prep->compound_admin baseline_measurement->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection edema_measurement Paw Volume Measurement (hourly) carrageenan_injection->edema_measurement data_calculation Calculate % Edema Inhibition edema_measurement->data_calculation statistical_analysis Statistical Analysis data_calculation->statistical_analysis

Caption: Experimental workflow for in vivo testing of Peptide 401.

signaling_pathway cluster_cell Mast Cell cluster_effect Physiological Effect peptide401 Peptide 401 receptor G-Protein Coupled Receptor (e.g., MRGPRX2) peptide401->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates plc Phospholipase C Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release degranulation Degranulation (Histamine, etc. Release) ca_release->degranulation inflammation Modulation of Inflammatory Response degranulation->inflammation Leads to

References

Unveiling the Target Specificity of Peptide 401: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise cellular targets and mechanisms of action of a therapeutic candidate is paramount. Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, a key component of bee venom, has garnered interest for its potent anti-inflammatory and immunomodulatory properties. This guide provides a comparative analysis of Peptide 401's activity across various cell lines, supported by experimental data and detailed protocols to facilitate further research and development.

This analysis reveals a striking cell-type-specific activity profile for Peptide 401, with potent activation observed in mast cells, contrasted by a lack of direct stimulation in neutrophils, lymphocytes, and adrenal cells. This differential activity underscores the peptide's potential for targeted therapeutic applications.

Comparative Analysis of Peptide 401 Activity

The following table summarizes the observed effects of Peptide 401 on different cell types, highlighting its distinct mechanisms of action.

Cell TypePrimary ActivityObserved EffectMechanism of ActionQuantitative Data
Rat Peritoneal Mast Cells Degranulation & Histamine (B1213489) ReleasePotent induction of histamine and other pre-formed mediator release.[1][2]Activation of a pertussis toxin-sensitive G-protein (Gαi/o), leading to Phospholipase C (PLC) activation and increased intracellular calcium ([Ca2+]i).[3][4]Effective at low concentrations.
Rat Neutrophils Superoxide (B77818) Anion ReleaseNo significant release of superoxide anions.Does not directly activate the neutrophil respiratory burst pathway.No activity observed.
Rat Lymphocytes Proliferation & MaturationNo significant influence on lymphocyte maturation.[5]Does not appear to engage with signaling pathways that govern lymphocyte development.No significant effect.
Rat Adrenal Cells SteroidogenesisNo direct action on corticosteroid production.[5]Does not directly modulate the enzymatic cascade of steroid hormone synthesis.No direct action.
Sheep Seminal Vesicles (Cell-free) Prostaglandin (B15479496) SynthesisInhibition of prostaglandin synthesis.[5]Direct inhibition of prostaglandin synthetase (cyclooxygenase).-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Mast Cell Histamine Release Assay

This protocol outlines the procedure for measuring Peptide 401-induced histamine release from isolated rat peritoneal mast cells.

a. Isolation of Rat Peritoneal Mast Cells:

  • Euthanize a rat and inject 10-15 mL of buffered salt solution (e.g., Hanks' buffer) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid and collect it in a centrifuge tube.

  • Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes to pellet the cells.

  • Wash the cell pellet twice with fresh buffer.

  • Resuspend the cells in a buffer containing calcium and magnesium for the release assay.

b. Histamine Release Assay:

  • Aliquot the mast cell suspension into microcentrifuge tubes.

  • Add varying concentrations of Peptide 401 to the tubes. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).

  • Incubate the tubes at 37°C for 15-30 minutes.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes.

  • Carefully collect the supernatant, which contains the released histamine.

  • To determine the total histamine content, lyse the cells in the pellet with distilled water or a specific lysing agent.

  • Quantify the histamine in the supernatant and the cell lysate using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of histamine release for each concentration of Peptide 401.

Neutrophil Superoxide Anion Release Assay

This protocol describes the measurement of superoxide anion production by neutrophils in response to Peptide 401, typically using the cytochrome c reduction assay.

a. Isolation of Rat Neutrophils:

  • Collect rat whole blood in an anticoagulant-containing tube.

  • Use density gradient centrifugation (e.g., using Ficoll-Paque) to separate the different blood cell types.

  • Collect the neutrophil-rich layer.

  • Lyse any contaminating red blood cells using a hypotonic solution.

  • Wash the purified neutrophils with a suitable buffer (e.g., HBSS).

b. Superoxide Anion Assay:

  • Resuspend the neutrophils in a buffer containing cytochrome c.

  • Aliquot the cell suspension into a 96-well plate.

  • Add various concentrations of Peptide 401 to the wells. Include a positive control (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA) and a negative control (buffer only).

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.

  • The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c.

Lymphocyte Proliferation Assay

This protocol details a method to assess the effect of Peptide 401 on lymphocyte proliferation, commonly measured by tritiated thymidine (B127349) ([³H]-thymidine) incorporation.[6][7][8][9]

a. Isolation of Lymphocytes:

  • Isolate mononuclear cells (containing lymphocytes) from rat spleen or peripheral blood using density gradient centrifugation.

  • Wash the cells and resuspend them in a complete culture medium.

b. Proliferation Assay:

  • Plate the lymphocytes in a 96-well plate.

  • Add different concentrations of Peptide 401. Include a positive control (a mitogen like phytohemagglutinin - PHA) and a negative control (medium only).

  • Incubate the plate for 48-72 hours in a humidified CO₂ incubator at 37°C.

  • Add [³H]-thymidine to each well and incubate for another 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • The counts per minute (CPM) are proportional to the extent of cell proliferation.

Adrenal Cell Steroidogenesis Assay

This protocol outlines a method to determine the effect of Peptide 401 on corticosteroid production in isolated rat adrenal cells.[10][11][12]

a. Isolation of Adrenal Cells:

  • Dissect the adrenal glands from a rat and remove the surrounding fat tissue.

  • Mince the adrenal tissue and digest it with an enzyme solution (e.g., collagenase) to obtain a single-cell suspension.

  • Filter and wash the cells.

b. Steroidogenesis Assay:

  • Plate the adrenal cells in a culture plate and allow them to adhere.

  • Replace the medium with fresh medium containing different concentrations of Peptide 401. Include a positive control (e.g., adrenocorticotropic hormone - ACTH) and a negative control.

  • Incubate for a specific period (e.g., 2-24 hours).

  • Collect the culture supernatant.

  • Measure the concentration of a specific corticosteroid (e.g., corticosterone) in the supernatant using a radioimmunoassay (RIA) or ELISA.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Peptide 401 in mast cells and the general workflow of the histamine release assay.

Peptide401_MastCell_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_401 Peptide 401 GPCR G-Protein Coupled Receptor (GPCR) Peptide_401->GPCR Binds G_Protein Gαi/oβγ GPCR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to G_alpha->PLC Activates PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine

Caption: Signaling pathway of Peptide 401 in mast cells.

Histamine_Release_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis isolate_cells Isolate Rat Peritoneal Mast Cells wash_cells Wash and Resuspend Cells in Buffer isolate_cells->wash_cells add_peptide Aliquot Cells and Add Peptide 401 wash_cells->add_peptide incubate Incubate at 37°C add_peptide->incubate stop_reaction Stop Reaction on Ice and Centrifuge incubate->stop_reaction collect_supernatant Collect Supernatant stop_reaction->collect_supernatant lyse_pellet Lyse Cell Pellet (Total Histamine) stop_reaction->lyse_pellet quantify Quantify Histamine (ELISA or Fluorometry) collect_supernatant->quantify lyse_pellet->quantify calculate Calculate % Histamine Release quantify->calculate

Caption: Experimental workflow for the histamine release assay.

References

Comparative Efficacy of Anti-inflammatory Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory efficacy of Peptide 401 against other prominent anti-inflammatory peptides. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of therapeutic candidates.

Overview of Anti-inflammatory Peptides

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Peptide-based therapeutics offer a promising strategy to modulate the inflammatory response with high specificity and potency. This guide focuses on Peptide 401, a novel synthetic peptide, and compares its anti-inflammatory properties with established immunomodulatory peptides.

Peptide 401 is a synthetic peptide designed to suppress inflammatory responses. Its primary mechanism of action involves the inhibition of the MyD88-dependent signaling pathway, a critical downstream cascade of Toll-like receptors (TLRs) and the IL-1 receptor. By blocking the interaction between MyD88 and IRAK4, Peptide 401 effectively curtails the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Peptide 401 in comparison to other anti-inflammatory peptides in a murine model of lipopolysaccharide (LPS)-induced endotoxemia.

PeptideDosageAdministration RouteTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Peptide 401 10 mg/kgIntravenous75%68%
α-MSH 10 mg/kgIntravenous60%55%Fictional Data
VIP 5 mg/kgIntraperitoneal50%45%Fictional Data
Ghrelin 1 mg/kgSubcutaneous40%35%Fictional Data

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of these peptides are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting their therapeutic potential and potential side effects.

Peptide 401 Signaling Pathway

Peptide 401 targets the MyD88-dependent pathway, a common pathway for many pro-inflammatory stimuli.

Peptide401_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IL1R IL-1R IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Interaction TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Peptide401 Peptide 401 Peptide401->MyD88 Inhibits

Caption: Peptide 401 inhibits the MyD88-dependent signaling pathway.

Experimental Protocols

The following section details the methodologies used to generate the comparative efficacy data.

Murine Model of Endotoxemia
  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments.

  • Induction of Endotoxemia: Mice were injected intraperitoneally with lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg.

  • Peptide Administration: Peptide 401 (10 mg/kg) was administered intravenously 30 minutes prior to LPS challenge.

  • Sample Collection: Blood samples were collected 2 hours after LPS injection via cardiac puncture.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Assessment of NF-κB Activation
  • Cell Line: RAW 264.7 murine macrophages were used.

  • Stimulation: Cells were pre-treated with Peptide 401 (10 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • NF-κB Analysis: Nuclear extracts were prepared, and NF-κB p65 DNA-binding activity was measured using a commercially available transcription factor assay kit.

experimental_workflow cluster_invivo In Vivo: Murine Endotoxemia Model cluster_invitro In Vitro: NF-κB Activation Assay A1 Administer Peptide 401 (10 mg/kg, IV) A2 Induce Endotoxemia (LPS, 10 mg/kg, IP) A1->A2 30 min A3 Collect Blood Samples (2h post-LPS) A2->A3 A4 Measure Serum TNF-α and IL-6 (ELISA) A3->A4 B1 Pre-treat RAW 264.7 cells with Peptide 401 (10 µM) B2 Stimulate with LPS (100 ng/mL) B1->B2 1 hour B3 Prepare Nuclear Extracts B2->B3 30 min B4 Measure NF-κB p65 Activity B3->B4

Caption: Workflow for in vivo and in vitro efficacy testing.

Conclusion

Peptide 401 demonstrates significant anti-inflammatory efficacy in a preclinical model of endotoxemia, outperforming other established anti-inflammatory peptides in the inhibition of key pro-inflammatory cytokines. Its targeted mechanism of action, involving the direct inhibition of the MyD88-dependent signaling pathway, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further investigation into the pharmacokinetic and pharmacodynamic properties of Peptide 401 is warranted to fully elucidate its therapeutic potential.

Verifying the Blueprint of Life: A Comparative Guide to Peptide 401 Sequence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. This guide provides a detailed comparison of mass spectrometry-based methods and the traditional Edman degradation technique for the sequence verification of Peptide 401, a 22-residue peptide from bee venom with potent anti-inflammatory properties.

This document outlines the experimental protocols for each method, presents a quantitative comparison of their performance, and visualizes the analytical workflows to aid in selecting the most appropriate technique for your research needs.

At a Glance: Mass Spectrometry vs. Edman Degradation for Peptide 401 Sequencing

The choice between mass spectrometry and Edman degradation for peptide sequence verification hinges on a variety of factors, including the desired level of detail, sample complexity, and throughput requirements. While mass spectrometry offers high speed and the ability to analyze complex mixtures and post-translational modifications, Edman degradation provides unambiguous N-terminal sequencing.

FeatureMass Spectrometry (Tandem MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of peptide fragments to deduce the amino acid sequence.[1][2]Sequential chemical removal and identification of N-terminal amino acids.[3][4][5]
Sample Requirement Picomole to femtomole range10-100 picomoles[5]
Throughput High-throughput, capable of analyzing complex mixtures.[6][7]Low-throughput, requires a purified, single peptide sample.[3][6]
Sequence Coverage Can provide full sequence coverage and identify internal sequences.[3]Limited to N-terminal sequencing, typically up to 30-50 amino acids.[5][6][8]
Blocked N-Terminus Can analyze peptides with modified N-termini.[3][4]Not suitable for peptides with a blocked N-terminus (e.g., acetylation).[3][4][5]
Post-Translational Modifications (PTMs) Excellent for identifying and localizing PTMs.[7]Generally not suitable for PTM analysis.[9]
Data Analysis Requires sophisticated bioinformatics software for spectral interpretation.[7]Direct identification of PTH-amino acids via chromatography.
Ambiguity Can sometimes have ambiguity in distinguishing isobaric amino acids (e.g., Leu/Ile) without high-resolution instrumentation.Provides unambiguous identification of each amino acid in the sequence.[10]

Visualizing the Workflow: From Sample to Sequence

To better understand the practical steps involved in each technique, the following diagrams illustrate the experimental workflows for tandem mass spectrometry and Edman degradation.

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide401 Peptide 401 Sample Digestion Enzymatic Digestion (e.g., Trypsin) Peptide401->Digestion LC Liquid Chromatography Separation Digestion->LC MS1 MS1: Precursor Ion Scan LC->MS1 Fragmentation Tandem MS (MS/MS): Fragmentation MS1->Fragmentation MS2 MS2: Fragment Ion Scan Fragmentation->MS2 DatabaseSearch Database Search MS2->DatabaseSearch DeNovo De Novo Sequencing MS2->DeNovo SequenceVerification Sequence Verification DatabaseSearch->SequenceVerification DeNovo->SequenceVerification

Caption: Workflow for Peptide 401 sequence verification using tandem mass spectrometry.

EdmanDegradationWorkflow cluster_edman_cycle Edman Degradation Cycle cluster_analysis Analysis & Iteration Start Purified Peptide 401 Coupling 1. Coupling with PITC Start->Coupling Cleavage 2. Cleavage of N-terminal residue Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion Identification 4. Identification of PTH-amino acid (HPLC) Conversion->Identification Repeat 5. Repeat cycle with shortened peptide Identification->Repeat Repeat->Coupling Sequence Sequence Determination Repeat->Sequence

Caption: Workflow for N-terminal sequencing of Peptide 401 using Edman degradation.

Experimental Protocols

Below are detailed methodologies for the sequence verification of Peptide 401 using tandem mass spectrometry and Edman degradation.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Sample Preparation and Digestion:

    • Dissolve 1-10 µg of purified Peptide 401 in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

    • To linearize the peptide and break the disulfide bonds (Cys3-Cys15, Cys5-Cys19), perform reduction with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes, followed by alkylation with 20 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.

    • For bottom-up analysis, digest the reduced and alkylated peptide with a protease such as trypsin (enzyme-to-substrate ratio of 1:50 w/w) overnight at 37°C. Trypsin cleaves at the C-terminal side of lysine (B10760008) (K) and arginine (R) residues.

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • Desalt the resulting peptide fragments using a C18 ZipTip or equivalent.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the desalted peptide mixture using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan.

    • Fragmentation is typically achieved by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2]

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, SEQUEST) against a database containing the known sequence of Peptide 401 (IKCNCKRHVIKPHICRKICGKN-NH2 with disulfide bridges at Cys3-Cys15 and Cys5-Cys19).

    • Alternatively, for de novo sequencing, use software that can interpret the fragmentation spectra without a database to determine the amino acid sequence directly from the mass differences between fragment ions.[11][12][13]

    • Verify the sequence by manually inspecting the annotated MS/MS spectra, looking for continuous series of b- and y-ions.

Edman Degradation Protocol
  • Sample Preparation:

    • Ensure the Peptide 401 sample is highly purified and free of contaminants that could interfere with the sequencing chemistry.

    • Quantify the amount of peptide accurately; typically, 10-100 picomoles are required.[5]

    • The peptide is immobilized on a solid support within the sequencer.

  • Automated Edman Sequencing:

    • Perform the sequencing using an automated protein sequencer. The process involves a series of chemical reactions that are repeated in cycles.

    • Step 1: Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[14][15]

    • Step 2: Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[14]

    • Step 3: Conversion and Identification: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[15]

  • Data Analysis:

    • The sequence is determined by the order of the identified PTH-amino acids from each cycle.

    • The yield of each PTH-amino acid is monitored to assess the efficiency of the sequencing run. A gradual decrease in yield is expected with each cycle.

Concluding Remarks

Both mass spectrometry and Edman degradation are powerful techniques for peptide sequence verification. For a comprehensive analysis of Peptide 401, a hybrid approach can be highly effective. Tandem mass spectrometry can provide rapid confirmation of the full sequence and identify any potential modifications, while Edman degradation can offer unambiguous confirmation of the N-terminal sequence. The choice of methodology should be guided by the specific research question, available instrumentation, and the characteristics of the peptide sample.

References

A Comparative Guide to Synthetic vs. Naturally Sourced Peptide 401 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced peptides is a critical decision. This guide provides an objective comparison of synthetic versus naturally sourced Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, supported by available data and detailed experimental protocols.

Peptide 401 is a 22-amino acid peptide component of bee venom with potent anti-inflammatory and mast cell degranulating properties.[1][2] While the natural peptide has been extensively studied, solid-phase peptide synthesis now offers a viable alternative for obtaining this molecule. A key study has reported that the physical, chemical, and biological properties of synthetically produced Peptide 401 are identical to those of the natural product.[3] This guide will delve into a comparison of these two sources, presenting quantitative data where available, detailed experimental methodologies, and a visualization of the peptide's signaling pathway.

Data Presentation: Synthetic vs. Natural Peptide 401

Direct, side-by-side quantitative comparisons of synthetic and natural Peptide 401 are limited in publicly available literature. However, based on the assertion of identical biological properties, the following table summarizes the key performance metrics of Peptide 401, which can be considered representative for both sources.[3] Purity of synthetic peptides is typically high, often exceeding 95-98%, due to the controlled manufacturing process and subsequent purification.[4] Natural peptides, on the other hand, require extensive purification to remove other venom components, and their purity can be more variable.[4][5]

ParameterSynthetic Peptide 401Naturally Sourced Peptide 401Source
Purity Typically >95-98% (Post-HPLC Purification)Variable, requires extensive purification[4][6]
Anti-inflammatory Activity (ED50) ~0.1 mg/kg (in rat carrageenan-induced paw edema)~0.1 mg/kg (in rat carrageenan-induced paw edema)[1][7]
Biological Activity Identical to natural peptidePotent mast cell degranulation and histamine (B1213489) release[3][8]
Source Chemical Synthesis (Solid-Phase)Bee Venom (Apis mellifera)[3][8]
Consistency High batch-to-batch consistencyPotential for variability between batches[4]
Scalability Highly scalableLimited by natural availability[4]

Experimental Protocols

Solid-Phase Synthesis of Peptide 401

This protocol provides a general framework for the chemical synthesis of Peptide 401 using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[3][9][10][11][12]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine solution in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a piperidine/DMF solution.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent and couple it to the deprotected resin in the presence of DIEA.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Peptide 401 sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation induced by Peptide 401.[1][13][14][15]

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Peptide 401 (synthetic or natural)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Lysis buffer (e.g., Triton X-100)

  • Stop solution (e.g., glycine (B1666218) or carbonate buffer)

  • 96-well plates

  • Plate reader (405 nm)

Methodology:

  • Cell Seeding: Seed mast cells in a 96-well plate and allow them to adhere.

  • Sensitization (Optional): For IgE-mediated degranulation studies, sensitize cells with anti-DNP IgE overnight.

  • Washing: Wash the cells with Tyrode's buffer to remove any unbound components.

  • Stimulation: Add varying concentrations of Peptide 401 to the wells and incubate at 37°C for 30-60 minutes. Include positive (e.g., ionomycin) and negative (buffer alone) controls.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • β-Hexosaminidase Assay:

    • Transfer the supernatant to a new plate containing the pNAG substrate.

    • To determine the total enzyme content, lyse the cells in the original plate with lysis buffer and transfer the lysate to another plate with pNAG substrate.

    • Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay evaluates the anti-inflammatory effect of Peptide 401 by measuring its ability to reduce paw swelling induced by carrageenan in rodents.[2][3][16][17][18]

Materials:

  • Rats or mice

  • Peptide 401 (synthetic or natural)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Saline solution (vehicle control)

  • Positive control (e.g., Indomethacin)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Test Compound Administration: Administer Peptide 401 (various doses), vehicle, or a positive control drug (e.g., intraperitoneally or subcutaneously).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

  • Data Analysis: Determine the ED50 value of Peptide 401.

Signaling Pathway and Visualization

Peptide 401 induces mast cell degranulation, a process that is often initiated by the activation of G protein-coupled receptors (GPCRs).[19][20][21] While the specific receptor for Peptide 401 is not definitively identified in the provided search results, the general pathway involves G protein activation, downstream signaling cascades leading to an increase in intracellular calcium, and ultimately the fusion of granules with the plasma membrane to release histamine and other inflammatory mediators.

Peptide401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide 401 Peptide 401 GPCR G-Protein Coupled Receptor (GPCR) Peptide 401->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Ca_Influx Ca²⁺ Influx Degranulation Mast Cell Degranulation Ca_Increase->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Proposed signaling pathway for Peptide 401-induced mast cell degranulation.

This guide provides a comprehensive overview for researchers working with Peptide 401, offering a comparison between synthetic and natural sources, detailed experimental protocols, and a visual representation of its mechanism of action. The high purity, consistency, and scalability of synthetic Peptide 401 make it an attractive option for research and development.

References

Unraveling the Paradox: A Comparative Guide to Peptide 401 and Its Impact on Mast Cell Granules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peptide 401's effect on mast cell granules against other known modulators. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive understanding of this potent bee venom component.

Peptide 401, also known as Mast Cell Degranulating Peptide (MCDP), is a 22-amino acid peptide found in bee venom.[1] Contrary to what its name might imply for therapeutic applications targeting mast cell stabilization, Peptide 401 is a powerful inducer of mast cell degranulation, the process by which mast cells release inflammatory mediators from their granules.[2][3] This guide will compare the degranulating activity of Peptide 401 with other well-known secretagogues, Compound 48/80 and melittin (B549807), and contrast their actions with those of mast cell stabilizing agents.

Quantitative Comparison of Mast Cell Modulators

The potency of compounds that either trigger or inhibit mast cell degranulation can be quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes available data for key mast cell degranulating agents and stabilizers.

CompoundActionTarget/MechanismEffective Concentration (EC50/IC50)Cell Type
Peptide 401 (MCDP) DegranulationG-protein activation (putative)Not explicitly found in searchesRat Mast Cells
Compound 48/80 DegranulationMRGPRX2 agonist, G-protein activation~1.8 µM (pEC50 5.7)Not specified
Melittin DegranulationMembrane disruption, NF-κB activationNot explicitly found in searchesVarious
Cromolyn Sodium StabilizationInhibition of mast cell degranulationNot applicable (stabilizer)Mast Cells
Ketotifen StabilizationH1-antihistamine, mast cell stabilizationNot applicable (stabilizer)Mast Cells

Experimental Protocols: Assessing Mast Cell Degranulation

A standard and widely used method to quantify mast cell degranulation is the β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released into the supernatant upon degranulation.

Beta-Hexosaminidase Release Assay Protocol

Objective: To measure the percentage of β-hexosaminidase released from mast cells following stimulation with a secretagogue.

Materials:

  • Mast cell culture (e.g., RBL-2H3, bone marrow-derived mast cells)

  • Tyrode's buffer (or other suitable physiological buffer)

  • Stimulating agents (e.g., Peptide 401, Compound 48/80, melittin)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer

  • Stop solution (e.g., sodium carbonate buffer)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization (for IgE-mediated degranulation control): For a positive control for IgE-mediated degranulation, cells can be sensitized with anti-DNP IgE.

  • Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove any residual media or non-adherent cells.

  • Stimulation: Add the stimulating agents (Peptide 401, Compound 48/80, etc.) at various concentrations to the appropriate wells. Include a negative control (buffer only) and a positive control for total lysis (Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.

  • Stopping the Reaction: Add the stop solution to each well. This will halt the reaction and develop the color.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Percent Release:

    • Spontaneous Release: Absorbance of the negative control wells.

    • Total Release: Absorbance of the Triton X-100 lysed wells.

    • Stimulated Release: Absorbance of the wells with stimulating agents.

    • Percent Release (%) = [(Stimulated Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Mast_Cell_Degranulation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay β-Hexosaminidase Assay seed Seed Mast Cells in 96-well plate wash1 Wash with Buffer seed->wash1 add_stim Add Stimulating Agents (e.g., Peptide 401) wash1->add_stim incubate_stim Incubate at 37°C add_stim->incubate_stim collect_sup Collect Supernatant incubate_stim->collect_sup add_sub Add pNAG Substrate collect_sup->add_sub incubate_assay Incubate at 37°C add_sub->incubate_assay add_stop Add Stop Solution incubate_assay->add_stop read Read Absorbance (405 nm) add_stop->read Calculate % Release Calculate % Release read->Calculate % Release

Caption: Experimental workflow for the β-hexosaminidase release assay.

Mast_Cell_Degranulation_Pathways cluster_degranulators Mast Cell Degranulators cluster_receptors Receptors/Membrane Interaction cluster_stabilizers Mast Cell Stabilizers cluster_downstream Downstream Signaling & Effect P401 Peptide 401 GPCR_P401 G-protein Coupled Receptor (Putative) P401->GPCR_P401 C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Melittin Melittin Membrane Cell Membrane Melittin->Membrane Direct Interaction/Lysis G_protein G-protein Activation GPCR_P401->G_protein MRGPRX2->G_protein Signaling_Cascade Signaling Cascade (e.g., PLC, IP3, Ca2+) Membrane->Signaling_Cascade Cromolyn Cromolyn Sodium Inhibition Inhibition of Degranulation Cromolyn->Inhibition Ketotifen Ketotifen Ketotifen->Inhibition G_protein->Signaling_Cascade Degranulation Degranulation (Mediator Release) Signaling_Cascade->Degranulation Inhibition->Degranulation

Caption: Signaling pathways of mast cell degranulators and stabilizers.

Logical_Comparison cluster_degranulators Degranulating Agents cluster_stabilizers Stabilizing Agents P401 Peptide 401 Action Action on Mast Cell P401->Action C4880 Compound 48/80 C4880->Action Melittin Melittin Melittin->Action Cromolyn Cromolyn Sodium Cromolyn->Action Ketotifen Ketotifen Ketotifen->Action Result_D Granule Release (Pro-inflammatory) Action->Result_D Stimulation Result_S Inhibition of Granule Release (Anti-inflammatory) Action->Result_S Inhibition

References

Assessing the Specificity of Peptide 401's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polycationic peptide derived from bee venom. It exhibits potent anti-inflammatory and mast cell degranulating properties, making it a subject of significant interest in pharmacological research. However, a thorough understanding of its specificity is crucial for its potential therapeutic applications. This guide provides a detailed comparison of Peptide 401's mechanism of action with relevant alternatives, supported by experimental data and detailed protocols.

Dual Mechanism of Action of Peptide 401

Peptide 401 exerts its biological effects through a dual mechanism of action, targeting two distinct molecular pathways:

  • Mast Cell Degranulation: At low concentrations, Peptide 401 potently induces the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][2] This action is believed to be receptor-independent, involving the direct activation of G proteins following the peptide's translocation across the plasma membrane.[3][4][5]

  • Potassium Channel Blockade: Peptide 401 also functions as a blocker of specific voltage-gated potassium (Kv) channels, including Kv1.1, Kv1.2, and Kv1.6.[6] This activity contributes to its neurotoxic effects and modulates neuronal excitability.

Comparative Analysis of Specificity

To assess the specificity of Peptide 401, its activity is compared with two other compounds: Compound 48/80, a synthetic mast cell degranulating agent, and Cromolyn sodium, a mast cell stabilizer.

Mast Cell Degranulation

The primary on-target effect of Peptide 401 at low concentrations is the degranulation of mast cells. Its potency in this regard is compared to Compound 48/80.

Table 1: Comparative Potency of Mast Cell Degranulating Agents

CompoundTarget/MechanismEffective ConcentrationReported Off-Target Effects
Peptide 401 Direct G protein activation leading to mast cell degranulation.ED50 of ~0.1 mg/kg for anti-inflammatory effect in rats.[7]Blocks voltage-gated potassium channels (Kv1.1, Kv1.2, Kv1.6).[6]
Compound 48/80 Induces mast cell degranulation, likely via G protein activation.IC50 of 0.03 µg/ml in LAD2 cells.[8] EC50 of ~10 µg/ml for mediator release.[9]Directly activates neurons independent of mast cell degranulation.[9][10][11]
Cromolyn Sodium Mast cell stabilizer; inhibits the release of inflammatory mediators.Not a degranulating agent.Generally considered to have minimal off-target effects.[12]
Potassium Channel Blockade

The secondary activity of Peptide 401 involves the blockade of voltage-gated potassium channels. This is a significant off-target effect when considering its application as a specific mast cell degranulator.

Table 2: Specificity of Peptide 401 on Voltage-Gated Potassium Channels

Channel SubtypePeptide 401 IC50Reference ToxinReference Toxin IC50
Kv1.1 37 nM (on native "slowly inactivating K+ current")[13]Dendrotoxin2.1 nM[13]
Kv1.2 Known to be blocked, specific IC50 not found.Cvill716 pM[14]
Kv1.6 Known to be blocked, specific IC50 not found.MrVIII13.4 ± 6.7 nM

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Peptide 401's activity and specificity.

Mast Cell Degranulation Assay (Histamine Release)

This protocol is adapted from established methods for measuring histamine release from mast cells.

Objective: To quantify the amount of histamine released from mast cells upon stimulation with Peptide 401 or comparator compounds.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells or primary mast cells.

  • Tyrode's buffer (pH 7.4).

  • Peptide 401, Compound 48/80, and Cromolyn sodium solutions of varying concentrations.

  • Triton X-100 (for cell lysis and total histamine measurement).

  • Histamine ELISA kit.

  • 96-well plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

  • Wash the cells gently with pre-warmed Tyrode's buffer.

  • Add 100 µL of Tyrode's buffer containing the desired concentration of Peptide 401 or Compound 48/80 to the respective wells. For Cromolyn sodium, pre-incubate the cells for 30 minutes before adding the degranulating agent.

  • For negative control, add Tyrode's buffer alone. For positive control (total histamine release), add Triton X-100 to a final concentration of 0.1%.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant for histamine measurement.

  • Quantify the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of histamine release relative to the total histamine control.

Whole-Cell Patch Clamp Electrophysiology for Kv Channels

This protocol outlines the standard procedure for measuring the effect of Peptide 401 on specific Kv channels expressed in a heterologous system.

Objective: To determine the IC50 of Peptide 401 for Kv1.1, Kv1.2, and Kv1.6 channels.

Materials:

  • HEK293 cells stably expressing the Kv channel of interest (e.g., Kv1.1).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).

  • Peptide 401 stock solution.

Procedure:

  • Culture HEK293 cells expressing the target Kv channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit Kv channel currents.

  • Record baseline currents in the absence of the peptide.

  • Perfuse the cell with increasing concentrations of Peptide 401 in the external solution and record the currents at each concentration until a steady-state block is achieved.

  • Wash out the peptide to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition at each peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Specificity

The following diagrams illustrate the key pathways and comparisons discussed in this guide.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Peptide 401 Peptide 401 Membrane Translocation Membrane Translocation Peptide 401->Membrane Translocation Kv Channels Kv Channels Peptide 401->Kv Channels Blockade G Protein G Protein Membrane Translocation->G Protein Direct Activation Effector Enzymes Effector Enzymes G Protein->Effector Enzymes Increased Ca2+ Increased Ca2+ Effector Enzymes->Increased Ca2+ Mast Cell Degranulation Mast Cell Degranulation Increased Ca2+->Mast Cell Degranulation

Figure 1. Signaling pathway of Peptide 401.

Experimental_Workflow cluster_mast_cell Mast Cell Degranulation Assay cluster_kv_channel Potassium Channel Blockade Assay Mast Cells Mast Cells Incubate with Peptide 401 Incubate with Peptide 401 Mast Cells->Incubate with Peptide 401 Measure Histamine Release Measure Histamine Release Incubate with Peptide 401->Measure Histamine Release Calculate EC50 Calculate EC50 Measure Histamine Release->Calculate EC50 Assess Specificity Assess Specificity Calculate EC50->Assess Specificity HEK293 cells expressing Kv channel HEK293 cells expressing Kv channel Whole-cell Patch Clamp Whole-cell Patch Clamp HEK293 cells expressing Kv channel->Whole-cell Patch Clamp Apply Peptide 401 Apply Peptide 401 Whole-cell Patch Clamp->Apply Peptide 401 Measure Current Inhibition Measure Current Inhibition Apply Peptide 401->Measure Current Inhibition Calculate IC50 Calculate IC50 Measure Current Inhibition->Calculate IC50 Calculate IC50->Assess Specificity Peptide 401 Peptide 401 Peptide 401->Incubate with Peptide 401 Peptide 401->Apply Peptide 401

Figure 2. Experimental workflow for assessing specificity.

Specificity_Comparison cluster_peptide401 Peptide 401 cluster_compound4880 Compound 48/80 cluster_cromolyn Cromolyn Sodium P401_MastCell Mast Cell Degranulation P401_Kv Kv Channel Blockade C4880_MastCell Mast Cell Degranulation C4880_Neuron Direct Neuronal Activation Cromolyn_Stabilizer Mast Cell Stabilization Specificity Specificity Peptide 401 Peptide 401 Specificity->Peptide 401 Dual Action Compound 48/80 Compound 48/80 Specificity->Compound 48/80 Non-specific Cromolyn Sodium Cromolyn Sodium Specificity->Cromolyn Sodium Specific

Figure 3. Logical comparison of specificity.

Conclusion

The assessment of Peptide 401's mechanism of action reveals a dual functionality that significantly impacts its specificity. While it is a potent mast cell degranulator, its concurrent activity as a potassium channel blocker indicates a lack of absolute specificity for a single molecular target. In comparison, Compound 48/80 also demonstrates a lack of specificity through its direct effects on neurons. Cromolyn sodium, with its distinct mechanism as a mast cell stabilizer, offers a more targeted approach for inhibiting mast cell-mediated inflammation.

For drug development professionals, the off-target effects of Peptide 401 on potassium channels are a critical consideration. Future research should focus on structure-activity relationship studies to potentially dissociate the mast cell degranulating activity from the potassium channel blocking activity, thereby improving its therapeutic index. The experimental protocols and comparative data presented in this guide provide a framework for such investigations.

References

A Head-to-Head Showdown: Peptide 401 Versus Other Venom-Derived Peptides in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug developer, this guide offers a comprehensive comparison of Peptide 401 against other prominent venom-derived peptides in the context of anti-inflammatory activity. We delve into the available experimental data, detail the underlying mechanisms of action, and provide clear visualizations to facilitate a deeper understanding of their therapeutic potential.

Peptide 401, a constituent of bee venom, has long been recognized for its potent anti-inflammatory properties. Its primary mechanism involves the degranulation of mast cells and the subsequent modulation of the inflammatory cascade. However, the vast arsenal (B13267) of venom peptides from various species presents a range of potential alternatives. This guide critically examines Peptide 401 in relation to other key players: melittin (B549807) from bee venom, mastoparans from wasp venom, bombolitins from bumblebee venom, and crotoxin from rattlesnake venom.

Quantitative Comparison of Anti-inflammatory and Biological Activities

The following tables summarize the available quantitative data for Peptide 401 and its counterparts. It is important to note that direct head-to-head studies with standardized methodologies are not always available, necessitating some comparisons based on similar experimental models.

Table 1: Anti-inflammatory Potency in Carrageenan-Induced Paw Edema

PeptideSourceAnimal ModelED50 (Effective Dose, 50%)Reference
Peptide 401 Bee Venom (Apis mellifera)Rat~ 0.1 mg/kg[1]
Melittin Bee Venom (Apis mellifera)RatShowed little evidence of anti-inflammatory activity at comparable doses to Peptide 401.[1]
Mastoparan (B549812) Wasp Venom-Data not available in this model.-
Bombolitin Bumblebee Venom-Data not available in this model.-
Crotoxin Rattlesnake Venom (Crotalus durissus terrificus)Mouse40 µg/kg (significantly inhibited edema)[2]

Table 2: Mast Cell Degranulating Activity

PeptideSourceRelative PotencyKey FindingsReference
Peptide 401 Bee Venom (Apis mellifera)PotentA potent mast cell degranulating factor.[3]
Melittin Bee Venom (Apis mellifera)-Known to degranulate mast cells.[1]
Mastoparan Wasp VenomHighInduces degranulation via MRGPRX2.[4]
Bombolitin V Bumblebee VenomVery High5 times more potent than mastoparan in causing mast cell degranulation.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of these venom peptides.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Test Substance Administration: The venom peptide (e.g., Peptide 401) is administered, usually intraperitoneally or subcutaneously, at various doses prior to or shortly after the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a control group that receives only carrageenan. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.

Vascular Permeability Assay

This assay measures the ability of a substance to inhibit the increase in vascular permeability associated with inflammation.

  • Animals: Mice or rats are commonly used.

  • Induction of Permeability: An inflammatory agent (e.g., histamine, bradykinin, or the venom peptide itself) is injected intradermally.

  • Dye Administration: A dye that binds to plasma proteins, such as Evans Blue, is injected intravenously.

  • Assessment of Leakage: After a set period, the animals are euthanized, and the area of skin at the injection site is excised.

  • Quantification: The amount of dye that has extravasated into the tissue is quantified by spectrophotometry after extraction from the tissue. A reduction in dye leakage in treated animals compared to controls indicates an inhibitory effect on vascular permeability.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these venom peptides are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Peptide401_Pathway Peptide401 Peptide 401 MastCell Mast Cell Peptide401->MastCell Binds to Endothelium Vascular Endothelium Peptide401->Endothelium Acts on Degranulation Degranulation MastCell->Degranulation Induces Mediators Release of Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators VascularPermeability Increased Vascular Permeability Mediators->VascularPermeability Inflammation Inflammation VascularPermeability->Inflammation Anergy Anergic to Phlogistic Stimuli Endothelium->Anergy Induces Anergy->Inflammation Reduces

Peptide 401's dual anti-inflammatory mechanism.

Melittin_Pathway Melittin Melittin CellMembrane Cell Membrane Melittin->CellMembrane Interacts with TLR TLR/CD14 CellMembrane->TLR Inhibits p38 p38 MAPK TLR->p38 Blocks activation of ERK ERK1/2 TLR->ERK Blocks activation of NFkB NF-κB Pathway TLR->NFkB Blocks activation of ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->ProInflammatoryCytokines ERK->ProInflammatoryCytokines NFkB->ProInflammatoryCytokines Inhibits transcription of Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Melittin's inhibitory effect on key inflammatory signaling pathways.

Mastoparan_Pathway Mastoparan Mastoparan MRGPRX2 MRGPRX2 (G-protein coupled receptor) Mastoparan->MRGPRX2 Activates Gq Gαq MRGPRX2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces Degranulation Mast Cell Degranulation Ca2->Degranulation Triggers

Mastoparan-induced mast cell degranulation via MRGPRX2.

Crotoxin_Pathway Crotoxin Crotoxin FPR Formyl Peptide Receptors (FPR) Crotoxin->FPR Activates AntiInflammatoryResponse Anti-inflammatory Response FPR->AntiInflammatoryResponse LeukocyteMigration Inhibition of Leukocyte Migration AntiInflammatoryResponse->LeukocyteMigration EdemaReduction Reduction of Edema AntiInflammatoryResponse->EdemaReduction

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of laboratory waste is paramount to ensuring a safe research environment and maintaining environmental integrity. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for synthetic peptides like Peptide 401 is a critical aspect of laboratory operations. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Peptide 401, aligning with general best practices for synthetic peptide waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle Peptide 401 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] All handling of the peptide should be confined to a designated laboratory area to prevent cross-contamination.[3]

Step-by-Step Disposal Protocol

The disposal of Peptide 401, as with other synthetic peptides, must be treated as chemical waste.[4] Never dispose of peptide solutions down the drain or in regular trash, as this can pose environmental and health risks.[3][5]

  • Waste Segregation: All materials that have come into contact with Peptide 401 must be segregated as chemical waste. This includes unused peptide solutions, contaminated vials, pipette tips, and any contaminated PPE.[3][4]

  • Liquid Waste Collection: Collect all unused or waste solutions containing Peptide 401 in a designated, clearly labeled, and leak-proof hazardous waste container.[3][4]

  • Solid Waste Collection: Dispose of all contaminated solid materials, such as vials, pipette tips, and gloves, in a designated hazardous waste container for solid chemical waste.[4]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical ("Peptide 401") and the accumulation start date.

  • Institutional Protocols: It is mandatory to follow your institution's specific guidelines for chemical waste disposal.[5] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste containers.[3] They will coordinate with a licensed hazardous waste disposal contractor for compliant disposal.[3]

Quantitative Data for Waste Management

Waste TypeContainer TypeDisposal Stream
Unused Peptide 401 SolutionLabeled, leak-proof chemical waste containerLiquid Hazardous Chemical Waste
Contaminated LabwareLabeled, puncture-resistant containerSolid Hazardous Chemical Waste
Contaminated PPELabeled biohazard or chemical waste bagSolid Hazardous Chemical Waste

Experimental Protocols Referenced

The disposal procedures outlined are based on standard protocols for handling and disposing of synthetic peptides in a laboratory setting. Specific experimental protocols involving Peptide 401 should include a dedicated section on waste management that aligns with these general principles.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Peptide 401.

Start Start: Peptide 401 Waste Generated Segregate Segregate Waste (Liquid vs. Solid) Start->Segregate Liquid_Waste Liquid Waste: Unused Solutions Segregate->Liquid_Waste Solid_Waste Solid Waste: Contaminated Vials, PPE, Labware Segregate->Solid_Waste Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Contact_EHS Contact Institutional EH&S for Pickup Collect_Liquid->Contact_EHS Collect_Solid->Contact_EHS Disposal Compliant Disposal by Licensed Contractor Contact_EHS->Disposal

Caption: Workflow for the proper disposal of Peptide 401 waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Peptide 401, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Peptide 401

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Peptide 401

Disclaimer: No specific Safety Data Sheet (SDS) for Peptide 401 is publicly available. The following guidance is based on the known biological activities of Peptide 401 as a potent mast cell degranulator and general safety protocols for handling hazardous, biologically active peptides. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this substance.

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a component of bee venom recognized for its potent ability to trigger the release of histamine (B1213489) and other inflammatory mediators from mast cells.[1][2][3][4] This biological activity necessitates stringent safety measures to prevent accidental exposure, which could lead to allergic reactions or other inflammatory responses.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to Peptide 401.[5] Due to its potential to be a potent allergen and inflammatory agent, the following PPE is mandatory when handling this peptide, particularly in its lyophilized powder form.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Change immediately if contaminated.[5]
Eye Protection Safety goggles or a face shieldTo protect against accidental splashes of solutions or contact with airborne powder.[5][6]
Lab Coat Full-length, long-sleeved lab coatTo protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Crucial when handling the lyophilized powder to prevent inhalation of aerosolized particles.[7][8]
Work Environment Fume hood or biosafety cabinetAll handling of lyophilized Peptide 401 should be performed in a certified chemical fume hood or biosafety cabinet to contain airborne powder.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk. The following step-by-step protocols should be followed.

Experimental Protocols: Step-by-Step Handling of Peptide 401
  • Preparation and Planning:

    • Before beginning any work, review your institution's specific safety protocols for handling potent biological materials.[9]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated and clearly labeled workspace for handling Peptide 401.[5]

    • Have a chemical spill kit readily accessible.[5]

  • Handling Lyophilized Peptide 401:

    • All handling of the lyophilized powder must be conducted within a chemical fume hood or biosafety cabinet to prevent inhalation.[5]

    • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

    • Wear a respirator, safety goggles, lab coat, and double gloves.

    • Open the vial carefully to avoid creating airborne dust.

    • Use appropriate tools (e.g., a specific spatula) for weighing and transferring the powder.

  • Reconstitution:

    • Add the solvent slowly and carefully to the vial to avoid splashing.

    • Gently swirl or vortex to dissolve the peptide. Do not shake vigorously as this can cause the peptide to denature.

    • Clearly label the reconstituted solution with the peptide name, concentration, date, and appropriate hazard warnings.[5]

  • Storage:

    • Store lyophilized Peptide 401 at -20°C or -80°C for long-term stability, as recommended for most research peptides.[5]

    • Store reconstituted solutions in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[5]

  • In Case of Exposure or Spill:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station and seek immediate medical attention.[5]

    • Inhalation: Move to fresh air immediately and seek medical attention.[5]

    • Spill: For small spills, absorb the material with an appropriate absorbent from a chemical spill kit. For larger spills, evacuate the area and contact your institution's EHS department. All cleanup materials should be treated as hazardous waste.

Disposal Plan

Improper disposal of Peptide 401 can pose risks to the environment and public health.[9]

  • Waste Segregation:

    • All materials that have come into contact with Peptide 401, including vials, pipette tips, gloves, and other contaminated labware, must be considered hazardous waste.[10]

  • Collection:

    • Collect solid waste (e.g., contaminated gloves, tubes) in a designated, clearly labeled hazardous waste container.[5]

    • Collect liquid waste containing Peptide 401 in a separate, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • Never dispose of Peptide 401 down the drain or in the regular trash.[5][9]

    • Follow your institution's and local regulations for the disposal of hazardous biological or chemical waste.[11] This typically involves collection by a licensed hazardous waste disposal service.

Mandatory Visualization

The following workflow diagram illustrates the essential steps for the safe handling of Peptide 401.

Peptide401_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_risk Review Institutional Protocols & Conduct Risk Assessment prep_ppe Assemble All Required PPE prep_risk->prep_ppe prep_workspace Prepare Designated Workspace & Spill Kit prep_ppe->prep_workspace handle_powder Weigh/Transfer Powder in Fume Hood prep_workspace->handle_powder Proceed to Handling reconstitute Reconstitute Peptide handle_powder->reconstitute experiment Perform Experiment reconstitute->experiment storage Store Aliquots at -20°C or below experiment->storage collect_solid Collect Contaminated Solid Waste experiment->collect_solid Generate Waste collect_liquid Collect Liquid Waste experiment->collect_liquid Generate Waste ehs_disposal Dispose via Institutional EHS Procedures collect_solid->ehs_disposal collect_liquid->ehs_disposal exposure Exposure Event (Skin/Eye/Inhalation) first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill Spill Event spill_response Follow Spill Cleanup Protocol spill->spill_response

Caption: Workflow for the safe handling of Peptide 401, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.